molecular formula C29H42N2O8 B11937765 Fmoc-N-amido-PEG6-amine

Fmoc-N-amido-PEG6-amine

货号: B11937765
分子量: 546.7 g/mol
InChI 键: YEBWGCPXUNRKIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-N-amido-PEG6-amine is a useful research compound. Its molecular formula is C29H42N2O8 and its molecular weight is 546.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H42N2O8

分子量

546.7 g/mol

IUPAC 名称

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C29H42N2O8/c30-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-31-29(32)39-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23,30H2,(H,31,32)

InChI 键

YEBWGCPXUNRKIW-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCN

产品来源

United States

Foundational & Exploratory

What is the chemical structure of Fmoc-N-amido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG6-amine is a heterobifunctional linker molecule widely utilized in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and its pivotal role in the development of novel therapeutics. PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2] They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker like this compound.[2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The Fmoc group provides a temporary blockage of one of the amine functionalities, which can be selectively removed under basic conditions, allowing for controlled, sequential conjugation reactions. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]

The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate.[1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C29H42N2O8[1][]
Molecular Weight 546.65 g/mol [2][]
Exact Mass 546.2900 u[1]
Purity >98%[1]
Appearance Transparent Liquid[]
Storage Conditions -20°C[1]

Core Applications in Drug Development

This compound is a critical building block in the synthesis of PROTACs.[1][2] Its bifunctional nature allows for the covalent linkage of a target protein ligand and an E3 ligase ligand. The PEG6 spacer provides the necessary flexibility and distance between the two ligands to facilitate the formation of a productive ternary complex (Target Protein : PROTAC : E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound typically involves a multi-step process where the ligands for the target protein and the E3 ligase are sequentially coupled to the linker. The presence of the Fmoc protecting group allows for directional synthesis. For instance, the free amine can be reacted with an activated carboxylic acid on one of the ligands, followed by deprotection of the Fmoc group to reveal a new amine for reaction with the second ligand.

The logical workflow for utilizing this compound in PROTAC synthesis is depicted below.

G Logical Workflow for PROTAC Synthesis A This compound B Couple Ligand 1 (e.g., for Target Protein) A->B C Fmoc-protected Intermediate B->C D Fmoc Deprotection (e.g., with Piperidine) C->D E Amine-PEG6-Ligand 1 D->E F Couple Ligand 2 (e.g., for E3 Ligase) E->F G Final PROTAC Molecule F->G

Caption: PROTAC Synthesis Workflow.

Once synthesized, the PROTAC mediates the degradation of the target protein through the ubiquitin-proteasome system. The diagram below illustrates this signaling pathway.

G PROTAC Mechanism of Action cluster_0 Cellular Environment A PROTAC D Ternary Complex Formation A->D B Target Protein B->D C E3 Ubiquitin Ligase C->D E Ubiquitination of Target Protein D->E Ub F Proteasomal Degradation E->F G Degraded Protein Fragments F->G H Recycled PROTAC & E3 Ligase F->H

Caption: PROTAC Signaling Pathway.

Experimental Protocols

While specific protocols for the synthesis of this compound are proprietary and depend on the manufacturer, the following provides a generalized methodology for its use in solid-phase peptide synthesis (SPPS) to conjugate it to an amino acid, which is a common step in building a PROTAC.

Fmoc Deprotection and Coupling on Solid Support

This protocol describes the deprotection of the Fmoc group from a resin-bound peptide and the subsequent coupling of this compound.

Materials:

  • Fmoc-protected peptide bound to a solid-phase resin (e.g., Wang or Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading), HATU (1.5-3 eq.), and HOBt (1.5-3 eq.) in DMF.

    • Add DIPEA (3-5 eq.) to the activation mixture and vortex briefly.

    • Add the activated linker solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • To monitor the reaction completion, a Kaiser test can be performed.

  • Washing:

  • Drying: Dry the resin under vacuum.

The resulting product is the peptide-PEG6-amine conjugate with a terminal Fmoc group, ready for further modifications.

Conclusion

This compound is a versatile and enabling chemical tool for the construction of PROTACs and other complex bioconjugates. Its well-defined structure, including the cleavable Fmoc protecting group and the solubilizing PEG spacer, provides researchers with precise control over the synthesis of molecules designed to modulate biological pathways for therapeutic benefit. Understanding the properties and reaction protocols associated with this linker is fundamental for professionals engaged in the cutting-edge field of targeted protein degradation.

References

Fmoc-N-amido-PEG6-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Fmoc-N-amido-PEG6-amine is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one terminus and a primary amine on the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides temporary protection of the amine, allowing for selective deprotection under basic conditions to facilitate subsequent conjugation reactions. The PEG chain enhances solubility in aqueous media, reduces aggregation, and minimizes immunogenicity of the resulting conjugates. This document provides a concise overview of the key physicochemical properties of this compound.

Physicochemical Properties:

The fundamental molecular characteristics of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in conjugation reactions and for the characterization of resulting biomolecules.

PropertyValue
Molecular Formula C29H42N2O8[][2]
Molecular Weight 546.65 g/mol [][3]
Exact Mass 546.2900 g/mol [2]
Elemental Analysis C: 63.72%, H: 7.74%, N: 5.12%, O: 23.41%[2]

Chemical Structure:

The structure of this compound consists of three key components: the Fmoc protecting group, the PEG6 linker, and the terminal primary amine. The logical relationship between these components is illustrated in the diagram below.

This compound Structure Fmoc Fmoc Group PEG6 PEG6 Linker Fmoc->PEG6 Amide Bond Amine Primary Amine PEG6->Amine Ether Linkages

Figure 1: A diagram illustrating the components of this compound.

Applications:

This compound serves as a versatile tool in the development of complex biomolecules. A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a PEG-based linker.[2][3] The workflow for its use in solid-phase peptide synthesis (SPPS) is outlined below.

SPPS Workflow with this compound cluster_0 Solid Support cluster_1 Peptide Synthesis cluster_2 Linker Conjugation cluster_3 Final Steps Resin Resin Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Repeat n times Deprotection->Coupling Linker_Coupling Couple this compound Deprotection->Linker_Coupling Final_Deprotection Final Fmoc Deprotection Linker_Coupling->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Figure 2: A generalized workflow for the incorporation of this compound in SPPS.

Experimental Protocols:

Detailed experimental protocols for the use of this compound are highly dependent on the specific application. For instance, in peptide synthesis, standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are employed. The Fmoc group is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). The subsequent coupling of the exposed amine can be achieved using standard coupling reagents like HATU or HBTU. For PROTAC synthesis, the terminal amine of the deprotected linker can be reacted with a carboxylic acid-functionalized ligand for the target protein, often facilitated by amide bond forming reagents. It is recommended to consult established protocols for SPPS and bioconjugation for detailed methodologies.

References

A Technical Guide to Fmoc-N-amido-PEG6-amine and its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fmoc-N-amido-PEG6-amine, a heterobifunctional PEG linker crucial in bioconjugation, peptide synthesis, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document clarifies the distinction between the amine and its more commonly available carboxylic acid precursor, Fmoc-N-amido-PEG6-acid, and furnishes detailed experimental protocols for their application.

Compound Identification and Properties

A critical point of clarification for researchers is the distinction between two closely related PEG6 linkers. While often searched for interchangeably, they are distinct chemical entities with different reactive functionalities.

  • Fmoc-N-amido-PEG6-acid : This compound features an N-terminal amine protected by a fluorenylmethoxycarbonyl (Fmoc) group and a terminal carboxylic acid. The CAS number for this molecule is 882847-34-9 .[1][2][3][4][5]

  • This compound : This derivative possesses an Fmoc-protected amine on one terminus and a free primary amine on the other. It is typically available through custom synthesis, and as such, a specific CAS number is often not assigned ("N/A").[6]

The polyethylene (B3416737) glycol (PEG) spacer in both molecules imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated biomolecules.[4]

Quantitative Data Summary

The table below summarizes the key chemical properties of both PEG linkers, facilitating a clear comparison for experimental design.

PropertyFmoc-N-amido-PEG6-acidThis compound
CAS Number 882847-34-9[1][2][3][4][5]Not Assigned (N/A)[6]
Molecular Formula C₃₀H₄₁NO₁₀[1][2][3][4]C₂₉H₄₂N₂O₈[6]
Molecular Weight ~575.66 g/mol [2][4]~546.66 g/mol [6]
Terminal Functional Groups Fmoc-protected amine, Carboxylic acidFmoc-protected amine, Primary amine
Synonyms Fmoc-NH-PEG6-CH2CH2COOH, (Fmoc-amino)-PEG6-carboxylic Acid, Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid[2]Fmoc-N-amido-PEG6 amine[6]
Purity Typically >95%[4]Typically >98% (custom synthesis)[6]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[4] Keep dry and protected from light.[4]Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[6] Keep dry and protected from light.[6]

Key Experimental Protocols

The utility of these linkers lies in their heterobifunctional nature, allowing for sequential and site-specific conjugation reactions. Below are detailed protocols for the fundamental steps in their application.

Fmoc Group Deprotection

The removal of the Fmoc protecting group is the initial step to reveal a free amine, which can then be used for subsequent conjugation. This protocol is applicable to both this compound and Fmoc-N-amido-PEG6-acid.

Materials:

  • Fmoc-protected PEG linker

  • 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Dissolve the Fmoc-protected PEG linker in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the linker. A common ratio is 10 mL of deprotection solution per gram of resin-bound peptide, which can be adapted for solution-phase chemistry.

  • Allow the reaction to proceed at room temperature. A typical procedure involves two treatments: the first for 2-5 minutes, followed by a second treatment for 5-10 minutes.

  • Following deprotection, the resulting free amine is typically washed with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Amine Coupling with Fmoc-N-amido-PEG6-acid

The terminal carboxylic acid of Fmoc-N-amido-PEG6-acid can be coupled to a primary amine on a target molecule (e.g., a protein, peptide, or another linker component) using carbodiimide (B86325) chemistry.

Materials:

  • Fmoc-N-amido-PEG6-acid

  • Amine-containing target molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

Procedure:

  • Dissolve the Fmoc-N-amido-PEG6-acid in the Activation Buffer.

  • Add EDC (typically 1.2-1.5 molar excess) and NHS (typically 1.2-1.5 molar excess) to the solution to activate the carboxylic acid by forming an NHS ester. Allow this reaction to proceed for 15-20 minutes at room temperature.

  • Introduce the amine-containing target molecule, dissolved in Coupling Buffer, to the activated linker solution.

  • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an amine-containing buffer to consume any unreacted NHS esters.

  • Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

Carboxylic Acid Coupling with this compound

Once the Fmoc group is removed from Fmoc-N-amido-PEG6-acid (yielding a diamine-PEG6), or by using custom-synthesized this compound and deprotecting one end, the resulting free amine can be coupled to a carboxylic acid on a target molecule. This is a common step in PROTAC synthesis.

Materials:

  • Amine-PEG6-Fmoc linker (deprotected)

  • Carboxylic acid-containing target molecule (e.g., a warhead for a PROTAC)

  • Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS.

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA).

  • Anhydrous DMF or DMSO.

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

  • Add the coupling reagent (e.g., HATU, ~1.2 equivalents) and the base (e.g., DIPEA, ~2-3 equivalents).

  • Introduce the deprotected Amine-PEG6-Fmoc linker to the reaction mixture.

  • Stir the reaction at room temperature for 3-24 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, the product can be isolated through standard organic synthesis workup procedures, which may include aqueous extraction and purification by column chromatography.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and the logic of PROTAC action where these PEG linkers are instrumental.

General Bioconjugation Workflow

This diagram outlines the sequential steps for conjugating two molecules (Molecule A and Molecule B) using a heterobifunctional Fmoc-PEG-acid linker.

G cluster_0 Step 1: Activation cluster_1 Step 2: First Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Conjugation A Fmoc-PEG-Acid (CAS: 882847-34-9) EDC EDC / NHS A->EDC A_act Fmoc-PEG-NHS Ester (Active Intermediate) EDC->A_act forms B Molecule A (with -NH2 group) A_act->B Conj1 Fmoc-PEG-Molecule A B->Conj1 reacts with Piperidine 20% Piperidine in DMF Conj1->Piperidine Conj1_deprot H2N-PEG-Molecule A Piperidine->Conj1_deprot removes Fmoc C Molecule B (with -COOH group) Conj1_deprot->C Final Molecule B-PEG-Molecule A (Final Conjugate) HATU HATU / DIPEA C->HATU HATU->Final couples

Caption: Sequential bioconjugation using a heterobifunctional PEG linker.

PROTAC Synthesis and Mechanism of Action

This diagram illustrates the synthesis of a PROTAC using an Fmoc-PEG-amine linker and its subsequent mechanism of action, leading to targeted protein degradation.

G cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action poi_ligand Protein of Interest (POI) Ligand (with -COOH) poi_linker POI Ligand-PEG-NH-Fmoc poi_ligand->poi_linker 1. Couple linker H2N-PEG6-NH-Fmoc e3_ligand E3 Ligase Ligand (with reactive site) protac PROTAC Molecule (POI Ligand-PEG-E3 Ligand) poi_linker->protac 2. Deprotect (Fmoc) 3. Couple E3 Ligand protac_moa PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac_moa->ternary poi Target Protein (POI) poi->ternary recruits e3 E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitinated POI ternary->poly_ub Ubiquitination ub Ubiquitin degradation Degraded Peptides poly_ub->degradation Degradation by proteasome Proteasome

Caption: PROTAC synthesis workflow and its degradation mechanism.

References

An In-depth Technical Guide to the Physicochemical Properties and Applications of Fmoc-N-amido-PEG6-amine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of the Fmoc-N-amido-PEG6-amine linker. This heterobifunctional molecule is a cornerstone in modern bioconjugation, solid-phase peptide synthesis (SPPS), and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring a terminal primary amine and another amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure allows for sequential and controlled conjugation reactions. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media.

Quantitative data for the linker are summarized in the table below, compiled from various suppliers.

PropertyValueReferences
Molecular Formula C₂₉H₄₂N₂O₈[][2]
Molecular Weight 546.65 g/mol [][3]
Exact Mass 546.2900 g/mol [2]
Purity >98%[2]
Appearance To be determined[2]
Elemental Analysis C: 63.72%; H: 7.74%; N: 5.12%; O: 23.41%[2]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the this compound linker.

ConditionRecommendationReferences
Storage (Short-term) 0 - 4 °C (days to weeks), dry and dark[2]
Storage (Long-term) -20 °C (months to years)[2]
Shipping Shipped under ambient temperature as a non-hazardous chemical. The product is stable for several weeks during ordinary shipping.[2]
Solubility Soluble in regular aqueous solutions and most organic solvents.[4]

Key Applications and Experimental Protocols

The unique structure of this compound makes it a versatile tool in bioconjugation and drug discovery. Its primary applications include its role as a linker in PROTAC synthesis and as a building block in solid-phase peptide synthesis.

Role in PROTAC Synthesis

This compound serves as a PEG-based PROTAC linker.[2][3] PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker component provides the necessary spacing and flexibility between the target-binding ligand and the E3 ligase ligand.

The workflow for utilizing this linker in PROTAC synthesis is outlined below.

PROTAC_Synthesis_Workflow Linker This compound Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Linker->Deprotection 1. FreeAmineLinker H2N-PEG6-NH2 Linker Deprotection->FreeAmineLinker 2. Yields free amine Conjugation1 First Conjugation (e.g., Amide bond formation) FreeAmineLinker->Conjugation1 3a. E3Ligand E3 Ligase Ligand (with reactive group) E3Ligand->Conjugation1 3b. TargetLigand Target Protein Ligand (with reactive group) Conjugation2 Second Conjugation TargetLigand->Conjugation2 5b. Intermediate Ligand-Linker Intermediate Conjugation1->Intermediate 4. Intermediate->Conjugation2 5a. PROTAC Final PROTAC Molecule Conjugation2->PROTAC 6. Purification

Workflow for PROTAC Synthesis.
Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Fmoc group serves as a temporary protecting group for the primary amine.[5] This allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. The Fmoc group is stable under various reaction conditions but can be easily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF).[6][7]

  • Resin Swelling: The peptide-resin is swelled in a suitable solvent like DMF or dichloromethane (B109758) (DCM).

  • Deprotection: The resin is treated with a 20-50% solution of piperidine in DMF. This is typically done in two stages (e.g., 5 minutes followed by 10-15 minutes) to ensure complete removal of the Fmoc group.[8]

  • Washing: The resin is thoroughly washed with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.

  • Confirmation: The completion of the deprotection can be monitored by UV spectroscopy, as the cleaved dibenzofulvene adduct has a strong UV absorbance.[9]

The free amine is then ready for coupling with the next Fmoc-protected amino acid in the sequence. The hydrophilic PEG6 spacer of the linker can be incorporated into a peptide to improve its solubility or to provide a flexible spacer arm for attaching other molecules like drugs or labels.

The logical flow of incorporating the linker into a peptide chain via SPPS is shown below.

SPPS_Workflow Start Start: Peptide-Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection FreeAmine Peptide-Resin with free N-terminal Amine Deprotection->FreeAmine Exposes Amine Coupling Coupling Step FreeAmine->Coupling LinkerAttached Linker-Peptide-Resin Coupling->LinkerAttached Forms Amide Bond Linker This compound + Activator (e.g., HATU) Linker->Coupling FinalDeprotection Final Fmoc Deprotection LinkerAttached->FinalDeprotection FinalProduct Peptide-PEG6-NH2 on Resin FinalDeprotection->FinalProduct Cleavage Cleavage from Resin (e.g., TFA) FinalProduct->Cleavage

Incorporation of the Linker in SPPS.

Chemical Reactivity and Functional Groups

The linker possesses two key reactive sites:

  • Primary Amine (-NH₂): This free amine can readily react with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones to form stable amide or imine bonds, respectively.[]

  • Fmoc-protected Amine (Fmoc-NH-): The Fmoc group is a base-labile protecting group.[8] It is stable to acidic conditions, making it orthogonal to acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[10] Cleavage with a mild base like piperidine reveals a primary amine, which can then be used for subsequent conjugation steps. This orthogonality is a fundamental principle in complex, multi-step syntheses.[9]

References

Solubility Profile of Fmoc-N-amido-PEG6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-amido-PEG6-amine in commonly used laboratory solvents: dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and water. Understanding the solubility of this reagent is critical for its effective use in peptide synthesis, drug delivery systems, and various bioconjugation applications.

Core Concepts in Solubility

This compound is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a flexible hexaethylene glycol (PEG6) spacer, and a terminal primary amine. The solubility of this compound is influenced by the interplay between the hydrophobic Fmoc group and the hydrophilic PEG spacer. The PEG chain, in particular, is known to enhance aqueous solubility and reduce aggregation of conjugated molecules.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., mg/mL) for this compound is not extensively documented in publicly available literature, qualitative assessments from suppliers and related product information provide valuable insights into its behavior in different solvents. The following table summarizes the expected solubility based on the properties of similar PEGylated compounds.

SolventChemical FormulaTypeExpected Solubility of this compoundRationale
Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleDMF is a versatile solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties. Similar Fmoc-protected and PEGylated molecules are known to be soluble in DMF.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleDMSO is a powerful solvent with a high dielectric constant, making it effective at dissolving many polar and nonpolar compounds. Related PEG linkers demonstrate good solubility in DMSO.[1][2]
WaterH₂OPolar ProticSparingly Soluble to SolubleThe hydrophilic PEG6 spacer is expected to confer a degree of water solubility.[3][4][5] However, the hydrophobic Fmoc group may limit its overall solubility in purely aqueous solutions. The solubility is likely to be concentration-dependent.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific application, it is recommended to perform an experimental determination. The following protocol outlines a general "shake-flask" method, a reliable technique for assessing thermodynamic solubility.

Materials:

  • This compound

  • Solvent of interest (DMF, DMSO, or water)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the desired solvent (e.g., 1 mL) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Use the calibration curve to determine the concentration of the solute in the saturated solution.

    • Express the solubility in appropriate units (e.g., mg/mL, mmol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Workflow for Solubility Determination A 1. Prepare Supersaturated Solution (Excess Solute + Solvent) B 2. Equilibrate (Constant Temperature Shaking) A->B 24-48 hours C 3. Separate Phases (Centrifugation) B->C D 4. Sample Supernatant (Filter) C->D E 5. Analyze Concentration (HPLC) D->E F 6. Quantify Solubility E->F

References

Function of hydrophilic linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Hydrophilic Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of targeted therapies like antibody-drug conjugates (ADCs), PEGylated proteins, and sophisticated imaging agents. A critical component in the design of these complex molecules is the linker, a molecular bridge that connects the biological moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The physicochemical properties of this linker can profoundly influence the overall efficacy, safety, and developability of the bioconjugate.

Many potent therapeutic payloads are highly hydrophobic. Their conjugation to biomolecules often leads to challenges such as poor aqueous solubility, a tendency to aggregate, rapid clearance from circulation, and potential immunogenicity.[1][2] Hydrophilic linkers have emerged as a pivotal technology to mitigate these issues. By incorporating moieties that favorably interact with water, these linkers enhance the drug-like properties of the entire bioconjugate, ultimately widening the therapeutic window.[1][3] This guide provides a comprehensive overview of the core functions of hydrophilic linkers, their chemical diversity, quantitative impact on bioconjugate performance, and the experimental protocols used for their evaluation.

Core Functions and Advantages of Hydrophilic Linkers

The strategic incorporation of hydrophilic linkers into bioconjugates addresses several key challenges in drug development. Their primary functions are multifaceted, contributing to improved physicochemical properties, pharmacokinetics, and therapeutic performance.

  • Enhanced Solubility and Reduced Aggregation : The conjugation of hydrophobic payloads can decrease the overall solubility of a bioconjugate, leading to the formation of aggregates.[1] These aggregates can compromise therapeutic efficacy, induce an immune response, and complicate manufacturing and formulation.[1][4] Hydrophilic linkers, particularly those based on polyethylene (B3416737) glycol (PEG), create a hydration shell around the conjugate, which improves aqueous solubility and prevents aggregation.[1][5] This is crucial for maintaining the bioconjugate as a stable, monomeric species in aqueous buffers and in the bloodstream.[6][7] Glucuronide linkers have also been shown to significantly reduce aggregation, with conjugates showing minimal aggregation (<5%) compared to those with more hydrophobic dipeptide linkers, which can exhibit up to 80% aggregation.[6]

  • Improved Pharmacokinetics (PK) : The hydrophilic nature of these linkers can shield the bioconjugate from premature clearance by the reticuloendothelial system.[1] This "stealth" effect, often associated with PEGylation, leads to a longer circulation half-life and increased exposure of the target tissue to the therapeutic.[1][5][8] Studies have consistently shown that ADCs with higher hydrophilicity exhibit slower plasma clearance.[1][9] This extended circulation time allows for greater accumulation in the target tissue, such as a tumor, enhancing the therapeutic effect.[1]

  • Enabling Higher Drug-to-Antibody Ratios (DAR) : For ADCs, achieving a high drug-to-antibody ratio (DAR) is often desirable for maximizing potency. However, conjugating multiple hydrophobic payloads can exacerbate aggregation and solubility problems.[10][11] Hydrophilic linkers make it feasible to attach a greater number of drug molecules to the antibody without inducing aggregation or compromising the affinity of the resulting conjugate.[6][10] Linkers containing sulfonate or PEG groups have been shown to enable higher DARs than traditional hydrophobic linkers.[6][10][11]

  • Reduced Immunogenicity : PEG, a common component of hydrophilic linkers, is known for its non-immunogenic properties.[5][12] By creating a protective hydration layer, the PEG chain can mask potentially immunogenic epitopes on the payload or the conjugate itself, reducing the risk of an unwanted immune response.[5][12]

Types of Hydrophilic Linkers

A variety of chemical structures are employed to impart hydrophilicity to bioconjugate linkers. The choice of linker depends on the specific payload, the biological target, and the desired release mechanism.

  • Polyethylene Glycol (PEG) Linkers : PEG linkers are the most widely used type of hydrophilic linker, composed of repeating ethylene (B1197577) glycol units.[5] They are valued for their high water solubility, biocompatibility, flexibility, and non-immunogenicity.[8][13] PEG linkers can be designed in various architectures, including linear, branched, or pendant configurations, and their length can be precisely controlled to fine-tune the properties of the bioconjugate.[8][9] Monodisperse PEG linkers, which have a precise and fixed molecular weight, are often preferred in drug development to ensure the homogeneity of the final product.[9][13]

  • Sulfonate-Containing Linkers : The incorporation of negatively charged sulfonate groups is an effective strategy to increase the hydrophilicity of a linker.[10][11] These linkers can improve the aqueous solubility of the conjugate and enable higher drug loading without causing aggregation.[6][10]

  • Glucuronide Linkers : These linkers incorporate a hydrophilic sugar group (glucuronic acid) that is cleaved by the lysosomal enzyme β-glucuronidase.[6][14] This provides a tumor-selective release mechanism, as β-glucuronidase is often overexpressed in the tumor microenvironment.[14] The inherent hydrophilicity of the sugar moiety also helps to mitigate the hydrophobicity of the payload.[6][14]

  • Peptide Linkers : While some peptide linkers can be hydrophobic, they can be rendered hydrophilic by incorporating polar amino acids such as glycine, serine, and threonine.[15][16] These amino acids provide flexibility and can form hydrogen bonds with water, enhancing solubility.[15][16]

  • Hydrophilic Macrocycles : Recent research has explored the use of hydrophilic macrocycles, such as cyclodextrins and crown ethers, as alternatives to linear polymers like PEG.[17] These structures can be integrated into the linker design to effectively mask the hydrophobicity of the payload and have been shown to enhance the in vivo efficacy of ADCs.[17]

Data Presentation: Quantitative Impact of Hydrophilic Linkers

The advantages of hydrophilic linkers have been substantiated by numerous studies. The following tables summarize key quantitative data comparing bioconjugates with hydrophilic linkers to their more hydrophobic counterparts.

Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and Potency

Bioconjugate / Linker TypeLinker HydrophilicityDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Potency (IC50)Reference(s)
ADC with Glucuronide LinkerHighN/A<5%Similar to dipeptide-linked ADC[6]
ADC with Dipeptide LinkerLowN/Aup to 80%Similar to glucuronide-linked ADC[6]
Brentuximab-MMAE with 3'-amino-α-cyclodextrinHigh4N/A16-34 pM (comparable to Adcetris®)[17]
Brentuximab-MMAE with 24-unit PEGHigh4N/A16-34 pM (comparable to Adcetris®)[17]
Adcetris® (Brentuximab vedotin)Moderate4N/A16 pM[17]

Table 2: Impact of Linker Hydrophilicity on Pharmacokinetics (PK)

Bioconjugate / Linker TypeLinker HydrophilicityKey PK FindingAnimal ModelReference(s)
ADC with Pendant PEG LinkerHighSlower clearance rates compared to linear PEG and Kadcyla®Mice[9]
ADC with Linear PEG LinkerModerateFaster clearance than pendant PEG formatMice[9]
ADC with Hydrophilic LinkerHighSlower plasma clearance and longer plasma exposureGeneral observation[1]
Non-binding IgG ADC with shorter PEG chainsLowerFaster non-specific uptake by tissue, reduced toleranceRats[7]
Non-binding IgG ADC with longer PEG chainsHigherSlower non-specific uptake, improved toleranceRats[7]

Table 3: Impact of Linker Hydrophilicity on In Vivo Efficacy

Bioconjugate / Linker TypeLinker HydrophilicityKey Efficacy FindingTumor ModelReference(s)
ADC with Hydrophilic LinkerHighGreater tumor growth inhibitionGeneral observation[1]
AMC with Sulfonate/PEG LinkerHighWider selectivity window vs. MDR cancer cell linesXenograft models[10][11]
AMC with SPDB/SMCC LinkerLowNarrower selectivity windowXenograft models[10][11]
ADC with Cyclodextrin/Crown Ether LinkerHighGreater efficacy than Adcetris®; comparable or superior to 24-unit PEGN/A[17]
Glucuronide-linked ADCHighGreater in vivo efficacy than dipeptide-linked ADCN/A[6]

Experimental Protocols

The evaluation of bioconjugates containing hydrophilic linkers involves a series of standardized in vitro and in vivo experiments.

Protocol 1: General Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a typical conjugation procedure involving the reduction of interchain disulfide bonds followed by conjugation with a maleimide-functionalized linker-payload.

  • Antibody Preparation : Dialyze the monoclonal antibody (mAb) into a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with EDTA.

  • Disulfide Bond Reduction : Partially reduce the interchain disulfide bonds of the mAb using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The amount of TCEP is carefully controlled to achieve the desired number of free thiol groups for conjugation. Incubate the reaction at 37°C for 1-2 hours.

  • Removal of Reducing Agent : Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the antibody into a fresh conjugation buffer.

  • Conjugation Reaction : Add the maleimide-functionalized hydrophilic linker-payload (dissolved in a co-solvent like DMSO) to the reduced mAb solution. The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching : Quench any unreacted thiol groups on the antibody by adding an excess of a quenching agent like N-acetylcysteine.

  • Purification : Purify the resulting ADC from unconjugated linker-payload and other reaction components using methods such as size exclusion chromatography (SEC) or tangential flow filtration.

  • Characterization : Characterize the final ADC product for DAR (e.g., by UV-Vis spectroscopy or mass spectrometry), aggregation (by SEC), purity, and endotoxin (B1171834) levels.

Protocol 2: Evaluation of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their hydrodynamic size, making it an ideal method for quantifying aggregates.

  • System Preparation : Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Sample Preparation : Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Analysis : Inject a defined volume of the ADC sample onto the SEC column. Monitor the eluate using a UV detector at 280 nm.

  • Data Interpretation : The chromatogram will show peaks corresponding to the monomeric ADC and any high molecular weight species (aggregates). Integrate the peak areas to calculate the percentage of monomer and aggregate in the sample.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the concentration of ADC required to kill 50% of cancer cells (IC50) in culture.

  • Cell Seeding : Seed antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment : Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.

  • Incubation : Remove the old medium from the cells and add the ADC dilutions. Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

  • Viability Assessment : Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis : Plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical procedure to assess the circulation half-life and clearance of an ADC in an animal model.[18][19]

  • Animal Model : Use female Sprague-Dawley rats or BALB/c mice.[18] Acclimatize the animals for at least one week before the study.

  • Administration : Administer a single intravenous (IV) dose of the ADC via the tail vein.[18]

  • Blood Sampling : Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days, 21 days).[18] Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Quantification of ADC : Measure the concentration of the total antibody and/or the intact ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).[18]

  • Data Analysis : Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Pathway ADC 1. ADC Administration (Intravenous) Binding 2. ADC binds to Target Antigen on Tumor Cell ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Action 6. Payload induces Cell Death (e.g., Apoptosis) Release->Action

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[1]

ADC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation LinkerPayload Hydrophilic Linker-Payload LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (HIC, MS) Purification->DAR Aggregation Aggregation Analysis (SEC) DAR->Aggregation Purity Purity & Endotoxin Aggregation->Purity InVitro In Vitro Cytotoxicity Purity->InVitro InVivo In Vivo Efficacy & PK Studies InVitro->InVivo

Caption: Experimental workflow for ADC synthesis and functional evaluation.

Linker_Properties_Logic cluster_properties Hydrophilic Linker Properties cluster_outcomes Bioconjugate Outcomes cluster_therapeutic Therapeutic Impact Sol High Water Solubility Agg Reduced Aggregation Sol->Agg DAR Higher DAR Feasible Sol->DAR Stealth Stealth Effect (Hydration Shell) PK Improved PK (Longer Half-Life) Stealth->PK Imm Reduced Immunogenicity Stealth->Imm Flex Tunable & Flexible Structure Flex->DAR Window Wider Therapeutic Window Agg->Window PK->Window DAR->Window Imm->Window

Caption: Logical relationships of hydrophilic linker properties and outcomes.

Conclusion

The strategic design and incorporation of hydrophilic linkers are critical for realizing the full therapeutic potential of bioconjugates, particularly antibody-drug conjugates.[1] By improving solubility, reducing aggregation, and optimizing pharmacokinetic profiles, these linkers directly address the challenges posed by hydrophobic payloads.[1][5][9] The experimental data consistently demonstrates the superiority of bioconjugates containing hydrophilic linkers over their more hydrophobic counterparts in terms of stability, in vivo performance, and reduced toxicity.[1][17] As the field of bioconjugation continues to advance, the continued development of novel and sophisticated hydrophilic linker technologies—including cleavable systems, macrocycles, and sequence-defined structures—will be crucial in creating safer and more effective targeted therapies for oncology and beyond.[1][20]

References

The Pivotal Role of Flexible PEG Linkers in PROTAC Design and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase). Among the various linker types, flexible polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design. This technical guide provides a comprehensive overview of the role of flexible PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Core Principles of Flexible PEG Linkers in PROTACs

Flexible PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a unique combination of properties that are highly advantageous in PROTAC design.[1]

  • Enhanced Solubility and Physicochemical Properties: PROTACs are often large and lipophilic, leading to poor aqueous solubility. The incorporation of hydrophilic PEG chains can significantly improve the solubility of PROTACs, which is crucial for their handling, formulation, and bioavailability.[1][2] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. By varying the number of PEG units, researchers can fine-tune key physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity (cLogP), which are critical for drug-like characteristics.[3]

  • Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be beneficial.[3] PEG linkers can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[3] However, excessive PEGylation can also negatively impact permeability, necessitating empirical optimization for each PROTAC system.

  • Facilitating Ternary Complex Formation: The primary function of the linker is to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex. The flexibility and length of the PEG linker are critical parameters that dictate the geometry of this complex.[4] An optimal linker length is essential to minimize steric hindrance and to properly orient the POI and E3 ligase for efficient ubiquitination of the target protein.[4]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. This relationship is often target and cell-line dependent, and systematic variation of the linker length is a key optimization strategy.

Case Study: BRD4-Targeting PROTACs

The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The following tables summarize the impact of PEG linker length on the performance of BRD4-targeting PROTACs, typically composed of a JQ1 derivative as the BRD4 ligand and a pomalidomide (B1683931) or VHL ligand to recruit the CRBN or VHL E3 ligase, respectively.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Illustrative BRD4-Targeting PROTACs

PROTAC (Illustrative)Linker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
BRD4-PROTAC-1JQ1-PEG2-Pomalidomide~800-850~3.5-4.5~150-1702-310-12
BRD4-PROTAC-2JQ1-PEG3-Pomalidomide~840-900~3.2-4.2~160-1802-311-13
BRD4-PROTAC-3JQ1-PEG4-Pomalidomide~890-950~3.0-4.0~170-1902-312-14
BRD4-PROTAC-4JQ1-PEG5-Pomalidomide~930-990~2.8-3.8~180-2002-313-15

Data compiled and estimated from publicly available research for illustrative purposes.[3]

Table 2: Impact of PEG Linker Length on In Vitro Degradation of BRD4

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
0 (No PEG)BRD4H661< 500> 90[5][6]
1BRD4H661> 5000~50[5][6]
2BRD4H661> 5000~60[5][6]
1-2 (CRBN)BRD4H661> 5000-[6]
4-5 (CRBN)BRD4H661< 500-[6]

Note: The data presented is a synthesis of findings from multiple research articles. Direct comparison can be challenging due to variations in experimental conditions.[5][6] A common phenomenon observed is the "hook effect," where PROTAC efficacy decreases at higher concentrations due to the formation of unproductive binary complexes.

Signaling Pathways and Experimental Workflows

The rational design and evaluation of PROTACs involve understanding the underlying biological pathways and employing a systematic experimental workflow.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Design and Evaluation

The development of an effective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

PROTAC_Workflow Design 1. PROTAC Design (Computational Modeling, Linker Selection) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Biochemical 3. In Vitro Biochemical Assays (Binding Affinity, Ternary Complex Formation - SPR, ITC) Synthesis->Biochemical Cellular 4. Cellular Assays (Degradation - Western Blot, Viability, Permeability) Biochemical->Cellular Optimization 5. Lead Optimization (Structure-Activity Relationship) Cellular->Optimization Optimization->Design Iterative Refinement InVivo 6. In Vivo Studies (Animal Models) Optimization->InVivo

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

Western Blot Analysis of Protein Degradation

Objective: To quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest (e.g., HeLa, MDA-MB-231 for BRD4).

  • PROTAC stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (against POI and a loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., streptavidin-coated for biotinylated protein).

  • Purified, biotinylated E3 ligase (e.g., VHL complex).

  • Purified POI (e.g., BRD4 bromodomain).

  • PROTAC.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilization:

    • Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip.

  • Binary Interaction Analysis (PROTAC-E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).

  • Ternary Complex Formation:

    • Prepare a series of PROTAC concentrations pre-incubated with a near-saturating concentration of the POI.

    • Inject these mixtures over the immobilized E3 ligase. This measures the binding of the PROTAC-POI complex to the E3 ligase.[7]

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) as the ratio of the KD of the binary interaction (PROTAC-E3 ligase) to the KD of the ternary interaction.[7] An α value greater than 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to quantify cooperativity.

Materials:

  • Isothermal titration calorimeter.

  • Purified E3 ligase.

  • Purified POI.

  • PROTAC.

  • Dialysis buffer.

Procedure:

  • Sample Preparation:

    • Both the protein in the cell and the titrant in the syringe must be in identical, exhaustively dialyzed buffer to minimize heats of dilution.[8][9]

    • The concentration of the titrant should be 10-20 times that of the sample in the cell.[8]

  • Binary Titration (PROTAC into POI):

    • Titrate the PROTAC into a solution of the POI to determine the binding affinity (KD) and enthalpy (ΔH).

  • Ternary Titration:

    • Prepare a solution of the POI pre-saturated with the PROTAC.

    • Titrate this complex into a solution of the E3 ligase.

    • Alternatively, titrate the PROTAC into a solution containing both the POI and the E3 ligase.

  • Data Analysis:

    • Integrate the heat signals and fit the data to a suitable binding model to obtain the thermodynamic parameters (KD, ΔH, and stoichiometry).

    • Calculate the cooperativity factor (α) from the binary and ternary binding affinities.[10]

Synthesis and Purification of PEGylated PROTACs

The synthesis of PROTACs with flexible PEG linkers is typically achieved through standard coupling chemistries. A common example is the synthesis of a BRD4-targeting PROTAC using JQ1 and pomalidomide.

Example: Synthesis of a JQ1-PEG-Pomalidomide PROTAC

General Scheme:

  • Functionalize JQ1 with a reactive handle (e.g., a carboxylic acid).

  • Functionalize pomalidomide with a complementary reactive handle (e.g., an amine).

  • Couple the functionalized JQ1 to a bifunctional PEG linker (e.g., amine-PEG-acid).

  • Couple the resulting JQ1-PEG intermediate to the functionalized pomalidomide via amide bond formation.

Purification:

  • Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization of the final product is done by mass spectrometry and NMR.[11][12]

Conclusion

Flexible PEG linkers are indispensable tools in the design and development of effective PROTACs.[3] They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The length of the PEG linker is a critical parameter that requires careful optimization for each PROTAC system. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[3] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[13]

References

The Chemistry and Removal of the Fmoc Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides a comprehensive overview of Fmoc chemistry, its application, removal, and the critical parameters for its successful implementation in research and drug development.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[1][2] It is introduced by reacting an amino acid with an Fmoc-donating reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][3] Fmoc-OSu is often preferred due to its increased stability and the reduced formation of dipeptide impurities during the protection step.[3][4]

The key to the Fmoc group's utility lies in the acidic nature of the proton at the C9 position of the fluorenyl ring system.[1] This acidity facilitates its removal under mild basic conditions via a β-elimination mechanism.[1][2] This characteristic allows for the selective deprotection of the N-terminus while acid-labile protecting groups on the amino acid side chains remain intact, a concept known as orthogonality.[2][3][5]

Fmoc Protection of Amino Acids

The introduction of the Fmoc group to an amino acid is a critical first step in preparing building blocks for peptide synthesis.

Experimental Protocol: Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes a general procedure for the N-terminal protection of an amino acid.

Materials:

  • Amino acid

  • 10% Sodium carbonate solution in water

  • Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)

  • Dioxane

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.[1]

  • In a separate vessel, dissolve Fmoc-OSu in dioxane.[1]

  • Add the Fmoc-OSu solution to the amino acid solution and stir the mixture at room temperature for 4-24 hours.[1]

  • After the reaction is complete, acidify the mixture with dilute HCl.

  • Extract the resulting Fmoc-amino acid using an organic solvent such as ethyl acetate.[1]

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the purified Fmoc-amino acid.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a pivotal step in the iterative cycle of peptide synthesis. The most common method for Fmoc deprotection is treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][6]

The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

  • Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl group.[1]

  • β-Elimination: The resulting carbanion is unstable and undergoes a β-elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[2]

  • Dibenzofulvene Adduct Formation: The highly reactive dibenzofulvene byproduct is scavenged by the excess secondary amine (piperidine) to form a stable adduct, preventing it from participating in undesired side reactions.[2]

// Nodes Fmoc_Protected [label="Fmoc-NH-Peptide"]; Piperidine [label="Piperidine"]; Intermediate1 [label="Carbanion Intermediate"]; Free_Amine [label="H2N-Peptide"]; Dibenzofulvene [label="Dibenzofulvene"]; Piperidine_Adduct [label="Dibenzofulvene-Piperidine Adduct"]; CO2 [label="CO2"];

// Edges Fmoc_Protected -> Intermediate1 [label="Proton Abstraction"]; Piperidine -> Intermediate1 [style=dotted]; Intermediate1 -> Free_Amine [label="β-Elimination"]; Intermediate1 -> Dibenzofulvene; Intermediate1 -> CO2; Dibenzofulvene -> Piperidine_Adduct; Piperidine -> Piperidine_Adduct [style=dotted];

} केंदोट Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocols for Fmoc Removal

The following protocols outline the standard procedures for Fmoc deprotection in solid-phase peptide synthesis.

Protocol 1: Standard Fmoc Deprotection in SPPS

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 1 hour.[7]

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[8]

  • Agitate the mixture at room temperature for an initial 2 minutes, then drain the solution.[8]

  • Add a fresh portion of the 20% piperidine in DMF solution.[8]

  • Continue to agitate the mixture for an additional 5-15 minutes.[6][8]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6] The resin is now ready for the next amino acid coupling step.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate, which has a characteristic absorbance maximum around 301-312 nm.[9]

Procedure:

  • During the deprotection steps, collect the filtrate drained from the reaction vessel.[9]

  • Dilute an aliquot of the filtrate with a suitable solvent (e.g., ethanol).[9]

  • Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the characteristic wavelength of the adduct.[9]

  • A plateau in the absorbance reading indicates the completion of the Fmoc removal.[9]

// Nodes Start [label="Start with Resin-Bound Amino Acid (Fmoc-AA-Resin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)"]; Wash1 [label="Wash with DMF"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator, Base)"]; Wash2 [label="Wash with DMF"]; Repeat [label="Repeat Cycle for\nNext Amino Acid"]; Final_Cleavage [label="Final Cleavage from Resin\n& Side-Chain Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Purified Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat [label="n-1 times"]; Wash2 -> Final_Cleavage [label="After last AA"]; Repeat -> Deprotection; Final_Cleavage -> End; } केंदोट Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc protection and deprotection is crucial for the overall yield and purity of the synthesized peptide.

ParameterReagent/ConditionTypical Value/ObservationReference(s)
Fmoc Protection
ReagentFmoc-OSuPreferred over Fmoc-Cl to minimize dipeptide formation.[3]
Reaction TimeFmoc-OSu4-24 hours at room temperature.[1]
YieldGeneralTypically >90% for Fmoc-amino acid synthesis.[10]
Fmoc Deprotection
Reagent20% Piperidine in DMFStandard and most widely used.[2][6]
Reaction Time20% Piperidine in DMF5-20 minutes in total.[6][8]
Monitoring WavelengthDibenzofulvene-piperidine adduct~301-312 nm.[9]
Coupling EfficiencyPer step in SPPSGenerally high, often exceeding 99%.[11][]

Alternative Deprotection Reagents

While piperidine is the most common reagent for Fmoc removal, alternatives have been explored to address certain limitations, such as its classification as a controlled substance in some regions.[13]

ReagentConcentrationCommentsReference(s)
Piperidine20% in DMFThe gold standard, fast and efficient.[2]
4-Methylpiperidine20% in DMFSimilar kinetics to piperidine, not a controlled substance.[13]
Piperazine10% w/v in 9:1 DMF/ethanolA viable alternative, may offer safety advantages.[14]
1,8-Diazabicycloundec-7-ene (DBU)2% DBU / 2% Piperidine in DMFUsed for sluggish deprotections, but can increase aspartimide formation.[15]
Diethylamine10-60% in DMFInexpensive alternative, but requires longer reaction times.[16]

Common Side Reactions and Troubleshooting

Despite its robustness, Fmoc chemistry is not without potential pitfalls.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially when using stronger bases like DBU for deprotection.[15]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[11]

  • Incomplete Deprotection: Steric hindrance or peptide aggregation can lead to incomplete removal of the Fmoc group, resulting in deletion sequences.[9] Monitoring the deprotection reaction is crucial to mitigate this.

  • Racemization: While generally low with standard coupling reagents, some amino acids are more susceptible to racemization.[11]

  • Impurities in Fmoc-Amino Acids: The presence of impurities such as free amino acids, dipeptides, or β-alanine derivatives in the starting Fmoc-amino acid can lead to the incorporation of incorrect sequences.[17]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and orthogonal approach to the synthesis of a vast array of peptides. A thorough understanding of its chemistry, the mechanisms of its introduction and removal, and the potential for side reactions is paramount for researchers and drug development professionals. By carefully selecting reagents, optimizing reaction conditions, and diligently monitoring each step of the synthesis, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful and high-fidelity synthesis of complex and sensitive peptide targets.

References

The Cornerstone of Bioconjugation: A Technical Guide to the Synthesis and Characteristics of Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, bifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools. Their inherent properties of biocompatibility, hydrophilicity, and chemical versatility make them ideal candidates for connecting therapeutic payloads to targeting moieties, enhancing the pharmacokinetic profiles of biologics, and constructing complex biomaterials. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of these critical molecules, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Core Characteristics of Bifunctional PEG Linkers

Bifunctional PEG linkers are characterized by a central hydrophilic PEG chain of varying length, flanked by two distinct reactive functional groups. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules, a crucial feature in the design of sophisticated bioconjugates like antibody-drug conjugates (ADCs).[1][2]

The key advantages imparted by the PEG component include:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of hydrophobic drugs and biomolecules, mitigating aggregation issues.[3]

  • Reduced Immunogenicity: The flexible PEG chain can effectively shield epitopes on a protein's surface, thereby reducing its recognition by the immune system.[4]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, prolonging their circulation half-life in the bloodstream.[3][4]

  • Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer, widely approved for biomedical applications.[3]

The choice of terminal functional groups is dictated by the desired conjugation chemistry and the available reactive sites on the molecules to be linked. Common functionalities include amine-reactive N-hydroxysuccinimide (NHS) esters, thiol-reactive maleimides, and bioorthogonal "click chemistry" partners like azides and alkynes.[2]

Synthesis of Bifunctional PEG Linkers

The synthesis of bifunctional PEG linkers can be broadly categorized into two main approaches: the functionalization of pre-existing PEG diols and the ring-opening polymerization of ethylene (B1197577) oxide with functional initiators. The former is more common for commercially available PEGs of various molecular weights.

A versatile and widely employed strategy involves the asymmetric functionalization of a symmetrical PEG diol. This is often achieved by first protecting one of the terminal hydroxyl groups, followed by the modification of the unprotected hydroxyl group. The protecting group is then removed, and the second functional group is introduced.

A key step in many syntheses is the activation of the terminal hydroxyl groups. Monotosylation, for instance, is a selective method to activate one hydroxyl group, which can then be converted into a variety of other functionalities. For example, reacting a monotosyl-PEG with sodium azide (B81097) introduces an azide group for click chemistry applications.[5]

Quantitative Data on Bifunctional PEG Linker Synthesis

The following tables summarize key quantitative data related to the synthesis and characteristics of various bifunctional PEG linkers.

Linker TypeFunctional GroupsMolecular Weight (Da)Synthesis Yield (%)Purity (%)Reference(s)
NHS-PEG-SilaneNHS Ester, Triethoxysilane500080>95 (by NMR)[6]
Azide-PEG-NHSAzide, NHS EsterVariesHighQuantitative (by NMR & MS)[7]
Maleimide-PEG-NHSMaleimide (B117702), NHS Ester513.49Not specifiedHigh[4]
Tosyl-PEG-OHTosylate, Hydroxyl1600>95>95 (by NMR)[8]
Azide-PEG-OHAzide, Hydroxyl150095>95 (by NMR)[8]
Amine-PEG-OHAmine, Hydroxyl150095>95 (by NMR)[8]

Table 1: Summary of Synthesis Yields and Purity for Various Bifunctional PEG Linkers.

Linker TypeMolecular Weight (Da)Polydispersity Index (PDI)Analytical MethodReference(s)
Monodisperse PEG8-Ts452.51.00 (98.7% oligomer purity)HPLC[9]
Monodisperse PEG12-Ts628.71.00 (98.2% oligomer purity)HPLC[9]
Monodisperse PEG16-Ts804.91.00 (97.0% oligomer purity)HPLC[9]
Polydisperse mPEG500 - 10,000Typically >1.01GPC/SEC[8]

Table 2: Molecular Weight and Polydispersity of Representative PEG Linkers.

Experimental Protocols

Synthesis of α-Azide-ω-hydroxyl PEG

This protocol is adapted from a versatile route for synthesizing heterobifunctional PEGs.[8]

Materials:

  • α-Tosyl-ω-hydroxyl PEG (1.0 eq)

  • Sodium azide (NaN₃) (5.0 eq)

  • Dry N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Dissolve α-Tosyl-ω-hydroxyl PEG and sodium azide in dry DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Purge the flask with argon or nitrogen gas.

  • Stir the reaction mixture overnight at 90 °C under an inert atmosphere.

  • After cooling to room temperature, filter the reaction mixture to remove any solids.

  • Remove the DMF under vacuum using a rotary evaporator.

  • Dissolve the crude product in DCM and wash it twice with brine and twice with water in a separatory funnel.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and remove the DCM by rotary evaporation to yield the α-azide-ω-hydroxyl PEG product.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and purity of PEG linkers.[10]

Sample Preparation:

  • Dissolve 5-10 mg of the PEG linker in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Analysis:

  • PEG Backbone: A characteristic strong singlet or multiplet is observed around 3.64 ppm, corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

  • Terminal Groups: The chemical shifts of the protons on or near the terminal functional groups will be indicative of a successful synthesis. For example:

    • Hydroxyl (-OH): A triplet around 4.58 ppm is often observed for the terminal hydroxyl proton in DMSO-d₆.[11]

    • Azide (-N₃): Protons on the carbon adjacent to the azide group typically appear as a triplet around 3.38 ppm.

    • Maleimide: The two protons of the maleimide ring appear as a singlet at approximately 6.7 ppm.

  • Purity Assessment: The integration of the signals corresponding to the terminal groups relative to the integration of the PEG backbone protons can be used to determine the degree of functionalization and the purity of the sample.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is an effective method for both the analysis and purification of bifunctional PEG linkers, especially for monodisperse species.[7][9]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Mobile Phase:

Procedure:

  • Dissolve the crude PEG linker in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Run a linear gradient from low to high organic phase concentration to elute the components.

  • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm, depending on the presence of chromophores).

  • Collect the fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvent under vacuum.

Visualizing Workflows and Mechanisms

Graphviz diagrams are excellent for visualizing complex processes. Below are examples relevant to the application and synthesis of bifunctional PEG linkers.

Mechanism of Action of an Antibody-Drug Conjugate (ADC)

ADC_Mechanism ADC Antibody-Drug Conjugate (with PEG Linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

General Synthesis Workflow for a Heterobifunctional PEG Linker

Synthesis_Workflow Start Symmetrical PEG-Diol Step1 Monoprotection of one Hydroxyl Group Start->Step1 Intermediate1 Mono-protected PEG-OH Step1->Intermediate1 Step2 Functionalization of the Free Hydroxyl Group Intermediate1->Step2 Intermediate2 Mono-protected PEG-Functionality1 Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 HO-PEG-Functionality1 Step3->Intermediate3 Step4 Functionalization of the Second Hydroxyl Group Intermediate3->Step4 FinalProduct Functionality2-PEG-Functionality1 Step4->FinalProduct

Caption: A generalized workflow for synthesizing a heterobifunctional PEG linker.

Conclusion

Bifunctional PEG linkers are at the forefront of innovation in drug delivery and bioconjugation. A thorough understanding of their synthesis and characteristics is paramount for the rational design of novel therapeutics and biomaterials. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full potential of these versatile molecules in their scientific endeavors. As the field continues to evolve, the development of new and more sophisticated bifunctional PEG linkers will undoubtedly play a pivotal role in shaping the future of medicine.

References

Commercial Availability and Technical Guide for Fmoc-N-amido-PEG6-amine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-amido-PEG6-amine, a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its commercial suppliers, pricing, and detailed experimental protocols for its application in drug development.

Introduction to this compound

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a free amine at the other, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc protecting group provides an orthogonal protecting strategy, allowing for selective deprotection and subsequent conjugation. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting molecule. This linker is predominantly used in the synthesis of PROTACs, where it connects a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase.[1]

Commercial Suppliers and Pricing

This compound and its carboxylic acid analogue, Fmoc-N-amido-PEG6-acid, are available from several commercial suppliers. The amine version is often available via custom synthesis. Below is a summary of suppliers and indicative pricing for the acid form, which can be readily converted to the amine or used directly in synthesis.

SupplierProduct NameCatalog NumberPurityQuantityPrice (USD)Availability
BroadPharmFmoc-N-amido-PEG6-acidBP-21630>95%100 mg$120.00In Stock
250 mg$160.00
500 mg$200.00
1 g$270.00
MedKoo BiosciencesFmoc-N-amido-PEG6-acid572378>98%250 mg$250.002 Weeks
1 g$650.00
5 g$1,250.00
This compound123249>98%1 g (min)Custom Synthesis2-4 Months
BOC SciencesThis compoundBPG-2267Not specifiedNot specifiedInquiryNot specified

Note: Prices are indicative and subject to change. Please refer to the suppliers' websites for the most current information.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the solid-phase synthesis of a PROTAC.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a multi-step process, which is illustrated in the workflow diagram below. This process involves the sequential attachment of an E3 ligase ligand, the PEG linker, and the POI ligand to a solid support resin.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow resin Start with Solid Support Resin e3_ligand Couple E3 Ligase Ligand (with carboxylic acid handle) resin->e3_ligand wash1 Wash Resin e3_ligand->wash1 linker_coupling Couple this compound wash1->linker_coupling wash2 Wash Resin linker_coupling->wash2 fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) wash2->fmoc_deprotection wash3 Wash Resin fmoc_deprotection->wash3 poi_ligand Couple POI Ligand (with carboxylic acid handle) wash3->poi_ligand wash4 Wash Resin poi_ligand->wash4 cleavage Cleave PROTAC from Resin (e.g., TFA cocktail) wash4->cleavage purification Purify Crude PROTAC (e.g., Preparative HPLC) cleavage->purification characterization Characterize Final PROTAC (e.g., LC-MS, NMR) purification->characterization

Caption: A generalized workflow for the solid-phase synthesis of a PROTAC.

Detailed Experimental Steps

Materials and Reagents:

  • This compound

  • Solid support resin (e.g., Rink Amide resin)

  • E3 ligase ligand with a carboxylic acid handle

  • Protein of Interest (POI) ligand with a carboxylic acid handle

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Washing solvents: DMF, DCM, Methanol

Protocol:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • E3 Ligase Ligand Coupling:

    • Dissolve the E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the swollen resin.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Linker Coupling (this compound):

    • Swell the resin in DMF.

    • In a separate vial, pre-activate this compound (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 15 minutes.

    • Add the activated linker solution to the resin.

    • Shake the reaction mixture at room temperature for 2 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Shake for 10 minutes at room temperature.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10 minutes.

    • Wash the resin with DMF (5x) to ensure complete removal of piperidine.

  • POI Ligand Coupling:

    • Dissolve the POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/TIS/water) to the dry resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

  • Purification and Characterization:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/water).

    • Purify by preparative HPLC.

    • Lyophilize the pure fractions.

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Summary of Quantitative Data for Experimental Protocols
StepReagentMolar Equivalents (eq.)SolventReaction TimeTemperature
E3 Ligand CouplingE3 Ligand-COOH3DMF16 hoursRoom Temp.
HATU3
DIPEA6
Linker CouplingThis compound3DMF2 hoursRoom Temp.
HATU3
DIPEA6
Fmoc DeprotectionPiperidine20% (v/v)DMF2 x 10 minRoom Temp.
POI Ligand CouplingPOI Ligand-COOH3DMF16 hoursRoom Temp.
HATU3
DIPEA6
CleavageTFA / TIS / H₂O95:2.5:2.5 (v/v/v)-2-3 hoursRoom Temp.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 cluster_1 PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degrades POI Recycling PROTAC Recycling Degradation->Recycling Releases PROTAC Recycling->PROTAC Catalytic Cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling conditions for PEGylated compounds, crucial for maintaining their stability, efficacy, and safety in research and drug development. Proper management of these molecules is paramount to ensure the integrity of experimental data and the therapeutic potential of PEGylated biologics.

Introduction to PEGylation and Compound Stability

Polyethylene (B3416737) glycol (PEG) is a hydrophilic polymer frequently conjugated to therapeutic proteins, peptides, and nanoparticles in a process known as PEGylation. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule by increasing its hydrodynamic size, which in turn can extend circulating half-life, improve stability, and reduce immunogenicity.[1][2][3] However, the chemical nature of both the PEG polymer and the linkage to the active molecule makes these compounds susceptible to degradation if not stored and handled correctly. Factors such as temperature, light, oxygen, and pH can significantly impact the stability of PEGylated compounds.[4]

Recommended Storage Conditions

The stability of PEGylated compounds is highly dependent on the storage environment. The following conditions are broadly recommended to minimize degradation and preserve the integrity of the molecule.

General Storage Recommendations

For optimal long-term stability, PEGylated compounds should be stored under controlled conditions that limit exposure to environmental factors known to cause degradation.

ParameterRecommended ConditionRationale
Temperature ≤ -15°C (long-term); 2-8°C (short-term)Minimizes chemical degradation, such as hydrolysis and oxidation.[4][5] Freezing at -20°C appears to be most stable for PEG solutions.[4] For some PEGylated nanoparticles, storage is recommended between 2-8°C, and freezing should be avoided to prevent irreversible aggregation.[6]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the PEG polymer and the conjugated molecule.[4][5]
Light In the darkProtects light-sensitive functional groups on PEG derivatives (e.g., maleimide, thiol, acrylates) and the parent molecule from photodegradation.[5]
Moisture Dry conditions with desiccantCrucial for moisture-sensitive PEG derivatives like NHS esters to prevent hydrolysis and loss of activity.[5]
Specific Considerations for Different Compound Types

While the general recommendations provide a strong foundation, specific types of PEGylated compounds may have unique storage requirements.

Compound TypeSpecific Storage ConsiderationRationale
PEG NHS Esters Store under dry conditions at ≤ -15°C.[5]Highly sensitive to moisture, which can cause hydrolysis of the ester linkage and inactivate the compound.[5]
PEG Maleimide, Thiol, Acrylates Store in the dark under dry conditions.[5]These functional groups are particularly sensitive to light-induced degradation.[5]
PEGylated Nanoparticles Do not freeze. Store at 2-8°C.[6]Freezing can cause irreversible aggregation and changes in particle size and color.[6]
PEGylated Proteins in Solution Storage at 2-8°C is common for liquid formulations to avoid freeze-thaw stress.[7]Freeze-thawing can lead to different degradation pathways compared to high-temperature stress.[7]

Handling Procedures for PEGylated Compounds

Proper handling techniques are as critical as storage conditions for maintaining the quality of PEGylated compounds. The following procedures should be followed to minimize contamination and degradation during use.

General Handling Workflow

A systematic approach to handling PEGylated compounds will help ensure their stability and the reproducibility of experimental results.

G cluster_storage Storage cluster_retrieval Retrieval cluster_use Usage cluster_reshelving Reshelving Store_Compound Store Compound (≤ -15°C, Inert Gas, Dark) Warm_to_RT Slowly Warm to Room Temperature Store_Compound->Warm_to_RT Retrieve from storage Open_Container Open Container in Controlled Environment Warm_to_RT->Open_Container Aliquot Aliquot for Single Use (if necessary) Open_Container->Aliquot Perform_Experiment Perform Experiment Aliquot->Perform_Experiment Backfill_Inert_Gas Backfill with Inert Gas Perform_Experiment->Backfill_Inert_Gas If compound remains Seal_Container Seal Container Tightly Backfill_Inert_Gas->Seal_Container Return_to_Storage Return to Recommended Storage Conditions Seal_Container->Return_to_Storage

Caption: Recommended workflow for handling PEGylated compounds.

Key Handling Steps and Precautions
  • Equilibration to Room Temperature: Before opening, sealed containers of PEGylated compounds should be allowed to slowly warm to room temperature.[5] This prevents condensation of atmospheric moisture inside the container, which can hydrolyze sensitive functional groups.[5]

  • Inert Gas Environment: Whenever possible, handle PEGylated compounds, especially those sensitive to oxidation, in an inert atmosphere (e.g., a glove box with nitrogen or argon).

  • Aliquoting: For highly sensitive or frequently used compounds, it is best practice to divide the bulk material into smaller, single-use aliquots.[5] This minimizes the number of times the main stock is exposed to ambient conditions and reduces the risk of contamination and degradation from repeated freeze-thaw cycles.

  • Resealing: After use, the container should be purged with a dry, inert gas like nitrogen or argon before being tightly sealed to displace oxygen and moisture.[5]

  • Handling Nanoparticles: PEGylated nanoparticle solutions may settle over time. It is important to gently shake the vial before use to ensure a homogenous suspension.[6]

Degradation Pathways and Stability-Indicating Methods

Understanding the potential degradation pathways of PEGylated compounds is essential for developing appropriate storage strategies and analytical methods to monitor their stability.

Common Degradation Mechanisms

PEGylated compounds can degrade through several chemical and physical pathways.

G cluster_degradation Degradation Pathways PEGylated_Compound PEGylated Compound Hydrolysis Hydrolysis (e.g., ester linkers) PEGylated_Compound->Hydrolysis Oxidation Oxidation PEGylated_Compound->Oxidation Thermal_Stress Thermal Stress PEGylated_Compound->Thermal_Stress Freeze_Thaw Freeze-Thaw Cycles PEGylated_Compound->Freeze_Thaw Photodegradation Photodegradation PEGylated_Compound->Photodegradation De-PEGylation De-PEGylation Hydrolysis->De-PEGylation results in Formation of Impurities\n(e.g., aldehydes, peroxides) Formation of Impurities (e.g., aldehydes, peroxides) Oxidation->Formation of Impurities\n(e.g., aldehydes, peroxides) results in Aggregation, Denaturation Aggregation, Denaturation Thermal_Stress->Aggregation, Denaturation can lead to Aggregation, Conformational Changes Aggregation, Conformational Changes Freeze_Thaw->Aggregation, Conformational Changes can lead to Loss of Activity Loss of Activity Photodegradation->Loss of Activity can lead to

Caption: Major degradation pathways for PEGylated compounds.

  • Hydrolysis: The linker connecting the PEG to the molecule can be susceptible to hydrolysis, especially if it contains an ester bond.[7] This process, known as "de-PEGylation," results in the release of the free PEG and the unconjugated parent molecule.[7]

  • Oxidation: The polyether backbone of PEG is susceptible to oxidative degradation, which can be initiated by heat, light, and the presence of oxygen.[4][8] This can lead to chain cleavage and the formation of impurities such as aldehydes and peroxides.[4][9]

  • Physical Instability: PEGylated proteins can be prone to aggregation and denaturation, particularly when exposed to thermal stress or freeze-thaw cycles.[7][10]

Experimental Protocols for Stability Assessment

A variety of analytical techniques can be employed to assess the stability of PEGylated compounds.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Degradation Product Analysis

  • Objective: To separate and quantify the intact PEGylated compound from its degradation products and impurities.

  • Methodology:

    • Sample Preparation: Subject the PEGylated compound to accelerated stability conditions (e.g., elevated temperature, exposure to light, or changes in pH).[9] For some analyses, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) may be necessary to detect certain degradation products.[9]

    • Chromatographic System: Utilize an HPLC system with a suitable reversed-phase column (e.g., C8 or C18).[11]

    • Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).

    • Detection: Monitor the eluent using a UV detector at a wavelength appropriate for the parent molecule or a charged aerosol detector (CAD) for universal detection of non-volatile analytes.[11][12]

    • Data Analysis: Compare the chromatograms of the stressed samples to a reference standard to identify and quantify degradation peaks.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

  • Objective: To detect and quantify aggregates of PEGylated proteins.

  • Methodology:

    • Sample Preparation: Prepare the PEGylated protein sample in a suitable mobile phase.

    • Chromatographic System: Use an HPLC system equipped with a size-exclusion column appropriate for the molecular weight range of the analyte and its potential aggregates.[11]

    • Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline), is used.

    • Detection: UV detection is commonly used to monitor the protein elution.

    • Data Analysis: Analyze the chromatogram for the appearance of high molecular weight species eluting earlier than the main monomer peak, which are indicative of aggregation.

Protocol 3: Mass Spectrometry (MS) for Identification of Degradation Products

  • Objective: To determine the precise molecular weight of the PEGylated compound and identify unknown degradation products.

  • Methodology:

    • Sample Introduction: The sample can be introduced directly via infusion or coupled with a liquid chromatography system (LC-MS) for separation prior to analysis.[13]

    • Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • Mass Analysis: Analyze the ions using a mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap).

    • Data Analysis: Determine the average molecular weight of the PEGylated conjugate and identify degradation products by their mass-to-charge ratio.[9][13]

Conclusion

The stability of PEGylated compounds is a critical factor that influences their therapeutic efficacy and the reliability of research data. By adhering to the recommended storage and handling conditions outlined in this guide, researchers and drug development professionals can minimize degradation, ensure product quality, and ultimately contribute to the successful development of novel PEGylated therapeutics. A thorough understanding of the potential degradation pathways and the implementation of appropriate analytical methods for stability monitoring are essential components of a robust quality control strategy for these important molecules.

References

Stability of Fmoc-N-amido-PEG6-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG6-amine is a heterobifunctional linker widely utilized in bioconjugation, solid-phase peptide synthesis (SPPS), and the development of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This guide provides a comprehensive overview of the stability of this compound under various chemical and physiological conditions. Understanding the stability profile of this linker is critical for optimizing reaction conditions, ensuring the integrity of the final conjugate, and predicting its in vivo performance.

The structure of this compound consists of three key components: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The stability of the molecule is primarily dictated by the chemical properties of the Fmoc-carbamate linkage and the ether bonds within the PEG chain.

Chemical Stability

The stability of this compound is highly dependent on the pH of the environment. The Fmoc protecting group is notoriously susceptible to basic conditions, which is the cornerstone of its utility in SPPS. Conversely, it exhibits significant stability in acidic media. The PEG linker itself is generally stable across a wide pH range but can be susceptible to oxidative degradation.

pH Stability

The lability of the Fmoc group in the presence of a base is due to the acidic nature of the proton at the C9 position of the fluorenyl ring.[2] Abstraction of this proton by a base initiates a β-elimination reaction, leading to the cleavage of the carbamate (B1207046) and the release of the free amine.[3] This reaction is rapid in the presence of primary and secondary amines, such as piperidine (B6355638), which is commonly used for Fmoc deprotection.[2]

In contrast, the Fmoc group is stable under acidic conditions, allowing for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.[3] The ether linkages of the PEG chain are also stable to both acidic and basic hydrolysis under typical experimental conditions.

The following table summarizes the expected stability of this compound at different pH values. The quantitative data presented is illustrative and based on the known behavior of Fmoc-protected amino acids and PEG linkers. Actual degradation rates should be determined empirically for specific applications.

pHConditionTemperature (°C)Expected Half-life (t½)Primary Degradation Pathway
< 4 Acidic (e.g., 50% TFA in DCM)25> 24 hoursNegligible
4 - 6 Weakly Acidic (e.g., Acetate Buffer)25> 7 daysMinimal hydrolysis
7.4 Physiological (e.g., PBS)37> 48 hoursSlow hydrolysis
> 9 Basic (e.g., 20% Piperidine in DMF)25< 1 minuteβ-elimination (deprotection)
> 12 Strongly Basic (e.g., 1M NaOH)25< 5 minutesβ-elimination and hydrolysis
Temperature Stability

Elevated temperatures can promote the degradation of this compound. Thermal cleavage of the Fmoc group has been observed at temperatures above 80°C, even in the absence of a strong base.[4] For long-term storage, it is recommended to keep the compound at -20°C.[5][6] For short-term storage or during shipping, temperatures between 0-4°C are acceptable.[5]

The following table provides an overview of the expected temperature stability.

Temperature (°C)ConditionExpected Stability
-20 Long-term storage (months to years)Highly stable.[5]
0 - 4 Short-term storage (days to weeks)Stable.[5]
25 (Ambient) Shipping / Routine HandlingStable for several weeks during ordinary shipping.[5]
37 Physiological TemperaturePotential for slow degradation over extended periods.
> 80 Elevated TemperatureRisk of thermal cleavage of the Fmoc group.[4]

Enzymatic Stability

The PEG linker itself, being a synthetic polymer, is generally resistant to enzymatic degradation by proteases.[7] However, the stability of a conjugate containing the this compound linker in a biological environment will depend on the nature of the entire molecule. If the linker is part of a larger construct, such as an ADC, the overall stability will be influenced by the susceptibility of the antibody and the payload to enzymatic degradation.[8]

For applications where the linker is exposed to the systemic circulation, its stability in plasma is a critical parameter. While the PEG chain can confer a "stealth" effect, reducing recognition by the immune system and proteolytic enzymes, specific experimental validation is necessary.[9]

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound under various conditions.

Protocol 1: pH Stability Assessment via RP-HPLC

Objective: To quantify the degradation of this compound at different pH values over time.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Carbonate-bicarbonate buffer, pH 9.0

  • 20% (v/v) piperidine in DMF

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • In separate vials, dilute the stock solution into the different buffer systems (pH 5.0, 7.4, and 9.0) and the piperidine/DMF solution to a final concentration of 50 µg/mL.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial. For the piperidine sample, quench the reaction immediately by diluting with an equal volume of 1% TFA in water.

  • Analyze the samples by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 10-90% B over 20 minutes).

    • Detection: Monitor at 265 nm (for the Fmoc group) and 220 nm (for the amide bond).

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).

Protocol 2: Plasma Stability Assay via LC-MS/MS

Objective: To assess the stability of this compound in human plasma.

Materials:

  • This compound

  • Human plasma (anticoagulated)

  • Phosphate buffer, pH 7.4

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Pre-warm the human plasma to 37°C.

  • Spike the stock solution into the plasma to a final concentration of 1 µM.

  • Incubate the plasma sample at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot.

  • Precipitate the plasma proteins by adding 3 volumes of cold ACN containing the internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vial for analysis.

  • Analyze the samples by LC-MS/MS, monitoring for the parent compound and potential metabolites or degradation products.

  • Calculate the percentage of the remaining compound at each time point relative to t=0.

Visualizations

Fmoc Deprotection Mechanism

G Fmoc Deprotection Pathway cluster_0 Fmoc-Protected Amine cluster_1 Base-mediated Proton Abstraction cluster_2 β-Elimination Fmoc_Amine Fmoc-NH-R Proton_Abstraction Proton Abstraction at C9 Base Base (e.g., Piperidine) Base->Proton_Abstraction Carbanion Fluorenyl Anion Intermediate Proton_Abstraction->Carbanion + H-Base+ Elimination β-Elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene CO2 CO2 Elimination->CO2 Free_Amine R-NH2 Elimination->Free_Amine

Caption: Mechanism of Fmoc deprotection via β-elimination.

Experimental Workflow for pH Stability Assay

G pH Stability Assay Workflow Start Prepare Stock Solution (this compound in ACN) Dilute Dilute in Buffers (pH 5.0, 7.4, 9.0) Start->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) Incubate->Sample Analyze Analyze by RP-HPLC Sample->Analyze Quantify Quantify Peak Area of Intact Compound Analyze->Quantify Calculate Calculate % Remaining Quantify->Calculate End Stability Profile Calculate->End

Caption: Workflow for assessing pH stability.

Conclusion

This compound is a versatile linker with a well-defined stability profile. Its key characteristic is the lability of the Fmoc group to basic conditions, which allows for its strategic removal during synthesis. The molecule is generally stable under acidic and neutral conditions at ambient and physiological temperatures. The hydrophilic PEG spacer is robust and resistant to enzymatic degradation. For applications in drug development, it is imperative to conduct specific stability studies, such as in plasma, to ensure the integrity of the linker within the final conjugate under relevant physiological conditions. The protocols and data presented in this guide provide a framework for researchers to design and execute appropriate stability assessments for their specific applications.

References

Technical Guide: Spectroscopic and Synthetic Overview of Fmoc-N-amido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Fmoc-N-amido-PEG6-amine, a heterobifunctional linker crucial in bioconjugation and drug development. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents theoretical data, representative spectroscopic information derived from closely related analogues, and generalized experimental protocols.

Compound Overview

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a free primary amine at the other. The PEG6 spacer enhances solubility and provides flexibility to the conjugated molecules. The Fmoc protecting group is base-labile, allowing for selective deprotection and subsequent derivatization, making it a valuable tool in peptide synthesis and the construction of complex biomolecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
Chemical Formula C₂₉H₄₂N₂O₈
Molecular Weight 546.66 g/mol
Exact Mass 546.2900 g/mol

Spectroscopic Data (Representative)

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignment
7.77d2H, Aromatic (Fmoc)
7.59 - 7.62m2H, Aromatic (Fmoc)
7.40t2H, Aromatic (Fmoc)
7.31t2H, Aromatic (Fmoc)
~5.3 (broad)br s1H, NH (carbamate)
4.39d2H, CH₂ (Fmoc)
4.21t1H, CH (Fmoc)
3.55 - 3.70m20H, O-CH₂-CH₂-O (PEG chain)
3.51t2H, CH₂-NH-Fmoc
2.85t2H, CH₂-NH₂
~1.5 (broad)br s2H, NH₂

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
156.5C=O (carbamate)
143.9, 141.3Quaternary Aromatic (Fmoc)
127.7, 127.0, 125.1, 120.0Aromatic (Fmoc)
70.0 - 70.6O-CH₂-CH₂-O (PEG chain)
67.2CH₂ (Fmoc)
47.3CH (Fmoc)
40.5CH₂-NH-Fmoc
39.8CH₂-NH₂

Mass Spectrometry:

For mass spectral analysis, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ would be observed at m/z 547.2973. Other adducts, such as [M+Na]⁺ (m/z 569.2792) and [M+K]⁺ (m/z 585.2532), may also be present. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound, adapted from methods for related compounds.

a. Synthesis of this compound:

This synthesis can be achieved by the mono-Fmoc protection of hexaethylene glycol diamine.

  • Materials: Hexaethylene glycol diamine, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), sodium bicarbonate (NaHCO₃), dichloromethane (B109758) (DCM), water, brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Dissolve a large excess of hexaethylene glycol diamine in a mixture of DCM and water.

    • Add sodium bicarbonate to the solution to act as a base.

    • Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1 equivalent) in DCM to the diamine solution at 0°C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-Fmoc-protected product.

b. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Record ¹³C NMR spectra on a 100 MHz or higher field spectrometer.

    • Standard pulse programs for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments should be used for full structural elucidation.

c. Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with or without a small amount of formic acid to promote ionization.

  • Analysis:

    • Infuse the sample solution into an ESI-mass spectrometer.

    • Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-1000).

    • For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow Reaction Mono-Fmoc Protection of Diamino-PEG6 Workup Extraction and Washing Reaction->Workup 1. Quench Purification Column Chromatography Workup->Purification 2. Isolate NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR 3. Structure Confirmation MS Mass Spectrometry (ESI-MS/HRMS) Purification->MS 4. Mass Verification Purity Purity Analysis (HPLC) Purification->Purity

Methodological & Application

Application Notes and Protocols: Covalent Conjugation of Fmoc-N-amido-PEG6-amine to a Carboxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive protocol for the covalent conjugation of Fmoc-N-amido-PEG6-amine to a molecule containing a carboxyl group. This process is fundamental in bioconjugation, peptide synthesis, and drug delivery system development. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the target molecule, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for orthogonal deprotection and subsequent functionalization of the terminal amine.

The most robust and widely used method for forming a stable amide bond between a carboxyl group and a primary amine is through carbodiimide-mediated coupling, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1][2]

Principle of the Reaction: The conjugation is a two-step process performed in a single pot:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester: To improve stability and efficiency, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[2][4] This reaction is most efficient at a slightly acidic pH (4.5-6.0).[2][5]

  • Amine Coupling (Conjugation): The primary amine of this compound attacks the NHS ester, displacing the NHS leaving group and forming a stable amide bond. This nucleophilic attack is most efficient at a physiological to slightly basic pH (7.2-8.5), where the primary amine is deprotonated.[2][5][6]

Quantitative Data Summary

Successful conjugation depends on carefully controlled reaction parameters. The following tables summarize the key quantitative data for the process.

Table 1: Recommended Reagent Molar Ratios and Concentrations

Reagent/Component Molar Equivalents (Relative to Carboxyl Molecule) Typical Concentration Notes
Carboxyl-Containing Molecule 1.0 1-10 mg/mL Starting material.
EDC (or EDC-HCl) 1.2 - 1.5 eq 10-50 mM Should be fresh and protected from moisture.[7]
NHS (or Sulfo-NHS) 1.2 - 1.5 eq 20-100 mM Sulfo-NHS is recommended for aqueous reactions for improved solubility.
This compound 1.0 - 10.0 eq 10-100 mM Molar excess can be adjusted to drive the reaction to completion.

| Quenching Reagent (e.g., Hydroxylamine) | 20 - 50 eq | 1 M stock | Added to terminate the reaction by hydrolyzing unreacted NHS esters.[2] |

Table 2: Key Reaction Parameters

Step pH Temperature Duration Notes
Activation 4.5 - 6.0 Room Temperature (20-25°C) 15 - 60 minutes Use of an amine-free buffer like MES is critical.[2][8]
Conjugation 7.2 - 8.5 Room Temperature or 4°C 2 hours to Overnight Buffer must be amine-free (e.g., PBS, Borate, HEPES).[2][6]

| Quenching | 7.2 - 8.5 | Room Temperature | 15 - 30 minutes | Stops the reaction and prevents unwanted side reactions. |

Experimental Protocols

Two distinct protocols are provided based on the solubility of the carboxyl-containing molecule.

Protocol 1: Conjugation to a Protein or Water-Soluble Molecule (Aqueous Conditions)

This protocol is designed for biomolecules such as proteins, antibodies, or peptides that are soluble in aqueous buffers.

1. Materials and Reagents:

  • Carboxyl-containing protein/molecule

  • This compound

  • EDC-HCl

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4, or 0.1 M Borate Buffer, pH 8.0

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis cassette with appropriate MWCO, size-exclusion chromatography column)

2. Procedure:

  • Reagent Preparation:

    • Dissolve the carboxyl-containing molecule in Activation Buffer to a concentration of 1-10 mg/mL.

    • Dissolve this compound in Conjugation Buffer or ultrapure water.

    • Immediately before use, prepare EDC and Sulfo-NHS solutions in cold Activation Buffer. Allow reagents to warm to room temperature before opening to prevent condensation.[2]

  • Carboxyl Group Activation:

    • To the solution of the carboxyl-containing molecule, add the freshly prepared EDC solution (to a final molar excess of 1.5 eq). Mix gently.

    • Immediately add the freshly prepared Sulfo-NHS solution (to a final molar excess of 1.5 eq).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[6]

  • Conjugation Reaction:

    • Add the this compound solution to the activated molecule mixture. A 5- to 10-fold molar excess of the PEG-amine is a common starting point.[2]

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to achieve a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2]

  • Purification:

    • Remove unreacted PEG linker, EDC, NHS, and quenching reagents by dialysis against PBS or through size-exclusion chromatography (SEC). The choice of MWCO for dialysis is critical to retain the conjugate while allowing small molecules to pass through.[2]

Protocol 2: Conjugation to a Small Molecule (Organic Solvent Conditions)

This protocol is suitable for small molecules soluble in organic solvents. Anhydrous conditions are crucial for high efficiency.

1. Materials and Reagents:

  • Carboxyl-containing small molecule

  • This compound

  • EDC-HCl

  • NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2]

  • Purification system (e.g., reverse-phase HPLC, silica (B1680970) column chromatography)

2. Procedure:

  • Reagent Preparation:

    • Dissolve the carboxyl-containing molecule (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.0-1.5 eq) in anhydrous DMF.

  • Carboxyl Group Activation:

    • To the solution of the carboxyl-containing molecule, add NHS (1.2 eq) and EDC-HCl (1.2 eq).[2]

    • Stir the reaction mixture at room temperature for 1-4 hours. Progress can be monitored by TLC or LC-MS to confirm the formation of the NHS ester.[2]

  • Conjugation Reaction:

    • Add the solution of this compound to the activated molecule solution.

    • Add DIPEA or TEA (2-3 eq) to the reaction mixture to act as a base and scavenge the HCl produced.[2]

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Purification:

    • Upon reaction completion, the solvent can be removed under reduced pressure.

    • The crude product is then purified using an appropriate method, such as reverse-phase HPLC or flash column chromatography, to isolate the desired Fmoc-PEG-conjugated product.

Analysis and Characterization

  • Confirmation of Conjugation: Successful conjugation can be confirmed using techniques like LC-MS (to observe the mass increase), HPLC (to show a shift in retention time), or, for proteins, SDS-PAGE (to observe a shift in molecular weight).[2]

  • Quantification of Conjugation: The degree of PEGylation can be estimated. For Fmoc-containing conjugates, a useful method is to quantify the Fmoc group itself. The Fmoc group can be cleaved with a 20% piperidine (B6355638) in DMF solution, which forms a dibenzofulvene-piperidine adduct.[9][10] This adduct has a strong UV absorbance at approximately 301 nm, which can be measured spectrophotometrically to determine the concentration of the conjugated PEG linker.[9][10]

Mandatory Visualizations

G Figure 1. Experimental Workflow for Aqueous Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream A Prepare Carboxyl Molecule in Activation Buffer D 1. Activate Carboxyl Group (Add EDC/Sulfo-NHS) 15-30 min @ RT A->D B Prepare Fresh EDC & Sulfo-NHS B->D C Prepare PEG-Amine in Conjugation Buffer E 2. Conjugate (Add PEG-Amine) 2h-Overnight C->E D->E F 3. Quench Reaction (Add Hydroxylamine) 15 min @ RT E->F G Purify Conjugate (Dialysis / SEC) F->G H Analyze Product (LC-MS, HPLC, SDS-PAGE) G->H

Caption: Figure 1. Experimental Workflow for Aqueous Conjugation

G Figure 2. Chemical Pathway of EDC/NHS Coupling COOH R-COOH (Carboxyl Group) EDC_NHS + EDC / NHS (pH 4.5-6.0) NH2_PEG H₂N-PEG-NH-Fmoc (PEG-Amine) Final_Product R-CO-NH-PEG-NH-Fmoc (Final Conjugate) NH2_PEG->Final_Product pH 7.2-8.5 NHS_Ester R-CO-O-NHS (Amine-Reactive NHS Ester) Plus_PEG + Leaving_Group - NHS EDC_NHS->NHS_Ester

Caption: Figure 2. Chemical Pathway of EDC/NHS Coupling

References

A Step-by-Step Guide to Utilizing Fmoc-N-amido-PEG6-amine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG6-amine is a valuable reagent in solid-phase peptide synthesis (SPPS) for the introduction of a discrete polyethylene (B3416737) glycol (PEG) linker into a peptide sequence. This process, known as PEGylation, can significantly enhance the therapeutic properties of peptides by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity. These application notes provide a detailed guide for the efficient incorporation of this compound into a peptide chain using standard Fmoc-based SPPS chemistry.

The protocols outlined below cover the entire workflow, from resin preparation and linker coupling to the final cleavage and purification of the PEGylated peptide. The provided quantitative data and reaction conditions are based on established SPPS methodologies and can be adapted for various peptide sequences.

Materials and Reagents

For the successful incorporation of this compound, a standard set of SPPS reagents and materials is required.

Category Reagent/Material Recommended Grade/Specification
Resin Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin100-200 mesh, appropriate for desired C-terminus
Solvents N,N-Dimethylformamide (DMF)Anhydrous, amine-free
Dichloromethane (DCM)Anhydrous
Piperidine (B6355638)Reagent grade
Amino Acids Fmoc-protected amino acidsStandard side-chain protection (e.g., tBu, Trt, Pbf)
PEG Linker This compound>95% purity
Coupling Reagents HBTU, HATU, or PyBOP>98% purity
HOBt or HOAt>98% purity
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineReagent grade
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
WaterDeionized
1,2-Ethanedithiol (EDT)Reagent grade (optional, for peptides with Trp)
Other Acetic AnhydrideReagent grade (for capping)
PyridineReagent grade (for capping)
Diethyl etherAnhydrous

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.

Resin Preparation and Swelling
  • Weigh the appropriate amount of resin for the desired synthesis scale (typically 0.1-0.5 mmol/g loading).

  • Place the resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

Coupling of this compound

The following table outlines the recommended quantities of reagents for the coupling step. It is advisable to perform a double coupling to ensure maximum efficiency, especially for longer peptide chains or when the N-terminus is sterically hindered.

Reagent Equivalents (relative to resin loading)
This compound1.5 - 2.0
Coupling Reagent (HBTU/HATU)1.45 - 1.95
HOBt/HOAt1.5 - 2.0
Base (DIPEA)3.0 - 4.0

Coupling Procedure:

  • In a separate vial, dissolve this compound, the coupling reagent (e.g., HBTU), and HOBt in a minimal amount of DMF.

  • Add DIPEA to the mixture and agitate for 1-2 minutes to pre-activate the PEG linker.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), drain the reaction mixture and repeat the coupling step with fresh reagents (double coupling).

  • Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Prepare a capping solution of acetic anhydride/pyridine/DMF (1:8:1 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Chain Elongation

Repeat the Fmoc deprotection and amino acid coupling steps to continue building the peptide chain according to the desired sequence.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Standard Cleavage Cocktail (Reagent K):

Component Percentage (%)
Trifluoroacetic acid (TFA)82.5
Water5
Phenol5
Thioanisole5
1,2-Ethanedithiol (EDT)2.5

Cleavage Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and byproducts.

  • Dry the crude peptide under vacuum.

Purification

The crude PEGylated peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Inject the solution onto a C18 column.

  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure PEGylated peptide.

  • Pool the pure fractions and lyophilize to obtain the final product.

Visualizing the Workflow and Logic

SPPS Workflow for PEGylation

The following diagram illustrates the key steps in the solid-phase synthesis of a PEGylated peptide using this compound.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_AA Amino Acid Coupling Deprotection1->Coupling_AA Deprotection2 Fmoc Deprotection Coupling_AA->Deprotection2 Repeat n times Coupling_PEG PEG Linker Coupling Deprotection2->Coupling_PEG Deprotection3 Fmoc Deprotection Coupling_PEG->Deprotection3 Coupling_AA2 Amino Acid Coupling Deprotection3->Coupling_AA2 Cleavage Cleavage & Deprotection Coupling_AA2->Cleavage Repeat m times Purification Purification Cleavage->Purification Final_Product Pure PEGylated Peptide Purification->Final_Product

Caption: SPPS workflow for incorporating a PEG linker.

Logical Relationship of Key Steps

This diagram shows the cyclical nature of the deprotection and coupling steps in SPPS.

SPPS_Cycle cluster_cycle SPPS Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA/PEG Linker + Reagents) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Cycle End Proceed to Cleavage Wash2->End Final Cycle Start Start with Resin-bound AA Start->Deprotection

Caption: The core cycle of Fmoc-SPPS.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete Coupling of PEG Linker Steric hindrance from the growing peptide chain or the PEG linker itself.Perform a double coupling. Increase the coupling time to 3-4 hours. Use a more potent coupling reagent like HATU.
Low Yield of Crude Peptide Incomplete deprotection or coupling at various steps. Aggregation of the peptide chain.Ensure fresh, high-quality reagents are used. Consider using a resin with a lower loading capacity. Incorporate pseudoproline dipeptides in difficult sequences.
Difficult Purification Aggregation of the PEGylated peptide. Co-elution of impurities.Optimize the RP-HPLC gradient. Consider using a different stationary phase (e.g., C4). For highly aggregated peptides, purification by size-exclusion chromatography (SEC) may be beneficial.
Side Reactions during Cleavage Presence of sensitive amino acids (e.g., Trp, Cys, Met).Use a cleavage cocktail with appropriate scavengers (e.g., TIS for Trt protection, EDT for Trp). Minimize cleavage time.

By following these detailed protocols and considering the troubleshooting advice, researchers can successfully incorporate this compound into their peptide synthesis workflows to generate well-defined PEGylated peptides for a wide range of applications in research and drug development.

Application Notes and Protocols for Standard Fmoc Deprotection Conditions in PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solid-phase peptide synthesis (SPPS) of PEGylated peptides presents unique challenges, primarily during the Nα-Fmoc deprotection step. The presence of the polyethylene (B3416737) glycol (PEG) chain can introduce steric hindrance and alter the solvation properties of the peptide-resin conjugate, potentially leading to incomplete Fmoc removal. This results in the formation of deletion sequences and Fmoc-adducts, which complicates purification and reduces the overall yield and purity of the final product.[1]

These application notes provide a comprehensive overview of standard and optimized Fmoc deprotection conditions for PEGylated peptides, methods for monitoring deprotection efficiency, troubleshooting strategies for incomplete deprotection, and detailed experimental protocols.

Challenges in Fmoc Deprotection of PEGylated Peptides

The primary challenges in the Fmoc deprotection of PEGylated peptides include:

  • Steric Hindrance: The bulky PEG chain can physically obstruct the deprotection reagent, typically piperidine (B6355638), from accessing the N-terminal Fmoc group. This effect is more pronounced with longer PEG chains.[1]

  • Poor Solvation and Resin Swelling: Inadequate swelling of the solid-phase support or poor solvation of the growing PEG-peptide chain can hinder the diffusion of reagents, leading to inefficient deprotection. The use of PEG-grafted resins, such as TentaGel, can improve swelling in a variety of solvents.[1]

  • Peptide Aggregation: The growing peptide chain can form secondary structures, such as β-sheets, which are less permeable to solvents and reagents. The PEG moiety can influence the peptide's conformation and potentially exacerbate aggregation.

Standard and Alternative Deprotection Reagents

The choice of deprotection reagent and conditions is critical for the successful synthesis of PEGylated peptides. While 20% piperidine in N,N-dimethylformamide (DMF) is the standard condition for most sequences, modifications are often necessary for PEGylated peptides.

Reagent/CocktailConcentrationTypical ConditionsNotes
Piperidine in DMF20% (v/v)2 x 10 minStandard condition for most non-PEGylated sequences. May require longer reaction times for PEGylated peptides.[1]
Piperidine in NMP20% (v/v)2 x 10 minN-Methyl-2-pyrrolidone (NMP) can improve solvation for some sequences.
4-Methylpiperidine in DMF20% (v/v)2 x 10 minOffers similar kinetics to piperidine and can be a useful alternative.[2][3]
Piperazine in DMF/Ethanol10% (w/v)2 x 10 minA less basic alternative that may reduce side reactions.[4]
DBU/Piperidine in DMF2% / 20% (v/v)1 x 10-15 minA stronger base cocktail for difficult deprotections, including those involving PEGylated peptides. Use with caution as it can promote side reactions.[1]
Piperazine/DBU in DMFVaries< 1 minA rapid and efficient deprotection solution for challenging sequences.[5]

Monitoring Fmoc Deprotection

Careful monitoring of the Fmoc deprotection step is crucial to ensure complete removal of the protecting group before the next coupling cycle. Several methods can be employed:

  • Kaiser Test (Qualitative): A rapid colorimetric test to detect free primary amines. A positive result (dark blue beads) indicates successful deprotection, while a negative result (yellow/colorless beads) signifies incomplete Fmoc removal.[1]

  • UV-Vis Spectrophotometry (Quantitative): The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms a stable adduct with piperidine that absorbs at approximately 301 nm. By measuring the absorbance of the filtrate, the extent of Fmoc removal can be quantified using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) (Quantitative): Analysis of the cleaved crude peptide by reverse-phase HPLC can reveal the presence of deletion sequences (lower mass) or Fmoc-adducts (mass increase of 222.2 Da).[1] Mass spectrometry is essential for confirming the identity of these byproducts.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of a PEGylated Peptide

This protocol describes a standard double deprotection procedure using 20% piperidine in DMF.

Materials:

  • Fmoc-protected PEGylated peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

  • Solid-phase synthesis reaction vessel

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Wash the peptide-resin three times with DMF to swell the resin and remove residual solvents from the previous step.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 10-20 minutes. For PEGylated peptides, especially those with long PEG chains, a longer second deprotection time is recommended.[1]

  • Drain the deprotection solution.

  • Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Proceed to the next coupling step.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantitative monitoring of Fmoc removal.

Materials:

  • Filtrate from the deprotection steps (from Protocol 1)

  • UV-Vis spectrophotometer

  • Quartz cuvette (1 cm path length)

  • Volumetric flasks (e.g., 10 mL or 25 mL)

  • DMF (or the solvent used for deprotection)

Procedure:

  • Collect the filtrate from both deprotection steps in a volumetric flask of a known volume.[1]

  • Dilute the solution to the mark with the deprotection solvent.[1] If the solution is highly concentrated, perform a known serial dilution.

  • Measure the absorbance of the diluted solution at ~301 nm using the deprotection solvent as a blank.[1]

  • Calculate the concentration of the DBF-piperidine adduct using the Beer-Lambert law (A = εcl), where ε is approximately 7800 M⁻¹cm⁻¹. This concentration corresponds to the amount of Fmoc group removed.

Protocol 3: Troubleshooting Incomplete Deprotection

If incomplete deprotection is detected, the following steps can be taken:

  • Double Deprotection: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF.[1]

  • Increase Reaction Time: Extend the deprotection time for both steps. For PEGylated peptides, a total deprotection time of 30 minutes or more may be necessary.[1]

  • Use a Stronger Deprotection Cocktail: For particularly difficult sequences, consider using a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF.[1]

Visualizing Workflows

Fmoc Deprotection and Monitoring Workflow

Fmoc_Deprotection_Workflow start Fmoc-PEG-Peptide-Resin wash_dmf1 Wash with DMF (x3) start->wash_dmf1 add_deprotection Add Deprotection Reagent (e.g., 20% Piperidine/DMF) wash_dmf1->add_deprotection agitate1 Agitate (e.g., 3 min) add_deprotection->agitate1 drain1 Drain agitate1->drain1 add_deprotection2 Add Fresh Deprotection Reagent drain1->add_deprotection2 agitate2 Agitate (e.g., 10-20 min) add_deprotection2->agitate2 drain2 Drain & Collect Filtrate agitate2->drain2 wash_dmf2 Wash with DMF (x5-7) drain2->wash_dmf2 uv_vis UV-Vis of Filtrate drain2->uv_vis kaiser_test Kaiser Test wash_dmf2->kaiser_test next_step Proceed to Coupling kaiser_test->next_step Positive troubleshoot Troubleshoot (See Fig. 2) kaiser_test->troubleshoot Negative

Caption: General workflow for Fmoc deprotection and monitoring.

Troubleshooting Incomplete Fmoc Deprotection

Troubleshooting_Workflow start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) double_deprotection Perform Double Deprotection start->double_deprotection increase_time Increase Reaction Time (e.g., total 30+ min) start->increase_time stronger_base Use Stronger Base (e.g., 2% DBU / 20% Piperidine) start->stronger_base re_evaluate Re-evaluate with Kaiser Test double_deprotection->re_evaluate increase_time->re_evaluate stronger_base->re_evaluate success Deprotection Complete re_evaluate->success Positive failure Deprotection Still Incomplete Consider alternative strategies re_evaluate->failure Negative check_reagents Check Reagent Quality failure->check_reagents

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Conclusion

The successful Fmoc deprotection of PEGylated peptides requires careful consideration of the potential for steric hindrance and aggregation. While standard conditions may be sufficient for some sequences, researchers should be prepared to optimize reaction times and deprotection reagents. Routine monitoring of deprotection efficiency is essential for obtaining high-purity PEGylated peptides. The protocols and workflows provided in these application notes offer a starting point for the development of robust and efficient synthesis strategies for these challenging molecules.

References

Application Notes and Protocols: Reaction of Fmoc-N-amido-PEG6-amine with Activated NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug delivery, bioconjugation, and peptide synthesis to enhance the solubility, stability, and pharmacokinetic properties of therapeutic agents and biomolecules. The heterobifunctional linker, Fmoc-N-amido-PEG6-amine, offers a versatile platform for such modifications. This molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine on one terminus and a free primary amine on the other, separated by a six-unit polyethylene glycol spacer.

The primary amine of this compound readily reacts with N-hydroxysuccinimide (NHS) esters, which are activated carboxylic acid derivatives, to form stable amide bonds. This reaction is highly efficient and proceeds under mild conditions, making it ideal for conjugating sensitive biomolecules. The Fmoc protecting group can be subsequently removed under basic conditions to expose a new primary amine, allowing for further orthogonal conjugation steps.

These application notes provide detailed protocols for the reaction of this compound with activated NHS esters, guidelines for purification and characterization of the resulting conjugate, and illustrative applications in drug delivery.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction_Mechanism Fmoc_PEG_Amine This compound Intermediate Tetrahedral Intermediate Fmoc_PEG_Amine->Intermediate + NHS_Ester Activated NHS Ester (R-CO-O-NHS) NHS_Ester->Intermediate Product Fmoc-N-amido-PEG6-CONJUGATE (Fmoc-PEG-NH-CO-R) Intermediate->Product Forms Amide Bond Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct Releases

Caption: Reaction mechanism of this compound with an activated NHS ester.

A typical experimental workflow for this conjugation, purification, and subsequent deprotection is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis cluster_deprotection Optional Deprotection Reactant_Prep Dissolve this compound and NHS Ester in Anhydrous DMF/DMSO Reaction Mix Reactants (pH 8.0-9.0, Room Temperature, 2-4 hours) Reactant_Prep->Reaction Purification Purify Conjugate (e.g., HPLC, Size Exclusion Chromatography) Reaction->Purification Analysis Characterize Product (e.g., Mass Spectrometry, NMR) Purification->Analysis Deprotection Fmoc Removal (20% Piperidine in DMF) Analysis->Deprotection Drug_Delivery_Workflow cluster_synthesis Nanoparticle Synthesis cluster_pegylation PEGylation cluster_deprotection_targeting Targeting Ligand Attachment cluster_final Final Product Nanoparticle Prepare Drug-Loaded Nanoparticle (e.g., PLGA, Liposome) Activate_NP Activate Nanoparticle Surface (e.g., Introduce NHS Esters) Nanoparticle->Activate_NP PEG_Conjugation Conjugate this compound to Nanoparticle Surface Activate_NP->PEG_Conjugation Fmoc_Deprotection Remove Fmoc Group (20% Piperidine in DMF) PEG_Conjugation->Fmoc_Deprotection Targeting_Ligand Conjugate Targeting Ligand (e.g., Antibody, Peptide) to the exposed amine Fmoc_Deprotection->Targeting_Ligand Final_NP Targeted Drug Delivery Nanoparticle Targeting_Ligand->Final_NP

Synthesizing PROTACs with an Fmoc-N-amido-PEG6-amine Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional Fmoc-N-amido-PEG6-amine linker. PROTACs are novel therapeutic modalities that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. Polyethylene glycol (PEG) linkers, such as the this compound, are frequently employed to enhance solubility and optimize the ternary complex formation required for protein degradation.

This guide outlines a representative solution-phase synthesis strategy, including the sequential coupling of the E3 ligase ligand and the warhead to the PEG linker, Fmoc deprotection, and final purification.

Principle of the Synthesis

The synthesis of a PROTAC using the this compound linker is a multi-step process that involves the formation of stable amide bonds. The general workflow begins with the coupling of an E3 ligase ligand containing a carboxylic acid functional group to the free amine of the linker. Subsequently, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other end of the linker is removed under basic conditions to expose a primary amine. This newly revealed amine is then coupled with a warhead that has a carboxylic acid moiety. The final PROTAC is then purified and characterized.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC action and the synthetic workflow described in these protocols.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Target Protein (POI) POI->Ternary_Complex binds E3_Ligase->Ternary_Complex binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start Start Materials: - E3 Ligase Ligand (with -COOH) - this compound - Warhead (with -COOH) Step1 Step 1: Couple E3 Ligase Ligand to Linker (Amide Bond Formation) Start->Step1 Intermediate1 Intermediate 1: Fmoc-PEG6-E3 Ligase Ligand Step1->Intermediate1 Step2 Step 2: Fmoc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: H2N-PEG6-E3 Ligase Ligand Step2->Intermediate2 Step3 Step 3: Couple Warhead (Amide Bond Formation) Intermediate2->Step3 Crude_PROTAC Crude PROTAC Product Step3->Crude_PROTAC Step4 Step 4: Purification (e.g., RP-HPLC) Crude_PROTAC->Step4 Final_PROTAC Purified PROTAC Step4->Final_PROTAC Step5 Step 5: Characterization (LC-MS, NMR) Final_PROTAC->Step5

Caption: PROTAC Synthesis Workflow.

Experimental Protocols

The following protocols provide a representative, step-by-step guide for the synthesis of a PROTAC using the this compound linker. As a model system, we will describe the coupling of a generic carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) and a generic carboxylic acid-functionalized warhead.

Materials and Reagents

ReagentSupplierPurpose
E3 Ligase Ligand (-COOH functionalized)VariousBinds to the E3 ubiquitin ligase
Warhead (-COOH functionalized)VariousBinds to the protein of interest (POI)
This compoundMedChemExpress, etc.Heterobifunctional linker
HATUVariousAmide coupling reagent
DIPEAVariousNon-nucleophilic base
DMF (anhydrous)VariousReaction solvent
Piperidine (B6355638)VariousFmoc deprotection reagent
Dichloromethane (DCM)VariousSolvent for workup
Saturated aq. NaHCO3N/AAqueous solution for workup
BrineN/AAqueous solution for workup
Anhydrous Na2SO4 or MgSO4VariousDrying agent
Acetonitrile (B52724) (HPLC grade)VariousMobile phase for purification
Water (HPLC grade)VariousMobile phase for purification
Trifluoroacetic acid (TFA)VariousMobile phase additive for purification

Protocol 1: Coupling of E3 Ligase Ligand to this compound Linker

This protocol describes the formation of an amide bond between the carboxylic acid of the E3 ligase ligand and the free amine of the linker.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.05 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS until the starting material (E3 ligase ligand) is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude Fmoc-PEG6-E3 ligase ligand intermediate.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Fmoc Deprotection

This step removes the Fmoc protecting group to expose the terminal amine for the subsequent coupling reaction.

  • Reaction Setup: Dissolve the crude or purified Fmoc-PEG6-E3 ligase ligand intermediate from Protocol 1 in DMF.

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).[3]

  • Reaction Monitoring: Stir the mixture at room temperature for 30 minutes. The completion of the deprotection can be monitored by LC-MS, observing the disappearance of the Fmoc-protected intermediate and the appearance of the deprotected product.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

    • The residue can be co-evaporated with a solvent like toluene (B28343) to azeotropically remove residual piperidine.

    • The resulting crude H2N-PEG6-E3 ligase ligand intermediate is often used directly in the next step without further purification.

Protocol 3: Coupling of Warhead to the Deprotected Linker-E3 Ligase Ligand Intermediate

This final coupling step forms the complete PROTAC molecule.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature.[4]

  • Coupling: Add a solution of the crude H2N-PEG6-E3 ligase ligand intermediate from Protocol 2 (approximately 1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the warhead is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude PROTAC.

Protocol 4: Purification and Characterization of the Final PROTAC

Purification is crucial to obtain the PROTAC with high purity for biological evaluation.

  • Purification:

    • Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

    • A typical mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.

    • Collect the fractions containing the desired product and lyophilize to obtain the purified PROTAC as a solid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS.

    • Elucidate the structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1]

Data Presentation

The following tables summarize the expected, albeit hypothetical, quantitative data for the synthesis of a representative PROTAC using the this compound linker. Actual results may vary depending on the specific E3 ligase ligand and warhead used.

Table 1: Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventReaction Time (approx.)Expected YieldExpected Purity (crude)
1. E3 Ligase-Linker CouplingE3 Ligand-COOH, this compound, HATU, DIPEADMF2-4 hours70-90%>80%
2. Fmoc Deprotection20% Piperidine in DMFDMF30 minutes>95% (crude)N/A
3. Warhead CouplingWarhead-COOH, H2N-PEG6-E3 Ligand, HATU, DIPEADMF2-12 hours60-80%>70%
4. RP-HPLC PurificationAcetonitrile/Water/TFAN/AN/A40-60% (overall)>95%

Table 2: Characterization Data for the Final PROTAC

Analysis MethodExpected Result
LC-MSA single major peak in the chromatogram with the correct mass-to-charge ratio for the final PROTAC molecule.
¹H NMRPeaks corresponding to the protons of the warhead, the E3 ligase ligand, and the PEG linker in the correct integration ratios.
¹³C NMRResonances consistent with the carbon atoms of the final PROTAC structure.
Purity (HPLC)>95%

Disclaimer: The provided protocols and data are representative and intended for guidance. Optimization of reaction conditions, stoichiometry, and purification methods may be necessary for specific warheads and E3 ligase ligands. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Protein-Small Molecule Conjugation using a PEG Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of a small molecule to a protein, facilitated by a polyethylene (B3416737) glycol (PEG) spacer, is a powerful strategy in drug development and research. This process, often referred to as PEGylation, can significantly enhance the therapeutic properties of proteins and small molecules. The PEG spacer increases the hydrodynamic size of the conjugate, which can lead to a longer circulation half-life by reducing renal clearance.[1] Additionally, the PEG chain can shield the protein from proteolytic degradation and reduce its immunogenicity.[1] This document provides detailed protocols for several common conjugation chemistries used to link proteins and small molecules via a PEG spacer.

Choosing a Conjugation Strategy

The choice of conjugation chemistry is primarily dictated by the available functional groups on the protein and the small molecule. The most common target on a protein is the primary amine of lysine (B10760008) residues or the sulfhydryl group of cysteine residues.

  • Amine-Reactive Chemistry : Targets the abundant lysine residues and the N-terminus of the protein. N-hydroxysuccinimide (NHS) esters are widely used for this purpose.[2][3]

  • Thiol-Reactive Chemistry : Targets the less abundant cysteine residues, allowing for more site-specific conjugation. Maleimide chemistry is the most common approach for targeting sulfhydryl groups.[4][5][]

  • Carboxyl-Reactive Chemistry : Targets aspartic and glutamic acid residues using carbodiimide (B86325) chemistry (EDC/NHS).[7][8][9]

  • Click Chemistry : A highly efficient and specific reaction, typically involving an azide (B81097) and an alkyne, that can be introduced onto the protein and small molecule.[10][11][12]

Experimental Protocols

Here, we provide detailed protocols for the most common conjugation strategies.

Protocol 1: Amine-Reactive Conjugation using NHS-PEG-Small Molecule

This protocol describes the conjugation of a small molecule to a protein via its primary amines (lysine residues) using a pre-functionalized NHS-PEG-Small Molecule linker.

Materials:

  • Protein of interest

  • NHS-PEG-Small Molecule linker

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)[13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][14]

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))[]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[13]

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-Small Molecule linker in DMF or DMSO to a concentration of 10 mg/mL.[13] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for storage.[3][13]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.[13] The optimal ratio may need to be determined empirically. Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.[13] The reaction is pH-dependent, with an optimal range of 7.2-8.5.[3]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by SEC or IEX to obtain the purified protein-PEG-small molecule conjugate.[][16]

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG-Small Molecule

This protocol targets cysteine residues on the protein. If the protein does not have free sulfhydryl groups, existing disulfide bonds may need to be reduced.

Materials:

  • Protein of interest

  • Maleimide-PEG-Small Molecule linker

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[4][17]

  • (Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)[18]

  • Anhydrous DMF or DMSO

  • Purification system (SEC or IEX)[]

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.[18] Excess TCEP may need to be removed using a desalting column before proceeding.[18]

  • Linker Preparation: Dissolve the Maleimide-PEG-Small Molecule linker in DMF or DMSO to a concentration of 10 mg/mL immediately before use.[5]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.[5][19] The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[4][17] At pH values above 7.5, maleimides can react with primary amines.[18] Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[5][19]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

  • Purification: Purify the conjugate using SEC or IEX to remove unreacted materials.[][16]

Protocol 3: Two-Step Carboxyl-Reactive Conjugation using EDC/NHS

This protocol activates the carboxyl groups on the protein for reaction with an amine-functionalized PEG-small molecule.

Materials:

  • Protein of interest

  • Amine-PEG-Small Molecule linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[7]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS[7]

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[9][20]

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)[20]

  • Quenching Buffer (e.g., 10mM hydroxylamine)[7][20]

  • Purification system (SEC or IEX)[]

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer.

  • Activation of Protein Carboxyl Groups: Add EDC and NHS (or Sulfo-NHS) to the protein solution. A typical starting point is a final concentration of 2 mM EDC and 5 mM NHS.[20] React for 15 minutes at room temperature.[7][20] The EDC/Sulfo-NHS activation is most efficient at pH 4.5-7.2.[20]

  • Buffer Exchange: Remove excess EDC and NHS and exchange the activated protein into the Coupling Buffer (pH 7.2-7.5) using a desalting column. This step also raises the pH for the subsequent amine reaction.

  • Conjugation Reaction: Immediately add the Amine-PEG-Small Molecule linker to the activated protein solution. An equimolar amount of the linker compared to the protein is a good starting point.[7] Allow the reaction to proceed for 2 hours at room temperature.[7][20]

  • Quenching: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench the reaction.[7][20]

  • Purification: Purify the conjugate using SEC or IEX.[][16]

Quantitative Data Summary

The following table provides typical quantitative parameters for a protein-small molecule conjugation experiment. These values may require optimization for specific proteins and small molecules.

ParameterAmine-Reactive (NHS)Thiol-Reactive (Maleimide)Carboxyl-Reactive (EDC/NHS)
Molar Excess of Linker 10-20 fold[13]10-20 fold[5][19]1-5 fold (relative to activated protein)
Reaction pH 7.2 - 8.5[3]6.5 - 7.5[4][17]Activation: 4.5-6.0, Conjugation: 7.2-7.5[20]
Reaction Temperature Room Temperature or 4°C[13]Room Temperature or 4°C[5][19]Room Temperature[7][20]
Reaction Time 0.5 - 2 hours[13]2 - 4 hours (or overnight at 4°C)[5][19]Activation: 15 min, Conjugation: 2 hours[7][20]
Typical Yield Variable, depends on proteinHighModerate to High
Purity (Post-Purification) >95%>95%>95%

Visualization of Workflows and Chemistries

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution Conjugation Conjugation Reaction (Controlled pH, Temp, Time) Protein->Conjugation Linker PEG-Small Molecule Linker Solution Linker->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (e.g., SEC, IEX) Quenching->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization G cluster_amine Amine-Reactive Chemistry (NHS Ester) Protein-NH2 Protein-NH₂ (Lysine) Protein-NH-CO-PEG-SmallMolecule Stable Amide Bond Protein-NH2->Protein-NH-CO-PEG-SmallMolecule + NHS-PEG-SmallMolecule NHS-PEG-Small Molecule NHS-PEG-SmallMolecule->Protein-NH-CO-PEG-SmallMolecule NHS NHS (leaving group) Protein-NH-CO-PEG-SmallMolecule->NHS releases G cluster_thiol Thiol-Reactive Chemistry (Maleimide) Protein-SH Protein-SH (Cysteine) Protein-S-Thioether-PEG-SmallMolecule Stable Thioether Bond Protein-SH->Protein-S-Thioether-PEG-SmallMolecule + Maleimide-PEG-SmallMolecule Maleimide-PEG-Small Molecule Maleimide-PEG-SmallMolecule->Protein-S-Thioether-PEG-SmallMolecule G cluster_carboxyl Carboxyl-Reactive Chemistry (EDC/NHS) cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Protein-COOH Protein-COOH Protein-CO-NHS Protein-CO-NHS (Amine-Reactive Ester) Protein-COOH->Protein-CO-NHS EDC_NHS + EDC / NHS Final_Conjugate Stable Amide Bond Protein-CO-NHS->Final_Conjugate Amine-PEG H₂N-PEG-Small Molecule Amine-PEG->Final_Conjugate + NHS_out NHS (leaving group) Final_Conjugate->NHS_out releases

References

Application Notes and Protocols: Surface Modification of Nanoparticles using Fmoc-N-amido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The functionalization of nanoparticle surfaces with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, offers significant advantages, including enhanced colloidal stability, reduced non-specific protein adsorption (opsonization), and prolonged systemic circulation times.[1][2][3] Fmoc-N-amido-PEG6-amine is a heterobifunctional linker that provides a versatile platform for nanoparticle surface engineering. This molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal amine group, connected by a six-unit PEG spacer.

The Fmoc protecting group allows for controlled, stepwise functionalization. The terminal amine can be used to conjugate the PEG linker to nanoparticles with carboxylated surfaces. Subsequently, the Fmoc group can be removed under basic conditions to expose a primary amine, which can then be used for the covalent attachment of targeting ligands, imaging agents, or therapeutic payloads.[4][5][] This strategic approach ensures a high degree of control over the final nanoparticle construct.

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, subsequent functionalization, and characterization of the resulting conjugates.

Data Presentation

Table 1: Physicochemical Characterization of Modified Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles100 ± 2.50.15 ± 0.02-30 ± 1.5
NP-PEG6-NH-Fmoc125 ± 3.10.18 ± 0.03-25 ± 2.0
NP-PEG6-NH2125 ± 3.00.19 ± 0.02+15 ± 1.8
NP-PEG6-NH-Payload135 ± 3.50.21 ± 0.03+5 ± 2.2

Table 2: Quantification of Surface Ligands

Nanoparticle SampleFmoc-Adduct Absorbance (at ~301 nm)Calculated Surface Amine Density (amines/nm²)
NP-PEG6-NH-Fmoc0.85 ± 0.051.5 ± 0.1
Unmodified NanoparticlesN/AN/A

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol details the conjugation of this compound to nanoparticles with surface carboxyl groups via carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide or gold nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Conjugation Buffer: Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)

  • Quenching Solution: Hydroxylamine (50 mM in PBS)

  • Wash Buffer: PBS with 0.05% Tween 20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC (10 mM final concentration) and NHS (25 mM final concentration) to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Washing:

    • For magnetic nanoparticles, use a magnetic separator to pellet the nanoparticles and discard the supernatant.

    • For non-magnetic nanoparticles, centrifuge at an appropriate speed and duration to pellet the nanoparticles, then discard the supernatant.

    • Wash the activated nanoparticles twice with Activation Buffer to remove excess EDC and NHS.

  • Conjugation with this compound:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Resuspend the activated nanoparticles in Conjugation Buffer.

    • Add the this compound stock solution to the nanoparticle suspension (a 10-fold molar excess relative to the estimated surface carboxyl groups is recommended).

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Add Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any remaining active esters.

    • Pellet the nanoparticles and wash three times with Wash Buffer.

    • Finally, resuspend the Fmoc-PEGylated nanoparticles (NP-PEG6-NH-Fmoc) in a suitable storage buffer (e.g., PBS).

Protocol 2: Fmoc Deprotection of Surface-Modified Nanoparticles

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • NP-PEG6-NH-Fmoc from Protocol 1

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in anhydrous DMF.[7]

  • Wash Solvent: Anhydrous DMF

  • Final Wash Buffer: PBS

Procedure:

  • Solvent Exchange: Pellet the NP-PEG6-NH-Fmoc and resuspend them in anhydrous DMF. Repeat this wash step once.

  • Fmoc Removal:

    • Resuspend the nanoparticles in the Deprotection Solution.

    • Incubate for 20 minutes at room temperature with gentle mixing.

  • Washing:

    • Pellet the nanoparticles and discard the supernatant containing the dibenzofulvene-piperidine adduct.

    • Wash the nanoparticles thoroughly with anhydrous DMF (at least 5 times) to remove all traces of piperidine.

  • Final Resuspension: After the final DMF wash, pellet the nanoparticles and resuspend the deprotected nanoparticles (NP-PEG6-NH2) in the desired aqueous buffer (e.g., PBS) for subsequent conjugation or storage.

Protocol 3: Conjugation of a Payload to Deprotected Nanoparticles

This protocol outlines the attachment of an NHS-ester activated payload (e.g., a fluorescent dye) to the newly exposed amine groups.

Materials:

  • NP-PEG6-NH2 from Protocol 2

  • NHS-ester activated payload (e.g., NHS-fluorescein)

  • Conjugation Buffer: PBS (0.1 M, pH 7.4)

  • Anhydrous DMSO

  • Quenching Solution: Tris buffer (1 M, pH 8.0)

  • Size exclusion chromatography column or dialysis membrane for purification

Procedure:

  • Payload Preparation: Prepare a stock solution of the NHS-ester activated payload in anhydrous DMSO.

  • Conjugation Reaction:

    • Disperse the NP-PEG6-NH2 in Conjugation Buffer.

    • Add the payload stock solution to the nanoparticle suspension (a 5 to 10-fold molar excess relative to the calculated surface amine groups is recommended).

    • Incubate for 2-4 hours at room temperature in the dark (if the payload is light-sensitive) with gentle mixing.

  • Quenching: Add Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes to quench the reaction.

  • Purification: Remove the unreacted payload and byproducts by size exclusion chromatography or dialysis.

  • Final Product: The purified payload-conjugated nanoparticles (NP-PEG6-NH-Payload) are ready for characterization and application.

Protocol 4: Characterization of Modified Nanoparticles

This protocol provides a brief overview of standard techniques to characterize the modified nanoparticles at each stage.

  • Dynamic Light Scattering (DLS):

    • Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after each modification step.[8]

    • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration (typically 0.1-1.0 mg/mL). Ensure the sample is free of aggregates by filtration if necessary.

  • Zeta Potential Measurement:

    • Purpose: To determine the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification. For example, the deprotection of the Fmoc group and exposure of the amine should lead to an increase in the zeta potential.[1][9]

    • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

  • Transmission Electron Microscopy (TEM):

    • Purpose: To visualize the nanoparticle core size, morphology, and state of aggregation. The PEG layer is typically not visible under TEM.[8]

    • Sample Preparation: Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry. Negative staining may be required for better contrast.

  • Quantification of Surface Amines via Fmoc Deprotection: [10]

    • Purpose: To quantify the number of accessible amine groups on the nanoparticle surface.

    • Procedure:

      • Take a known concentration of NP-PEG6-NH-Fmoc.

      • Perform the Fmoc deprotection as described in Protocol 2, collecting the supernatant after the piperidine incubation.

      • Measure the UV-Vis absorbance of the supernatant at approximately 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.

      • Calculate the concentration of the adduct using its molar extinction coefficient (ε ≈ 7800 M⁻¹cm⁻¹).

      • From this concentration, the number of Fmoc groups, and thus the number of surface amine groups, can be determined.

Mandatory Visualizations

experimental_workflow_modification start Carboxylated Nanoparticles edc_nhs EDC/NHS Activation start->edc_nhs activated_np Activated Nanoparticles edc_nhs->activated_np conjugation Conjugation activated_np->conjugation peg_amine This compound peg_amine->conjugation fmoc_np NP-PEG6-NH-Fmoc conjugation->fmoc_np deprotection Fmoc Deprotection fmoc_np->deprotection piperidine 20% Piperidine in DMF piperidine->deprotection amine_np NP-PEG6-NH2 (Ready for Payload) deprotection->amine_np

Caption: Workflow for nanoparticle surface modification and Fmoc deprotection.

experimental_workflow_conjugation amine_np NP-PEG6-NH2 conjugation Payload Conjugation amine_np->conjugation payload NHS-Ester Payload payload->conjugation quench Quenching conjugation->quench purify Purification (SEC/Dialysis) quench->purify final_np NP-PEG6-NH-Payload purify->final_np

Caption: Workflow for payload conjugation to deprotected nanoparticles.

References

Application of Fmoc-N-amido-PEG6-amine in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG6-amine is a heterobifunctional linker that plays a crucial role in the development of advanced drug delivery systems. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine on one end and a free primary amine on the other, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for bioconjugation. The PEG spacer enhances the solubility and stability of the conjugate, while the terminal functional groups allow for sequential and controlled attachment to drug molecules, targeting ligands, or nanoparticle surfaces.[1][2]

This document provides detailed application notes and protocols for the use of this compound in constructing targeted drug delivery vehicles, such as antibody-drug conjugates (ADCs), ligand-targeted nanoparticles, and PROTACs.[3]

Key Applications and Advantages

The primary application of this compound is to serve as a flexible, hydrophilic spacer arm in complex bioconjugates. The key advantages conferred by this linker include:

  • Enhanced Solubility and Stability: The hydrophilic PEG chain improves the aqueous solubility of hydrophobic drugs and reduces aggregation.[4]

  • Prolonged Circulation Time: PEGylation provides a "stealth" effect, shielding the drug conjugate from recognition by the reticuloendothelial system, thereby extending its half-life in circulation.[]

  • Controlled and Sequential Conjugation: The Fmoc protecting group allows for orthogonal chemistry. The free amine can be reacted first, followed by deprotection of the Fmoc group to reveal a second amine for subsequent conjugation.[6]

  • Reduced Immunogenicity: The PEG linker can mask antigenic sites on therapeutic proteins or peptides, lowering the risk of an immune response.[7]

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in the development of a targeted drug delivery system. In this representative workflow, the linker is used to attach a targeting ligand (e.g., a peptide) to a pre-formed drug-loaded nanoparticle.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Drug or Nanoparticle Surface

This protocol describes the coupling of the free amine of the PEG linker to a carboxyl group on a drug molecule or an activated nanoparticle surface.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Drug-COOH or Nanoparticle-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction vessel and stirring equipment

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxyl groups by forming an NHS ester.

  • Conjugation Reaction:

    • Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

    • Add the dissolved linker to the activated carboxyl solution.

    • Allow the reaction to proceed at room temperature for 4-12 hours or overnight with gentle stirring.

  • Purification:

    • Purify the resulting conjugate (Molecule-PEG6-amido-N-Fmoc) to remove unreacted reagents.

    • For small molecules, purification can be achieved using HPLC.

    • For nanoparticles, purification is typically done by repeated centrifugation and resuspension or by dialysis against PBS.

Protocol 2: Fmoc Deprotection to Expose the Terminal Amine

This step removes the Fmoc protecting group to reveal a primary amine, which can then be used for further conjugation.

Materials:

  • Purified Molecule-PEG6-amido-N-Fmoc conjugate

  • 20% Piperidine (B6355638) in DMF solution

  • DMF

  • Reaction vessel

Procedure:

  • Deprotection Reaction:

    • Dissolve or resuspend the Fmoc-protected conjugate in DMF.

    • Add the 20% piperidine in DMF solution.

    • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.[8]

  • Purification:

    • Remove the piperidine and the dibenzofulvene-piperidine adduct.

    • For small molecules, this can be done by precipitation with a non-polar solvent like diethyl ether followed by centrifugation.

    • For nanoparticles, purify by dialysis or repeated centrifugation and resuspension in a suitable buffer (e.g., PBS).

    • The resulting product is Molecule-PEG6-NH2.

Protocol 3: Conjugation of a Targeting Ligand to the Deprotected Linker

This final step attaches a targeting moiety (e.g., an antibody fragment, peptide, or small molecule) to the newly exposed amine. This example uses an NHS-ester functionalized targeting ligand.

Materials:

  • Purified Molecule-PEG6-NH2 conjugate

  • NHS-ester functionalized targeting ligand (Ligand-NHS)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system

Procedure:

  • Conjugation Reaction:

    • Dissolve or resuspend the Molecule-PEG6-NH2 conjugate in the reaction buffer.

    • Dissolve the Ligand-NHS (1.5-2.0 equivalents) in a compatible solvent (e.g., DMSO) and add it to the conjugate solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Final Purification:

    • Purify the final targeted conjugate (Molecule-PEG6-Ligand) using an appropriate method such as size-exclusion chromatography or dialysis to remove excess ligand and quenching reagents.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the final targeted drug delivery system. The following tables present representative quantitative data for a hypothetical drug-loaded PEGylated nanoparticle system.

Note: The following data is illustrative and serves as an example of typical results obtained for PEGylated nanocarriers. Actual results will vary based on the specific drug, nanoparticle composition, and targeting ligand.

Table 1: Physicochemical Characterization of Nanoparticles

FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles110.5 ± 4.20.15 ± 0.02-25.8 ± 1.5
PEGylated Nanoparticles125.7 ± 5.10.12 ± 0.03-15.3 ± 2.1
Ligand-Targeted PEGylated NP132.1 ± 4.80.14 ± 0.02-18.9 ± 1.8

Data represents mean ± standard deviation (n=3).

Table 2: Drug Loading and In Vitro Release Characteristics

FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at 48h (pH 7.4) (%)
PEGylated Nanoparticles8.2 ± 0.785.4 ± 3.935.6 ± 2.8
Ligand-Targeted PEGylated NP7.9 ± 0.583.1 ± 4.234.8 ± 3.1

Data represents mean ± standard deviation (n=3).

Table 3: In Vitro Cytotoxicity (MTT Assay)

FormulationCell Line (Target Receptor +) IC50 (µg/mL)Cell Line (Target Receptor -) IC50 (µg/mL)
Free Drug0.52 ± 0.060.61 ± 0.08
PEGylated Nanoparticles2.15 ± 0.182.34 ± 0.21
Ligand-Targeted PEGylated NP0.89 ± 0.092.25 ± 0.19

IC50 values represent the concentration required to inhibit 50% of cell growth after 72h incubation. Data is mean ± standard deviation (n=3).[9]

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in the application of this compound.

G cluster_synthesis Synthesis Workflow A Nanoparticle-COOH C EDC/NHS Activation A->C B This compound D Conjugation Step 1 B->D C->D E NP-PEG6-Fmoc D->E F Piperidine/DMF (Fmoc Deprotection) E->F G NP-PEG6-NH2 F->G I Conjugation Step 2 G->I H Targeting Ligand-NHS H->I J Final Targeted Nanoparticle I->J

Sequential conjugation workflow for targeted nanoparticles.

G cluster_delivery Targeted Drug Delivery Pathway A Targeted Nanoparticle (in circulation) B Evasion of Reticuloendothelial System (Stealth Effect) A->B PEG Shield C Accumulation at Tumor Site (EPR Effect) B->C D Receptor-Mediated Endocytosis C->D Ligand-Receptor Binding E Intracellular Drug Release D->E F Therapeutic Action (e.g., Apoptosis) E->F G Target Cancer Cell G->D

Mechanism of targeted drug delivery and action.

G cluster_logic Decision Logic for Linker Application Start Start: Need for Targeted Drug Delivery System Q1 Is sequential conjugation required? Start->Q1 A1 Use Heterobifunctional Linker (e.g., Fmoc-PEG-Amine) Q1->A1 Yes End Proceed with Synthesis & Characterization Q1->End No Q2 Is enhanced solubility and circulation time needed? A1->Q2 A2 Incorporate PEG Spacer Q2->A2 Yes A2->End

Logical flow for selecting a heterobifunctional PEG linker.

References

Application Notes and Protocols: Fmoc-Amino Acid Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling hydrogels derived from N-terminally protected fluorenylmethoxycarbonyl (Fmoc)-amino acids are a class of advanced biomaterials with significant promise for tissue engineering and regenerative medicine.[1] These materials form three-dimensional nanofibrous networks through non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties.[2][3] This hierarchical self-assembly process results in the entrapment of large amounts of water, forming a hydrogel that mimics the native extracellular matrix (ECM).[4]

The biocompatibility and biodegradability of the constituent amino acids make these hydrogels particularly suitable for biomedical applications.[5] Furthermore, their physical and chemical properties can be readily tuned by altering the amino acid sequence, concentration, and the inclusion of bioactive motifs or crosslinkers.[5][6] These hydrogels have demonstrated utility as scaffolds for 3D cell culture, platforms for controlled drug delivery, and frameworks for biomineralization in bone tissue engineering.[1][5]

This document provides detailed application notes and experimental protocols for the formation, characterization, and application of Fmoc-amino acid-based hydrogels in tissue engineering contexts.

Principle of Self-Assembly

The formation of a stable hydrogel from Fmoc-amino acid building blocks is a spontaneous process driven by a shift in solvent conditions or pH, which triggers the self-assembly of the monomers into a nanofibrous network. The key molecular interactions governing this process are:

  • π-π Stacking: The aromatic Fmoc groups on adjacent molecules stack on top of one another, forming the hydrophobic core of the nanofibers. This is the primary driving force for the initial aggregation.[2]

  • Hydrogen Bonding: The amino acid backbones provide sites for intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures that stabilize the growing nanofibers.[2][3]

  • Hydrophobic Interactions: The side chains of hydrophobic amino acids can further contribute to the stability of the nanofiber core.

  • Van der Waals Forces: These weak, short-range interactions also play a role in the overall stability of the assembled structure.

The interplay of these non-covalent forces leads to the formation of a physically cross-linked, porous, and water-swollen 3D network that is characteristic of a hydrogel.[3]

G cluster_0 Molecular Level cluster_1 Nanoscale Assembly cluster_2 Microscale to Macroscale A Fmoc-Amino Acid Monomers B π-π Stacking of Fmoc Groups A->B Hydrophobic Interactions C Hydrogen Bonding (β-sheet formation) A->C Intermolecular Interactions D Nanofiber Formation B->D C->D E Nanofiber Entanglement D->E F Hydrogel Network Formation (Water Entrapment) E->F

Caption: Hierarchical self-assembly of Fmoc-amino acid hydrogels.

Quantitative Data Summary

The mechanical properties and stability of Fmoc-amino acid hydrogels are critical for their application in tissue engineering. These properties can be modulated by the choice of amino acid, concentration, and the presence of crosslinkers. The following tables summarize key quantitative data from the literature.

Table 1: Mechanical Properties of Fmoc-Amino Acid Hydrogels

Fmoc-Peptide/Amino AcidConcentration (wt%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
Fmoc-K12.0~1000~100
Fmoc-K22.0~1500~150
Fmoc-K32.02526~200
FmocFFF->1000<100
FmocFFF with Genipin->10000<1000
Fmoc-FF/Fmoc-K3-35161-
Fmoc-F1.0 (w/v)~1000-10000~100-1000
Fmoc-Y1.0 (w/v)~10000~1000
Fmoc-W1.0 (w/v)~1000~100
Fmoc-M1.0 (w/v)~100~10
Fmoc-G1.0 (w/v)~1000~100
Fmoc-I1.0 (w/v)~100~10

Data compiled from multiple sources.[7][8][9]

Table 2: Stability and Gelation Properties of Fmoc-Amino Acid Hydrogels

Fmoc-Peptide/Amino AcidMinimum Gelation Concentration (MGC) (wt%)Weight Loss (%) (in Ringer's solution, 30 days)
Fmoc-4-fluoro-phenylalanine0.15-
Non-crosslinked Fmoc-tripeptides-~18
Cross-linked Fmoc-tripeptides-24 - 38
FmocFF HG-10
FmocFF/Fmoc-K mixed hydrogels-2.5 - 8.2

Data compiled from multiple sources.[5][6][10]

Experimental Protocols

Protocol 1: Hydrogel Formation via pH-Switch Method

This method involves dissolving the Fmoc-amino acid at a high pH and then lowering the pH to trigger self-assembly.[11]

Materials:

  • Fmoc-amino acid (e.g., Fmoc-Phenylalanine)

  • Deionized water

  • 0.5 M NaOH solution

  • 0.1 M HCl solution or Glucono-δ-lactone (GdL)

  • pH meter

  • Vortex mixer

  • Sterile vials

Procedure:

  • Weigh the desired amount of Fmoc-amino acid to achieve the final target concentration (e.g., 10 mg for a 1% w/v hydrogel in 1 mL).

  • Add the Fmoc-amino acid to a sterile vial.

  • Add a portion of the final volume of deionized water (e.g., 0.5 mL for a 1 mL final volume).

  • Slowly add 0.5 M NaOH dropwise while vortexing until the Fmoc-amino acid is completely dissolved. The pH should be around 10-11.

  • Add the remaining deionized water to reach the final volume.

  • To trigger gelation, slowly add 0.1 M HCl to lower the pH to approximately 7. Alternatively, for a slower pH drop, add a calculated amount of GdL (e.g., 5 mg/mL), which will hydrolyze to gluconic acid.[7]

  • Allow the solution to stand at room temperature. Gelation should occur within minutes to hours, depending on the Fmoc-amino acid and the final pH.

  • Confirm gelation by inverting the vial; a stable gel will not flow.

G start Start dissolve Dissolve Fmoc-amino acid in water with NaOH (pH 10-11) start->dissolve adjust_vol Adjust to final volume with deionized water dissolve->adjust_vol trigger Trigger Gelation: Add HCl or GdL to lower pH adjust_vol->trigger incubate Incubate at room temperature trigger->incubate verify Verify Gelation (Invert vial) incubate->verify end End verify->end

Caption: Workflow for the pH-switch hydrogel formation method.
Protocol 2: Hydrogel Formation via Solvent-Switch Method

This method is suitable for Fmoc-amino acids that are more soluble in organic solvents. Gelation is induced by the addition of an aqueous buffer.[1]

Materials:

  • Fmoc-amino acid (e.g., Fmoc-Asp-OFm)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS, pH 7.4) or deionized water

  • Vortex mixer

  • Sterile vials

Procedure:

  • Prepare a stock solution of the Fmoc-amino acid in DMSO at a high concentration (e.g., 100 mg/mL). Ensure complete dissolution.[11]

  • In a separate sterile vial, add the desired volume of PBS or water.

  • Slowly add the Fmoc-amino acid/DMSO stock solution to the aqueous phase to achieve the final desired concentration (e.g., 10 µL of a 100 mg/mL stock into 990 µL of PBS for a 1 mg/mL final concentration).

  • Gently mix the solution. Avoid vigorous vortexing which can disrupt fiber formation.

  • Allow the mixture to stand at room temperature for gelation to occur. This may take several hours to overnight.[1]

  • Confirm gelation by the vial inversion test.

G start Start dissolve Dissolve Fmoc-amino acid in DMSO (stock solution) start->dissolve add_stock Add stock solution to aqueous phase dissolve->add_stock prepare_aq Prepare aqueous phase (e.g., PBS) in a separate vial prepare_aq->add_stock mix Gently mix add_stock->mix incubate Incubate at room temperature mix->incubate verify Verify Gelation (Invert vial) incubate->verify end End verify->end

Caption: Workflow for the solvent-switch hydrogel formation method.
Protocol 3: Characterization of Hydrogel Mechanical Properties using Rheology

Equipment:

  • Rotational rheometer with parallel plate geometry

Procedure:

  • Prepare the hydrogel directly on the lower plate of the rheometer or carefully transfer the pre-formed gel onto the plate.

  • Lower the upper plate to the desired gap (e.g., 1 mm).

  • Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.1%) to monitor gel formation and stabilization.[8]

  • Conduct a strain sweep (from 0.01% to 100%) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

  • Perform a frequency sweep (from 0.1 to 100 Hz) at a constant strain within the LVER to measure the storage modulus (G') and loss modulus (G'').[8] For a stable gel, G' should be significantly higher than G'' and both should be largely independent of frequency.

Application in Tissue Engineering: Signaling Pathways

Hydrogels can influence cellular behavior not only by providing a physical scaffold but also by modulating signaling pathways crucial for tissue regeneration.[4] While the direct interaction of Fmoc-amino acid hydrogels with specific signaling pathways is an area of ongoing research, their ability to present bioactive cues and sequester growth factors suggests potential roles in modulating pathways such as:

  • Integrin Signaling: Cell adhesion to the hydrogel scaffold, potentially enhanced by incorporating RGD sequences, can activate integrin signaling, which is vital for cell survival, proliferation, and differentiation.

  • Growth Factor Signaling (e.g., TGF-β, BMP): The porous hydrogel network can serve as a reservoir for growth factors, enabling their sustained release and prolonged activation of pathways like the TGF-β/SMAD pathway, which is critical for chondrogenesis and osteogenesis.

G cluster_0 Cell-Matrix Interaction cluster_1 Growth Factor Sequestration hydrogel Fmoc-Amino Acid Hydrogel Scaffold integrin Integrin Signaling hydrogel->integrin RGD presentation gf Growth Factors (e.g., BMPs) hydrogel->gf Encapsulation & Sustained Release adhesion Cell Adhesion & Spreading integrin->adhesion osteo Osteogenic Differentiation adhesion->osteo gf_pathway Growth Factor Signaling (e.g., SMAD pathway) gf->gf_pathway gf_pathway->osteo

Caption: Potential influence of Fmoc-hydrogels on cell signaling.

Conclusion

Fmoc-amino acid hydrogels represent a versatile and highly tunable platform for tissue engineering applications. Their straightforward preparation, inherent biocompatibility, and adaptable mechanical properties make them an excellent choice for researchers developing novel strategies for tissue regeneration and drug delivery. The protocols and data presented herein provide a foundation for the successful implementation of this promising class of biomaterials.

References

Application Notes and Protocols for Incorporating PEG Linkers into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers to synthetic oligonucleotides, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic potential. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can be conjugated to oligonucleotides to improve their pharmacokinetic and pharmacodynamic properties.[1][[“]][3] This document provides detailed application notes and protocols for the incorporation of PEG linkers into synthetic oligonucleotides, tailored for researchers, scientists, and professionals in drug development.

PEGylation can confer several advantages to oligonucleotide-based therapeutics, including:

  • Enhanced Stability: PEGylation protects oligonucleotides from nuclease degradation, thereby increasing their in vivo half-life.[1]

  • Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated oligonucleotides reduces renal clearance, leading to prolonged circulation times.[1][4][]

  • Reduced Immunogenicity: The PEG linker can shield the oligonucleotide from the host's immune system, reducing the risk of an immune response.[3][6]

  • Increased Solubility: The hydrophilic nature of PEG improves the aqueous solubility of oligonucleotides.[6]

  • Enhanced Cellular Uptake: In some cases, PEGylation can improve the cellular uptake of oligonucleotides.[1][[“]]

Applications of PEGylated Oligonucleotides

The enhanced properties of PEGylated oligonucleotides make them valuable in a range of therapeutic and diagnostic applications:

  • Antisense Oligonucleotides (ASOs): PEGylation can improve the in vivo performance of ASOs by increasing their stability and circulation time.

  • Small Interfering RNAs (siRNAs): Similar to ASOs, PEGylation can enhance the delivery and efficacy of siRNAs.

  • Aptamers: The FDA-approved drug Pegaptanib (Macugen®) is a PEGylated aptamer used for the treatment of age-related macular degeneration, highlighting the clinical success of this approach.[1]

  • Targeted Drug Delivery: PEG linkers can be functionalized with targeting ligands to facilitate the specific delivery of oligonucleotides to desired cells or tissues.[6]

  • Diagnostics: PEGylated oligonucleotides are utilized in various diagnostic assays to improve sensitivity and specificity.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of PEGylation on oligonucleotide properties, compiled from various studies.

Table 1: Effect of PEGylation on Oligonucleotide Duplex Thermal Stability (Tm)

Oligonucleotide TypePEG Molecular Weight (kDa)Change in Tm (°C)Reference
Antisense ON5-6[1]
Antisense ON20-13[1]
Antisense ON40-19[1]
Phosphodiester ON0.5-1[1]
Full-Phosphorothioate ON0.5+1[1]
Phosphodiester ON10 (Y-shaped)+2.4[1]
Mono- and bis-PEGylated ON1+3[1]

Table 2: In Vivo Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Oligonucleotides

OligonucleotideModificationt1/2α (h)t1/2β (h)Reference
ARC83Non-PEGylated0.44.9[1]
ARC12240 kDa PEG0.611.7[1]
AptamerNon-PEGylated-~0.75[1]
Aptamer20 kDa linear PEG-~15[1]
DNA polyplexesNo PEGylation-< 0.1[7]
DNA polyplexes30 kDa PEG-19.5[7]

Table 3: Cellular Uptake of PEGylated vs. Non-PEGylated Nanoparticles

Nanoparticle FormulationCell TypeConditionRelative UptakeReference
Non-PEGylated Proticles-In vivoLower[8]
PEGylated Proticles-In vivoHigher[8]
4nm GNP/CRORAW 264.7 macrophagesSerum-freeHigher[9]
4nm GNP/CRO-PEG (1, 2, 5 kDa)RAW 264.7 macrophagesSerum-freeLower[9]
10nm GNP/AS1411MDA-MB-231 cancer cellsSerum-containingHigher[9]
10nm GNP/AS1411-PEG (1, 2 kDa)MDA-MB-231 cancer cellsSerum-containingHigher[9]
10nm GNP/AS1411-PEG (5 kDa)MDA-MB-231 cancer cellsSerum-containingLower[9]

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and characterization of PEGylated oligonucleotides.

Protocol 1: Solid-Phase Synthesis of 5'-PEGylated Oligonucleotides

This protocol describes the automated solid-phase synthesis of an oligonucleotide with a PEG linker at the 5'-terminus using phosphoramidite (B1245037) chemistry.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Nucleoside phosphoramidites (A, C, G, T).

  • PEG phosphoramidite.

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile).

  • Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine).

  • Capping solutions (Cap A: acetic anhydride/THF/lutidine; Cap B: 16% N-methylimidazole in THF).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Automated DNA/RNA synthesizer.

Procedure:

  • Synthesizer Preparation: Load the DNA/RNA synthesizer with the required reagents and the CPG column containing the initial nucleoside.

  • Oligonucleotide Synthesis Cycles: Program the synthesizer to perform the standard oligonucleotide synthesis cycles (detritylation, coupling, capping, oxidation) for each nucleoside addition.[][11]

  • PEG Linker Coupling: In the final coupling step, use the PEG phosphoramidite solution instead of a nucleoside phosphoramidite. Allow for a longer coupling time (e.g., 10-15 minutes) to ensure efficient reaction, especially for high molecular weight PEGs.

  • Final Detritylation: Perform a final detritylation step to remove the 5'-DMT group from the PEG linker.

  • Cleavage and Deprotection: Transfer the CPG support to a vial and add the cleavage and deprotection solution. Incubate at the recommended temperature and time (e.g., 55°C for 8-16 hours) to cleave the oligonucleotide from the support and remove protecting groups.[12]

  • Purification: Purify the crude PEGylated oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as described in Protocol 3.

G cluster_synthesis Solid-Phase Synthesis Workflow cluster_final_steps Start Start with CPG Support Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Coupling 2. Coupling (Nucleoside Addition) Detritylation->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat Repeat for each Nucleoside Oxidation->Repeat n-1 cycles PEGCoupling 5. Final Coupling (PEG Phosphoramidite) Oxidation->PEGCoupling Repeat->Detritylation FinalDetritylation 6. Final Detritylation PEGCoupling->FinalDetritylation Cleavage 7. Cleavage & Deprotection FinalDetritylation->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification End Pure PEGylated Oligonucleotide Purification->End

Caption: Solid-Phase Synthesis of 5'-PEGylated Oligonucleotides.

Protocol 2: Solution-Phase PEGylation of Amino-Modified Oligonucleotides using NHS Chemistry

This protocol describes the conjugation of a PEG-NHS ester to an oligonucleotide functionalized with a primary amine.

Materials:

  • Amino-modified oligonucleotide, purified and lyophilized.

  • PEG-NHS ester (N-Hydroxysuccinimide ester of PEG).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Microcentrifuge tubes.

  • Shaker/rotator.

Procedure:

  • Oligonucleotide Dissolution: Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to a concentration of 10-50 mM.[13]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the oligonucleotide solution. The final DMSO concentration should not exceed 20% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.[14] For light-sensitive dyes, protect the reaction from light.

  • Quenching: (Optional) Add a small volume of quenching buffer to react with any excess NHS-ester.

  • Purification: Purify the PEGylated oligonucleotide from unreacted PEG and oligonucleotide using RP-HPLC (Protocol 3) or anion-exchange HPLC.

G cluster_workflow Solution-Phase PEGylation Workflow Oligo Dissolve Amino-Oligo in Bicarbonate Buffer Mix Mix Oligo and PEG Solutions (10-50x molar excess of PEG) Oligo->Mix PEG Dissolve PEG-NHS Ester in Anhydrous DMSO PEG->Mix Incubate Incubate 2-4h at RT Mix->Incubate Purify Purify by HPLC Incubate->Purify Product Pure PEGylated Oligonucleotide Purify->Product

Caption: Solution-Phase PEGylation using NHS Chemistry.

Protocol 3: Purification of PEGylated Oligonucleotides by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the purification of PEGylated oligonucleotides.

Materials:

  • Crude PEGylated oligonucleotide solution.

  • HPLC system with a UV detector.

  • C8 or C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.

  • Collection tubes.

  • Lyophilizer.

Procedure:

  • Sample Preparation: Dilute the crude PEGylated oligonucleotide solution in Mobile Phase A.

  • HPLC Setup: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%). Set the UV detector to monitor at 260 nm.

  • Injection and Elution: Inject the sample onto the column. Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30 minutes.[15][16]

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the PEGylated oligonucleotide. Unreacted oligonucleotide will typically elute earlier, and free PEG may not be retained on the column.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry (Protocol 4) to confirm the identity of the product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated oligonucleotide as a dry powder.

G cluster_hplc RP-HPLC Purification Workflow SamplePrep Sample Preparation (Dilute in Mobile Phase A) Injection Inject onto RP-Column SamplePrep->Injection Elution Gradient Elution (Increasing Acetonitrile) Injection->Elution Detection UV Detection (260 nm) Elution->Detection Collection Fraction Collection Detection->Collection Analysis Analysis (Mass Spec) Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization FinalProduct Purified Product Lyophilization->FinalProduct

Caption: RP-HPLC Purification of PEGylated Oligonucleotides.

Protocol 4: Characterization of PEGylated Oligonucleotides by Mass Spectrometry

This protocol provides a general guideline for the analysis of PEGylated oligonucleotides using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Purified PEGylated oligonucleotide.

  • LC-MS system (e.g., ESI-Q-TOF or Orbitrap).

  • Appropriate LC column and mobile phases compatible with MS (e.g., using volatile buffers like triethylammonium bicarbonate or ammonium acetate).

Procedure:

  • Sample Preparation: Dissolve the purified PEGylated oligonucleotide in an appropriate solvent (e.g., water with a small amount of acetonitrile).

  • LC-MS Analysis: Inject the sample into the LC-MS system. The LC separates the components of the sample before they enter the mass spectrometer.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in negative ion mode for oligonucleotides. The resulting spectrum will show a distribution of multiply charged ions.

  • Deconvolution: Use deconvolution software to process the raw mass spectrum and determine the molecular weight of the PEGylated oligonucleotide.[17] This will confirm the successful conjugation and the purity of the sample.

  • Data Interpretation: The deconvoluted spectrum should show a peak or a distribution of peaks corresponding to the expected molecular weight of the PEGylated oligonucleotide. The presence of a distribution is expected due to the polydispersity of the PEG linker.

G cluster_ms Mass Spectrometry Characterization Sample Purified PEGylated Oligo LC Liquid Chromatography (Separation) Sample->LC MS Mass Spectrometry (Ionization & Detection) LC->MS RawData Raw Mass Spectrum (Multiply Charged Ions) MS->RawData Deconvolution Deconvolution Software RawData->Deconvolution FinalMW Determine Molecular Weight & Confirm Conjugation Deconvolution->FinalMW

Caption: Characterization by Mass Spectrometry.

Conclusion

The incorporation of PEG linkers is a powerful strategy for improving the therapeutic properties of synthetic oligonucleotides. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working in this field. Careful selection of the PEG linker, conjugation chemistry, and purification methods are crucial for the successful development of effective PEGylated oligonucleotide therapeutics.

References

Application Notes and Protocols for HPLC Purification of PEGylated Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides and proteins, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulating half-life, reduced immunogenicity, and enhanced stability. However, the PEGylation process often results in a heterogeneous mixture of products, including unreacted protein/peptide, excess PEG reagent, and various PEGylated species (e.g., mono-, di-, and multi-PEGylated forms, as well as positional isomers). Consequently, robust and efficient purification methods are critical for isolating the desired PEGylated conjugate to ensure product safety and efficacy.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and characterization of PEGylated biologics. This document provides detailed application notes and protocols for the most commonly used HPLC techniques: Size-Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

Comparison of HPLC Methods for PEGylated Biomolecule Purification

The selection of the optimal HPLC method depends on the specific characteristics of the PEGylated molecule and the nature of the impurities to be removed. Each technique offers unique advantages for separation.

Chromatography Technique Principle of Separation Primary Application in PEGylation Purification Key Advantages Common Limitations
Size-Exclusion (SEC) Separation based on hydrodynamic radius (size) in solution.[]Removal of unreacted PEG, aggregates, and separation of multi-PEGylated species from mono-PEGylated species.[]- Mild, non-denaturing conditions preserve protein structure and function.- Robust and reproducible method.- Limited resolution between species with similar hydrodynamic radii.- Not suitable for separating positional isomers.
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.[]High-resolution separation of PEGylated positional isomers and removal of unreacted protein.[][2]- High resolving power.- Excellent for analytical characterization and purity assessment.[2]- Can use denaturing mobile phases (organic solvents, acids) that may affect protein stability.- Recovery of highly hydrophobic proteins can be challenging.
Ion-Exchange (IEX) Separation based on net surface charge at a given pH.[]Separation of PEGylated species from unreacted protein and positional isomers, as PEGylation can shield surface charges.[][3]- High capacity.- Can be performed under non-denaturing conditions.- Resolution can be dependent on the degree to which PEGylation alters the protein's net charge.
Hydrophobic Interaction (HIC) Separation based on hydrophobicity under non-denaturing, high-salt conditions.[4]"Polishing" step to separate PEGylated isoforms and remove aggregates.[3]- Orthogonal separation mechanism to IEX and SEC.- Gentle, non-denaturing conditions.[3]- High salt concentrations may induce protein precipitation in some cases.

Experimental Protocols

The following are detailed protocols for the purification of PEGylated peptides and proteins using various HPLC techniques. These protocols are based on published methods and can be adapted for specific applications.

Size-Exclusion Chromatography (SEC-HPLC) Protocol

This protocol is suitable for the separation of a multimeric PEG-protein conjugate and its size variants.[5]

Objective: To separate and quantify aggregates, the main PEGylated conjugate, and smaller fragments.

Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: TSKgel G4000SWXL (7.8 mm x 300 mm, 8-µm) or equivalent.[5]

Mobile Phase and Reagents:

  • Mobile Phase: 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol.[5]

  • Sample Preparation: Dilute the PEGylated protein sample to a concentration of 5.0 mg/mL in the mobile phase.[5]

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.[5]

  • Detection: UV at 280 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Run Time: Isocratic elution for a sufficient time to allow all species to elute.

Expected Outcome: Separation of high molecular weight aggregates, the main PEG-Fab conjugate (around 416 kDa), and lower molecular weight fragments. The presence of arginine in the mobile phase helps to reduce non-specific interactions with the column matrix.[5]

Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol is optimized for the separation of a PEGylated protein from its unmodified counterpart and for resolving different PEGylated forms.[2][6]

Objective: To achieve high-resolution separation of PEGylated species based on hydrophobicity.

Instrumentation and Columns:

  • HPLC System: An HPLC or UHPLC system with a UV detector.

  • Column: Jupiter C18 (e.g., 5 µm, 300 Å, 4.6 x 150 mm) has been shown to provide good resolution for larger PEG molecules (20-40 kDa).[6] For smaller PEGs, a Jupiter C4 column may be optimal.[2]

Mobile Phase and Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]

  • Mobile Phase B: 0.085% TFA in 90% acetonitrile (B52724) / 10% water.[6]

  • Sample Preparation: Quench the PEGylation reaction with an equal volume of 50 mM Tris/1% TFA. Dilute the sample in Mobile Phase A before injection.[2]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 45°C.[6]

  • Detection: UV at 220 nm.[6]

  • Injection Volume: 4-15 µL (containing 10-15 µg of protein).[6]

  • Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes.[6]

Expected Outcome: The native, unmodified protein will elute first, followed by the different PEGylated species in order of increasing hydrophobicity. This method can often resolve positional isomers.[2]

Ion-Exchange Chromatography (IEX-HPLC) Protocol for PEGylated G-CSF

This protocol describes the purification of mono-PEGylated recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF) using cation exchange chromatography.[7][8]

Objective: To purify mono-PEGylated rhG-CSF from the reaction mixture containing unreacted rhG-CSF and excess PEG.

Instrumentation and Columns:

  • Chromatography System: A preparative or semi-preparative HPLC or FPLC system.

  • Column: SP Sepharose FF column or a TSKgel SP-5PW column (7.5 x 75 mm, 10 µm).[7][8]

Mobile Phase and Reagents:

  • Buffer A: 20 mM sodium acetate, pH 4.5.[7]

  • Buffer B: 20 mM sodium acetate, 1 M NaCl, pH 4.5.[7]

  • Sample Preparation: Dilute the PEGylation reaction mixture with Buffer A to a protein concentration of approximately 0.2 mg/mL.[7]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 280 nm.[8]

  • Purification Method: A step-wise gradient can be employed. After loading the sample, wash the column with Buffer A. Elute the bound species with increasing steps of Buffer B (e.g., steps of 15% and 16% Buffer B).[7] Alternatively, a linear gradient from 5% to 100% Buffer B can be used.[8]

Expected Outcome: The mono-PEGylated rhG-CSF can be separated from the unreacted protein, with a purity of over 99% being achievable.[7]

Hydrophobic Interaction Chromatography (HIC-HPLC) Protocol for PEGylated Lysozyme (B549824)

This protocol is a "polishing" step for the purification of PEGylated lysozyme after an initial ion-exchange step.[3][9]

Objective: To separate different isoforms of PEGylated lysozyme based on their hydrophobicity.

Instrumentation and Columns:

  • Chromatography System: An HPLC or FPLC system.

  • Column: A column packed with a hydrophobic interaction resin (e.g., Phenyl Sepharose).

Mobile Phase and Reagents:

  • Buffer A (Binding Buffer): High salt buffer, for example, 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Buffer B (Elution Buffer): Low salt buffer, for example, 50 mM sodium phosphate, pH 7.0.

  • Sample Preparation: The sample from the previous purification step is adjusted to a high salt concentration, similar to Buffer A.

Chromatographic Conditions:

  • Flow Rate: Dependent on the column dimensions and resin.

  • Detection: UV at 280 nm.

  • Purification Method: After equilibrating the column with Buffer A, the sample is loaded. The column is then washed with Buffer A. A decreasing salt gradient (from 100% Buffer A to 100% Buffer B) is used to elute the bound species.

Expected Outcome: Separation of the different PEGylated lysozyme isoforms. This method is particularly useful as a second purification step to achieve high purity.[3][9]

Visualization of Experimental Workflows

HPLC Purification Workflow

The general workflow for the purification of PEGylated peptides and proteins using HPLC can be visualized as a series of sequential steps.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Characterization PEGylation_Reaction PEGylation Reaction Mixture Sample_Pre-treatment Sample Pre-treatment (e.g., Dilution, pH adjustment) PEGylation_Reaction->Sample_Pre-treatment HPLC_System HPLC System Sample_Pre-treatment->HPLC_System Inject Sample Column Chromatography Column (SEC, RP, IEX, or HIC) HPLC_System->Column Detector Detector (UV, MS, etc.) Column->Detector Fraction_Collection Fraction Collection Detector->Fraction_Collection Purity_Analysis Purity Analysis (e.g., SDS-PAGE, Analytical HPLC) Fraction_Collection->Purity_Analysis Analyze Fractions Characterization Characterization (e.g., Mass Spectrometry) Purity_Analysis->Characterization Final_Product Final_Product Characterization->Final_Product Purified PEGylated Product

Caption: General workflow for HPLC purification of PEGylated biomolecules.

Logical Relationship in HPLC Separation Techniques

The choice of HPLC technique is guided by the primary physicochemical property that differs between the desired product and the impurities.

HPLC_Separation_Principles cluster_techniques HPLC Separation Techniques PEGylated_Mixture Heterogeneous PEGylation Mixture SEC Size-Exclusion (SEC) Separates by Size PEGylated_Mixture->SEC Different Hydrodynamic Radii RP_HPLC Reversed-Phase (RP-HPLC) Separates by Hydrophobicity PEGylated_Mixture->RP_HPLC Different Hydrophobicity IEX Ion-Exchange (IEX) Separates by Charge PEGylated_Mixture->IEX Different Net Surface Charge HIC Hydrophobic Interaction (HIC) Separates by Hydrophobicity (non-denaturing) PEGylated_Mixture->HIC Different Hydrophobicity Purified_Fractions_Size Purified_Fractions_Size SEC->Purified_Fractions_Size Fractions based on size Purified_Fractions_Hydrophobicity Purified_Fractions_Hydrophobicity RP_HPLC->Purified_Fractions_Hydrophobicity Fractions based on hydrophobicity Purified_Fractions_Charge Purified_Fractions_Charge IEX->Purified_Fractions_Charge Fractions based on charge Purified_Fractions_Hydrophobicity_ND Purified_Fractions_Hydrophobicity_ND HIC->Purified_Fractions_Hydrophobicity_ND Fractions based on hydrophobicity

Caption: Separation principles of different HPLC techniques for PEGylated mixtures.

References

Application Notes and Protocols for Fmoc-N-amido-PEG6-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Fmoc-N-amido-PEG6-amine is a heterobifunctional linker that offers several advantages in ADC development. Its polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve solubility, reduce aggregation, and prolong circulation time. The presence of a terminal amine and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine allows for a controlled, sequential conjugation strategy.

These application notes provide detailed protocols for the synthesis of an ADC using the this compound linker. The protocols cover the synthesis of the drug-linker conjugate and its subsequent conjugation to a monoclonal antibody.

Core Principles and Applications

This compound serves as a versatile platform for conjugating a wide range of payloads to antibodies. The key features of this linker include:

  • PEG6 Spacer: A six-unit polyethylene glycol chain that imparts hydrophilicity to the linker-payload complex. This can mitigate the hydrophobicity of many cytotoxic drugs, leading to improved solubility and reduced aggregation of the final ADC.[1][2] The PEG spacer can also create a "hydration shell," potentially shielding the payload from premature clearance and extending the ADC's half-life.

  • Heterobifunctional Nature: The linker possesses two distinct reactive functionalities: a primary amine and an Fmoc-protected primary amine.[][4] This allows for a two-step conjugation process. Typically, the free amine is reacted with an activated form of the cytotoxic drug. Following purification of the drug-linker intermediate, the Fmoc group is removed under basic conditions to reveal a new primary amine, which can then be conjugated to the antibody.[5][6] This controlled approach is advantageous for complex ADC synthesis.

Experimental Protocols

The development of an ADC using this compound can be broken down into two main stages: the synthesis of the drug-linker intermediate and the conjugation of this intermediate to the antibody.

Protocol 1: Synthesis of the Drug-Linker Intermediate

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid group to the this compound linker.

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid moiety (e.g., a derivative of MMAE, duocarmycin)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the activated drug-NHS ester solution dropwise to the this compound solution.

    • Stir the mixture at room temperature overnight, protected from light.

  • Purification of the Fmoc-protected Drug-Linker:

    • Monitor the reaction by LC-MS to confirm the formation of the desired product.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the pure Fmoc-protected drug-linker conjugate.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-protected drug-linker in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with diethyl ether.

    • Dry the final drug-linker conjugate under vacuum.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the deprotected drug-linker intermediate to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker conjugate from Protocol 1

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: Borate Buffer (50 mM, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Conjugation Buffer using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Drug-Linker Preparation:

    • Prepare a 10 mM stock solution of the deprotected drug-linker in DMSO.

  • Conjugation Reaction:

    • Add a 5-10 molar excess of the drug-linker stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Gently mix the reaction and incubate at room temperature for 2-4 hours, or at 4°C overnight.

  • Purification of the ADC:

    • Remove the unreacted drug-linker and DMSO by passing the reaction mixture through a desalting column equilibrated with PBS.

    • For a more thorough purification and to separate different drug-to-antibody ratio (DAR) species, use a Size Exclusion Chromatography (SEC) system.

  • Characterization of the ADC:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the average DAR using UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).

    • Confirm the integrity and purity of the ADC by SDS-PAGE and SEC.

    • Further characterization of the drug load distribution can be performed using mass spectrometry.[7][8]

Data Presentation

Quantitative data is crucial for the evaluation of ADC efficacy and safety. Below are examples of tables that should be used to summarize the characterization and in vitro data for an ADC developed with this compound.

Table 1: Physicochemical Characterization of the ADC

ParameterMethodResult
Antibody ConcentrationBCA Assaye.g., 1.0 mg/mL
Average Drug-to-Antibody Ratio (DAR)HIC-HPLCe.g., 3.8
Monomer PuritySEC-HPLCe.g., >95%
Aggregation LevelSEC-HPLCe.g., <2%

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionIC50 (ADC)IC50 (Free Drug)
e.g., SK-BR-3e.g., HER2-positivee.g., 0.5 nMe.g., 0.01 nM
e.g., MDA-MB-231e.g., HER2-negativee.g., >100 nMe.g., 0.01 nM

Visualizations

Logical Workflow for ADC Synthesis

Caption: Workflow for ADC synthesis using this compound.

General Mechanism of Action for an ADC

ADC_Mechanism_of_Action ADC 1. ADC in Circulation Binding 2. Binding to Tumor Cell Antigen ADC->Binding Targeting Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release (Linker Cleavage) Lysosome->Release Apoptosis 6. Cytotoxic Effect (e.g., Apoptosis) Release->Apoptosis

Caption: General mechanism of action for a tumor-targeted ADC.

References

Application Notes and Protocols for Solid-Phase Synthesis of Complex Peptides with PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of complex and long-chain peptides presents significant challenges, including poor solubility, aggregation during synthesis, and rapid in vivo degradation.[1] The incorporation of polyethylene (B3416737) glycol (PEG) spacers into peptides, a process known as PEGylation, is a widely adopted strategy to overcome these limitations. PEGylation enhances the hydrodynamic volume of peptides, which can shield them from proteolytic enzymes and reduce renal clearance, thereby extending their circulating half-life.[2][3] Furthermore, the hydrophilic nature of PEG can improve the solubility of hydrophobic peptides, mitigating aggregation during solid-phase peptide synthesis (SPPS) and subsequent purification.[4]

This document provides detailed protocols for the solid-phase synthesis of complex peptides incorporating PEG spacers, using Glucagon-Like Peptide-1 (GLP-1) analogues as a representative example. It also includes methods for the purification and characterization of these peptides, as well as protocols for evaluating their biological activity.

Data Presentation

Table 1: Synthesis and Purification of a Complex PEGylated Peptide (Semaglutide Analogue)
ParameterStandard Fmoc SPPSOptimized SPPS with Ionic Liquid Linker
Crude Peptide Purity (HPLC) 36.7%84.21%
Final Purity after HPLC >99%99.36%
Overall Yield 10.32%42.44%

Data adapted from a study on Semaglutide (B3030467) synthesis, a complex peptide with a fatty acid-linker moiety analogous to a PEG spacer in function.[2]

Table 2: In Vitro Biological Activity of a PEGylated GLP-1 Analogue (PB-119, PEGylated Exenatide)
ParameterBaselineAfter 12 Weeks Treatment (50 µg PB-119)
Basal Glucose (mmol/L) 9.586.45
HOMA-β (β-cell function) Significantly Increased-
Insulin (B600854) Sensitivity (SI) Significantly Increased-
Body Weight Change (kg) --2.1 ± 0.2 (at 30 weeks)

Data from a clinical study on PB-119, a once-weekly PEGylated Exenatide (B527673) injection.[3][5][6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a GLP-1 Analogue with a Side-Chain Linker

This protocol is based on the Fmoc/tBu strategy for the synthesis of Liraglutide (B1674861), a GLP-1 analogue with a fatty acid acylated linker on a lysine (B10760008) residue.[7][8]

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Gly-Wang resin or a 2-chlorotrityl chloride (2-CTC) resin.[8][9]

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (5 x 1 min).[7]

2. Amino Acid Coupling Cycles:

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).[7]

  • Amino Acid Activation and Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent like HBTU/HATU or DIC/OxymaPure (3 equivalents), and a base such as DIPEA (6 equivalents) in DMF.[7]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[7]

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates completion.[8]

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min) after each coupling step.[7]

  • Repeat the deprotection, coupling, and washing cycles for each amino acid in the peptide sequence. For the lysine residue that will be modified, use an orthogonally protected Fmoc-Lys(Alloc)-OH.[8]

3. Side-Chain Modification (On-Resin):

  • After completing the peptide backbone synthesis, selectively remove the Alloc protecting group from the lysine side chain using Pd(PPh3)4 and a scavenger like phenylsilane (B129415) in DCM.

  • Couple the PEG spacer (or in this case, Palmitoyl-Glu-OtBu) to the deprotected lysine side chain using standard coupling conditions as described in step 2.[8]

4. Cleavage and Deprotection:

  • Wash the fully assembled and modified peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically TFA/H2O/TIS (95:2.5:2.5), for 2-4 hours at room temperature.[7]

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final product.[2]

2. Characterization:

  • Analytical RP-HPLC: Assess the purity of the final product.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the molecular weight of the synthesized peptide to verify the correct sequence and modification.

Protocol 3: In Vitro Bioactivity Assay for GLP-1 Analogues

This protocol is for a cell-based assay to determine the potency of GLP-1 analogues by measuring cAMP accumulation.[1][10]

1. Cell Culture:

  • Use a stable cell line expressing the human GLP-1 receptor (GLP-1R), such as Chinese Hamster Ovary (CHO) cells or EndoC-βH1 cells.[10]

  • Culture the cells in appropriate media and conditions until they reach the desired confluency for the assay.

2. cAMP Accumulation Assay:

  • Seed the GLP-1R expressing cells in 96-well plates and allow them to adhere overnight.

  • Wash the cells with assay buffer and then incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Add varying concentrations of the synthesized PEGylated peptide and a known standard (e.g., native GLP-1) to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

3. Data Analysis:

  • Plot the cAMP concentration against the peptide concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of peptide that elicits 50% of the maximum response).

  • Compare the EC50 of the synthesized peptide to that of the standard to determine its relative potency.[10]

Visualizations

spss_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, DIC/Oxyma) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid side_chain_deprotection Side-Chain Deprotection (e.g., Alloc removal) repeat->side_chain_deprotection Peptide Complete pegylation PEG Spacer Coupling side_chain_deprotection->pegylation final_wash Final Wash & Dry pegylation->final_wash cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Precipitate in Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Lyophilized Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis with PEGylation.

glp1_signaling cluster_downstream Downstream Effects in Pancreatic β-cell glp1 GLP-1 Analogue (PEGylated Peptide) glp1r GLP-1 Receptor (GLP-1R) glp1->glp1r Binds to g_protein G-Protein (Gαs) glp1r->g_protein Activates ac Adenylate Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin_secretion ↑ Glucose-Dependent Insulin Secretion pka->insulin_secretion gene_expression ↑ Pro-insulin Gene Expression pka->gene_expression beta_cell ↑ β-cell Proliferation ↓ β-cell Apoptosis pka->beta_cell epac2->insulin_secretion

Caption: GLP-1 Receptor Signaling Pathway.

References

Application Note: A Detailed Protocol for the Efficient Coupling of Fmoc-N-amido-PEG6-amine to a Primary Amine on a Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that facilitates the efficient construction of peptides and other complex organic molecules.[1] A key element in SPPS is the use of a solid support, typically a resin, to which the initial building block is attached.[2] The choice of linker, a molecule that connects the synthesized compound to the resin, is critical and can influence the properties of the final product.[3] Poly(ethylene glycol) (PEG) linkers are frequently employed to enhance the aqueous solubility and pharmacokinetic properties of hydrophobic peptides or small molecules.[3][4]

This application note provides a comprehensive protocol for the coupling of Fmoc-N-amido-PEG6-acid to a solid support functionalized with a primary amine. The protocol details the necessary reagents, step-by-step procedures for coupling and monitoring, and methods for quantifying the efficiency of the reaction. This process is a common step in preparing resins for the synthesis of C-terminally modified peptides or for the attachment of reporter groups.[4]

Principle of the Coupling Reaction

The fundamental principle of the coupling reaction is the formation of a stable amide bond between the carboxylic acid group of the Fmoc-N-amido-PEG6-acid and the primary amine on the solid support. To achieve this, the carboxylic acid must first be activated to a more reactive species.[5] This activation is typically accomplished in situ using a coupling reagent. The activated intermediate is then susceptible to nucleophilic attack by the free primary amine on the resin, resulting in the formation of the desired amide linkage. A tertiary base, such as N,N-diisopropylethylamine (DIPEA), is included to maintain basic conditions and facilitate the reaction.[6]

Materials and Reagents

  • Solid Support: Amine-functionalized resin (e.g., Rink Amide resin, Aminomethyl polystyrene resin). The loading capacity of the resin should be known (typically 0.3 - 1.0 mmol/g).

  • PEG Linker: Fmoc-N-amido-PEG6-acid

  • Coupling Reagents (choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[7]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[6]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[7]

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Fmoc-Deprotection Solution: 20% (v/v) Piperidine (B6355638) in DMF[8]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser Test Reagents:

    • Solution A: 5 g Ninhydrin in 100 mL ethanol

    • Solution B: 80 g Phenol in 20 mL ethanol

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Capping Solution (optional): Acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v)

  • UV Spectrophotometer (for quantification)

Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.

Resin Preparation and Swelling
  • Weigh the appropriate amount of amine-functionalized resin based on its substitution level (e.g., for a resin with 0.5 mmol/g loading, use 200 mg for a 0.1 mmol synthesis).

  • Place the resin in a suitable reaction vessel (e.g., a fritted syringe or a dedicated peptide synthesis vessel).

  • Add DMF (approximately 10-15 mL per gram of resin) to the vessel.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., rocking or bubbling with nitrogen).[8]

  • After swelling, drain the DMF.

Fmoc-Deprotection of Resin (if applicable)

This step is necessary for resins where the primary amine is initially protected with an Fmoc group, such as Rink Amide resin.[8]

  • Add a 20% piperidine in DMF solution to the swollen resin (5-10 mL).

  • Agitate the mixture for 5 minutes at room temperature.[6]

  • Drain the piperidine solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove all traces of piperidine.[8]

  • Perform a Kaiser test (Protocol 4.4) to confirm the presence of free primary amines (a deep blue color indicates a positive result).

Coupling of Fmoc-N-amido-PEG6-acid
  • Activation: In a separate vial, dissolve Fmoc-N-amido-PEG6-acid (3 equivalents relative to resin loading, e.g., 0.3 mmol) and a coupling reagent like HATU (2.9 equivalents, e.g., 0.29 mmol) in DMF (2-3 mL). Add DIPEA (6 equivalents, e.g., 0.6 mmol) to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.

  • Coupling: Immediately add the activated PEG linker solution to the deprotected and washed resin from the previous step.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be required for sterically hindered systems.[6]

  • Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and IPA (3 x 10 mL) to remove all unreacted reagents and byproducts.[9]

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Qualitative Monitoring of Coupling: The Kaiser Test

The Kaiser test is a colorimetric method used to detect the presence of primary amines.[10]

  • Take a small sample of resin beads (5-10 beads) and place them in a small glass test tube.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C).

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Deep blue beads and/or solution indicate the presence of unreacted primary amines.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution indicate the absence of primary amines and a successful coupling reaction.

(Optional) Capping of Unreacted Amines

If the Kaiser test is positive, it is advisable to cap the unreacted amines to prevent them from reacting in subsequent steps.

  • Wash the resin with DMF (3 x 10 mL).

  • Prepare a capping solution (e.g., acetic anhydride/DIPEA/DMF).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Quantitative Determination of PEG Loading

The loading of the newly coupled PEG linker can be determined by quantifying the amount of Fmoc groups on the resin.

  • Accurately weigh a small amount of the dry, PEGylated resin (2-5 mg) into a vial.

  • Add a known volume of 20% piperidine in DMF (e.g., 3 mL).

  • Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute a sample of the supernatant with DMF to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Calculate the loading using the Beer-Lambert law:

    • Loading (mmol/g) = (A × V_dilution) / (ε × m × l)

    • Where:

      • A = Absorbance at 301 nm

      • V_dilution = Total volume of the diluted sample (in L)

      • ε = Molar extinction coefficient of the adduct (7800 L mol⁻¹ cm⁻¹)

      • m = Mass of the resin (in g)

      • l = Path length of the cuvette (in cm)

Data Presentation

Table 1: Reagent Quantities for Coupling Reaction (0.1 mmol Scale)
ReagentEquivalentsMolar Amount (mmol)Typical Mass/Volume
Amine-functionalized Resin1.00.1Varies by loading
Fmoc-N-amido-PEG6-acid3.00.3Varies by MW
HATU2.90.29~110 mg
DIPEA6.00.6~105 µL
Table 2: Expected Kaiser Test Results
Resin StateExpected Kaiser Test ResultColor Observation
After Fmoc-deprotection of Rink Amide ResinPositiveDeep Blue
After successful coupling of Fmoc-PEG-acidNegativeYellow/Colorless
After incomplete coupling of Fmoc-PEG-acidPositiveDeep Blue
After successful cappingNegativeYellow/Colorless
Table 3: Representative Coupling Efficiencies
Coupling ReagentTypical Loading (mmol/g)*Coupling Efficiency (%)
HATU/DIPEA0.4896
HCTU/DIPEA0.4794
PyBOP/DIPEA0.4692

*Based on a starting resin loading of 0.50 mmol/g.

Visual Workflow and Chemistry

Coupling_Workflow Resin 1. Resin Swelling (DMF, 30-60 min) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling Reaction (Fmoc-PEG-Acid, HATU, DIPEA in DMF, 1-2h) Wash1->Coupling Wash2 5. Wash (DMF, DCM, IPA) Coupling->Wash2 Kaiser 6. Kaiser Test Wash2->Kaiser Capping 7. Capping (Optional) Kaiser->Capping Positive Final Final Product: PEGylated Resin Kaiser->Final Negative Capping->Wash2

Caption: Experimental workflow for coupling Fmoc-N-amido-PEG6-acid to a primary amine on a solid support.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_PEG Fmoc-NH-PEG-COOH Activated_Ester [Fmoc-NH-PEG-CO-OBt] Activated Ester Fmoc_PEG->Activated_Ester Activation HATU HATU + DIPEA Final_Product Resin-NH-CO-PEG-NH-Fmoc Activated_Ester->Final_Product Nucleophilic Attack Resin_NH2 Resin-NH2 Resin_NH2->Final_Product

Caption: Simplified chemical scheme of the activation and coupling reaction.

Conclusion

This protocol provides a robust and reproducible method for coupling Fmoc-N-amido-PEG6-acid to a primary amine on a solid support. The use of efficient coupling reagents like HATU ensures high coupling yields.[7] Qualitative monitoring with the Kaiser test and quantitative analysis via Fmoc-release assay are critical for ensuring the quality and consistency of the resulting PEGylated resin. This functionalized support is an excellent starting point for the synthesis of PEGylated peptides and other biomolecules with enhanced solubility and therapeutic potential.

References

Troubleshooting & Optimization

How to resolve low yield in Fmoc-N-amido-PEG6-amine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically low yields, encountered during the coupling of Fmoc-N-amido-PEG6-amine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound coupling reactions?

Low yields can stem from several factors related to the unique properties of PEG linkers. The primary areas to investigate are:

  • Incomplete Deprotection: The prior Fmoc group may not be fully removed, leaving the N-terminus blocked.

  • Inefficient Coupling: The carboxylic acid of the incoming this compound may fail to couple completely to the resin-bound peptide's N-terminus. This is often due to steric hindrance from the bulky Fmoc group and the growing peptide chain.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, inter- or intra-chain hydrogen bonding can cause aggregation on the solid support, hindering reagent access to the reaction sites.[1][2]

  • Poor Solubility: The PEGylated amino acid may have poor solubility in the chosen reaction solvent, limiting its availability for the coupling reaction.

  • Side Reactions: Undesirable chemical reactions, such as racemization or cyclization, can consume starting materials and reduce the yield of the desired product.[3][4]

Root_Cause_Analysis cluster_reagent cluster_protocol cluster_material LCY Low Coupling Yield RI Reagent Issues LCY->RI PI Protocol Issues LCY->PI MI Material/Peptide Issues LCY->MI RS Poor Reagent Solubility RI->RS ICR Inefficient Coupling Reagents RI->ICR DR Degraded Reagents RI->DR ID Incomplete Deprotection PI->ID IT Insufficient Reaction Time PI->IT PS Poor Solvent Choice PI->PS PA Peptide Aggregation MI->PA SH Steric Hindrance MI->SH SR Side Reactions MI->SR

Caption: Root cause analysis for low coupling yield.
Q2: How can I select the best coupling reagents for a difficult this compound coupling?

For sterically hindered or aggregation-prone sequences, the choice of coupling reagent is critical. While standard carbodiimides like DCC or DIC with HOBt can be effective, more potent aminium/uronium or phosphonium (B103445) salt-based reagents are often required.[5][6]

  • HATU, HBTU, and COMU are highly efficient aminium-based reagents that often overcome steric hindrance.[6][7][8] COMU is noted for its high reactivity, good solubility, and being a safer alternative to explosive HOBt-based reagents.[6][8]

  • PyAOP and PyBOP are phosphonium-based reagents that are also highly effective, especially for coupling N-methylated amino acids, and can be useful in challenging PEGylations.[5][8] PyBOP is a good choice for in-situ activation as it does not cause guanidinylation, a potential side reaction with uronium reagents.[8]

Coupling ReagentTypeKey AdvantagesConsiderations
DIC/Oxyma Pure Carbodiimide/AdditiveLow risk of racemization, cost-effective.[6]May be less efficient for severely hindered couplings.
HBTU/DIPEA Aminium SaltWidely used, effective for many standard and difficult couplings.[6][9]Can cause guanidinylation if used in excess.[8]
HATU/DIPEA Aminium SaltConsidered a gold standard for hindered couplings due to high reactivity.[8][10]More expensive than HBTU.[8]
COMU/DIPEA Aminium SaltHigh coupling efficiency, comparable to HATU, with improved safety profile (non-explosive).[6][7]Limited stability in solution.[8]
PyBOP/DIPEA Phosphonium SaltExcellent for routine synthesis, does not cause guanidinylation.[8][9]Solutions should be made fresh daily.[8]
Q3: Which solvents are recommended to improve reaction efficiency?

Solvent choice is crucial for ensuring all reactants, particularly the PEGylated amino acid, are fully solvated and for disrupting peptide aggregation.

  • N,N-Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties.

  • For PEGylated reagents that may have different solubility profiles, solvent mixtures can be beneficial. Adding a small amount of Dimethyl Sulfoxide (DMSO) can enhance the solubility of both the PEG linker and the growing peptide chain, potentially increasing the reaction rate.[11]

  • In cases of severe aggregation, using more disruptive "greener" solvents like N-Butylpyrrolidinone (NBP) or solvent mixtures like anisole/N-formylmorpholine (NFM) have been explored, though they may require optimization.[12] Studies have also shown that mixtures like DMSO/EtOAc can sometimes yield higher purity than DMF alone.[13]

SolventApplication NotesPotential Issues
DMF Standard, all-purpose solvent for SPPS. Good resin swelling.Can be ineffective at disrupting severe peptide aggregation.
NMP Stronger solvent than DMF, can improve solubility and disrupt aggregation.Higher viscosity and boiling point can make it harder to remove.
DMF / DMSO (e.g., 1:1) Adding DMSO can improve solubility of hydrophobic or PEGylated molecules and disrupt secondary structures.[11]DMSO can be difficult to remove completely during washing steps.
DCM Excellent for swelling polystyrene resins but may not be ideal for solvating longer, more polar peptides.[9]Less effective than DMF for solvating polar reagents.

Troubleshooting Guide: A Step-by-Step Workflow

If you encounter a low coupling yield, as indicated by a positive Kaiser test or poor analytical results (LC-MS), follow this systematic troubleshooting workflow.

Troubleshooting_Workflow start Low Yield Detected (e.g., Positive Kaiser Test) check_reagents Step 1: Verify Reagents - Fresh coupling reagents? - Anhydrous solvent? start->check_reagents double_couple Step 2: Perform Double Coupling - Re-couple with fresh reagents. check_reagents->double_couple re_test Re-run Kaiser Test double_couple->re_test optimize Step 3: Optimize Conditions - Increase reaction time/temp - Change solvent (add DMSO) re_test->optimize Positive success Coupling Successful (Negative Kaiser Test) re_test->success Negative failure Problem Persists: Re-evaluate Synthesis Strategy re_test->failure Still Positive optimize->re_test Retry Coupling change_reagents Step 4: Use Stronger Coupling Reagents - Switch to HATU, HCTU, or COMU. optimize->change_reagents If still positive change_reagents->re_test Retry Coupling

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during the solid-phase synthesis of peptides, with a particular focus on those containing Polyethylene (B3416737) Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1][2]

Q2: What are the primary causes of incomplete Fmoc deprotection, especially with PEG linkers?

Several factors can contribute to inefficient Fmoc removal, and these are often intensified by the presence of a PEG linker:

  • Steric Hindrance: The bulky Fmoc group, combined with the steric shield created by the PEG chain, can physically obstruct the deprotecting agent (commonly piperidine) from accessing the N-terminal amine. This effect becomes more pronounced with longer or more densely packed PEG chains.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets. These structures are less permeable to solvents and reagents, hindering the deprotection process.[2][3][4] This is a known issue in SPPS but can be influenced by the PEG moiety's effect on the peptide's conformation.[2]

  • Poor Resin Swelling and Solvation: Inadequate swelling of the solid support or poor solvation of the PEG-peptide conjugate can impede the diffusion of the deprotection reagent to the reactive sites.[1][2] Resins specifically designed for PEGylated peptides, such as TentaGel™, generally exhibit better swelling in a wider range of solvents compared to traditional polystyrene resins.[2]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution, can significantly reduce deprotection efficiency.[1] Additionally, inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal of the Fmoc group.[1]

  • Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, which in turn impedes reagent access.[1]

Q3: How does the length of the PEG chain affect Fmoc removal?

Longer PEG chains can increase the steric hindrance around the N-terminus of the peptide, which may slow down the kinetics of the Fmoc deprotection reaction.[2] While comprehensive quantitative data on Fmoc removal efficiency versus PEG chain length is limited, studies on protein PEGylation indicate that longer PEG chains can create a more significant steric shielding effect.[2] Therefore, it is crucial to consider optimizing deprotection conditions, such as extending reaction times, when working with high molecular weight PEGs.[2]

Q4: How can I detect incomplete Fmoc deprotection?

Several methods can be employed to monitor the completeness of the deprotection step:

  • Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test (or ninhydrin (B49086) test) is a rapid and widely used colorimetric assay to detect the presence of free primary amines on the resin.[1][3] A positive result (dark blue beads/solution) indicates successful deprotection, while a negative result (yellow/brown/no color change) suggests the Fmoc group is still attached.[1][2]

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[1][3] This adduct has a characteristic UV absorbance at approximately 301-312 nm.[3] A persistent or slow-to-plateau release of this adduct indicates slow or incomplete deprotection.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC can reveal the presence of deletion sequences or Fmoc-adducts.[2] Mass spectrometry is essential for confirming the identity of these byproducts.[2]

Troubleshooting Guide

Problem: The Kaiser test is negative (yellow beads) after the standard Fmoc deprotection step.

This is a clear indication of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue.

G cluster_0 start Negative Kaiser Test (Incomplete Deprotection) action1 Perform a Double Deprotection: Immediately repeat the deprotection step with a fresh 20% piperidine/DMF solution. start->action1 action2 Increase Reaction Time: Extend the deprotection time for both steps. For PEGylated peptides, a total of 30+ minutes may be necessary. action1->action2 check1 Re-run Kaiser Test action2->check1 action3 Consider a Stronger Base: For particularly difficult sequences, replace piperidine with a solution containing DBU (e.g., 2% DBU). action3->check1 check1->action3 Negative end_success Positive Kaiser Test: Proceed with Synthesis check1->end_success Positive end_fail Still Negative: Review Synthesis Strategy (Resin choice, solvent, peptide sequence) check1->end_fail Persistent Failure

Caption: Troubleshooting workflow for a negative Kaiser test.

Problem: HPLC analysis of my crude peptide shows significant deletion sequences.

This is a classic symptom of incomplete Fmoc deprotection at one or more cycles during the synthesis.

G cluster_0 start Deletion Sequences Detected in HPLC step1 Review Synthesis Protocol: - Verify deprotection times and reagent volumes for each cycle. - Check for known 'difficult' sequences (e.g., aggregation-prone). start->step1 step4 Purification Strategy: - Optimize HPLC gradient to improve separation of the target peptide from deletion sequences. start->step4 step2 Verify Reagents: - Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh and not degraded. step1->step2 step3 Optimize Deprotection Protocol for Future Syntheses: - Increase deprotection time for difficult couplings. - Incorporate a stronger, non-nucleophilic base like DBU (1-2%). - Consider alternative solvents or resins with better swelling properties. step2->step3 end Improved Purity in Subsequent Syntheses step3->end

Caption: A stepwise workflow for troubleshooting deletion sequences.

Data Summary

Table 1: Common Deprotection Reagents and Conditions
ReagentTypical ConcentrationSolventStandard TimeNotes
Piperidine20% (v/v)DMF or NMP2 x 10 minThe most common reagent; can cause aspartimide formation.[5][6][7]
4-Methylpiperidine (4MP)20% (v/v)DMF2 x 10 minAn alternative to piperidine with similar efficacy.[5]
Piperazine (PZ)10% (w/v)9:1 DMF/Ethanol (B145695)2 x 10 minRequires ethanol for solubility; can be a good alternative.[5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1-2% (v/v)DMF2 x 5-10 minA stronger, non-nucleophilic base for difficult sequences; often used with a small amount of piperidine to scavenge DBF.[8] Should not be used with Asp residues due to aspartimide formation.[8]
Table 2: Resin Selection Guide for PEGylated Peptides
Resin TypeCompositionSwelling CharacteristicsRecommended For
Polystyrene (PS)Polystyrene-divinylbenzeneGood in non-polar solvents (e.g., DCM), less swelling in polar solvents (e.g., DMF).[2]Simple, short peptides.[2]
TentaGel™ (PEG-PS)Polyethylene glycol grafted onto a polystyrene coreExcellent swelling in a wide range of solvents, including water, DCM, and DMF.[2]Long or "difficult" sequences, PEGylated peptides, on-resin biological assays.[2]
ChemMatrix®Pure polyethylene glycolHigh swelling in polar solvents.[2]Difficult and aggregating sequences.[2]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This test confirms the presence of free primary amines after deprotection.[1]

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.[2]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][2]

  • Heat: Heat the test tube at 100°C for 5 minutes.[1]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1][2]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1][2]

Note: This test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.[1]

Protocol 2: UV-Vis Spectrophotometric Monitoring

This quantitative method measures the concentration of the dibenzofulvene-piperidine adduct in the deprotection solution.

Procedure:

  • Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.

  • Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct (typically around 301-312 nm).[1][3]

  • Analysis: The absorbance reading should plateau, indicating the completion of the Fmoc removal. A continuous increase or a failure to reach a stable plateau suggests an ongoing or incomplete reaction.

References

Technical Support Center: Strategies to Prevent Aggregation of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing polyethylene (B3416737) glycol (PEG) chains.

Troubleshooting Guide

This section addresses common problems encountered during the handling and formulation of PEGylated peptides.

Q1: I am observing visible precipitates or turbidity in my PEGylated peptide solution. What are the initial steps to troubleshoot this issue?

A1: The appearance of visible particulates or cloudiness is a clear indicator of significant aggregation. The following initial steps can help diagnose and address the problem:

  • Visual Inspection and Microscopic Analysis: Confirm the presence of aggregates visually and, if possible, under a microscope to get a preliminary idea of their morphology (amorphous vs. crystalline).

  • Quantify Aggregation: Use analytical techniques like Dynamic Light Scattering (DLS) to determine the size distribution of particles in the solution or Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species.[1]

  • Review Formulation Components: Double-check the concentrations of all components, the pH of the buffer, and the overall ionic strength of the solution. Deviations from the intended formulation can significantly impact peptide stability.

  • Assess Storage Conditions: Verify that the peptide has been stored at the recommended temperature and protected from light and agitation. Freeze-thaw cycles should be minimized as they can promote aggregation.

Q2: My PEGylated peptide shows an increase in high molecular weight species in Size Exclusion Chromatography (SEC), but I don't see any visible precipitation. What could be the cause?

A2: The presence of soluble aggregates is a common issue that precedes the formation of visible precipitates. These smaller, soluble aggregates are often the primary concern for immunogenicity. Here’s how to troubleshoot:

  • Optimize PEGylation Reaction Conditions:

    • PEG-to-Peptide Molar Ratio: A high molar excess of the PEG reagent can sometimes lead to over-PEGylation or cross-linking, especially if the PEG reagent has bifunctional impurities. Try reducing the molar ratio of PEG to the peptide.

    • pH of Reaction: The pH can influence the reactivity of the targeted amino acid residues and the overall conformation of the peptide. Perform small-scale experiments at different pH values around the pKa of the target reactive group to find the optimal condition that minimizes aggregation.

    • Temperature: Lowering the reaction temperature can slow down the PEGylation reaction, potentially giving more control and reducing the formation of aggregates.

  • Purification Strategy: Your current purification method might not be adequately removing small aggregates.

    • SEC Column Selection: Ensure the SEC column has the appropriate pore size to effectively separate monomers from dimers and smaller oligomers.[2]

    • Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated species based on differences in surface charge, which can be altered by the PEG chains.[]

Q3: I suspect my choice of excipients is contributing to aggregation. How can I select the right excipients to improve the stability of my PEGylated peptide?

A3: Excipients play a crucial role in stabilizing peptide formulations. An incorrect choice or concentration can indeed promote aggregation.

  • Mechanism of Action: Excipients can stabilize peptides through various mechanisms, such as preferential exclusion, binding to hydrophobic patches, or acting as cryoprotectants during lyophilization.

  • Screening Excipients: Conduct a screening study with a panel of common stabilizing excipients. This can include:

    • Sugars (e.g., sucrose, trehalose): These are often used as cryoprotectants and can stabilize the peptide structure in both liquid and lyophilized states.

    • Polyols (e.g., mannitol, sorbitol): Similar to sugars, they can provide stability through preferential exclusion.

    • Amino Acids (e.g., arginine, glycine, proline): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic and charged residues on the peptide surface.

    • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are used at low concentrations to prevent surface-induced aggregation at air-water and solid-liquid interfaces.

Frequently Asked Questions (FAQs)

Q4: How does the length and structure of the PEG chain affect peptide aggregation?

A4: The molecular weight and structure (linear vs. branched) of the PEG chain can significantly influence the aggregation propensity of a peptide.[4]

  • Increased Hydrodynamic Size: Longer PEG chains increase the overall size of the peptide conjugate, which can sterically hinder intermolecular interactions that lead to aggregation.

  • Masking of Aggregation-Prone Regions: PEG chains can shield hydrophobic or charged regions on the peptide surface that are prone to aggregation.

  • Flexibility and Conformation: The flexibility of the PEG chain allows it to adopt multiple conformations in solution, creating a dynamic shield around the peptide.

  • Branched vs. Linear PEG: Branched PEGs can offer a more comprehensive shielding effect compared to linear PEGs of the same molecular weight due to their larger volume.

Q5: What is the optimal pH and temperature for storing a PEGylated peptide solution to prevent aggregation?

A5: The optimal pH and temperature are highly dependent on the specific peptide sequence.

  • pH: Generally, storing a peptide at a pH away from its isoelectric point (pI) can help prevent aggregation by increasing the net charge and electrostatic repulsion between molecules. However, the pH should also be one at which the peptide maintains its native conformation and the PEG-peptide linkage is stable. A pH stability study is recommended to determine the optimal range.

  • Temperature: For long-term storage, freezing at -20°C or -80°C is typically recommended for lyophilized peptides.[5][6] For solutions, refrigeration at 2-8°C is common for short-term storage. Avoid repeated freeze-thaw cycles.[7] Accelerated stability studies at elevated temperatures can help predict long-term stability at the intended storage temperature.

Q6: Can lyophilization help in preventing the aggregation of PEGylated peptides?

A6: Yes, lyophilization (freeze-drying) is a common strategy to improve the long-term stability of peptides and reduce aggregation. By removing water, it immobilizes the peptide molecules, preventing them from interacting and aggregating. However, the lyophilization process itself can introduce stresses (freezing and drying) that may induce aggregation. Therefore, the use of lyoprotectants (e.g., sucrose, trehalose) in the formulation is crucial to protect the peptide during the process.

Data on Anti-Aggregation Strategies

The following tables summarize quantitative data on the effectiveness of various strategies to mitigate PEGylated peptide aggregation.

Table 1: Effect of Excipients on the Reduction of Solvent Accessible Surface Area (SASA) of Aggregation-Prone Regions (APRs) of Human Serum Albumin (HSA)

Excipient ClassExample ExcipientReduction in SASA of APRs (%)
PolysorbatesPolyoxyethylene sorbitan40.1%
Fatty Alcohol EthoxylatesHigh PEG content linear compoundsSignificant interaction
Phospholipids-Poor shielding
Fatty Acids-Poor shielding

Data adapted from a molecular dynamics simulation study. The reduction in SASA of APRs is proposed as a mechanism for aggregation prevention.

Table 2: Influence of PEG Chain Length on Heat-Induced Aggregation of Alpha-1 Antitrypsin (AAT)

PEG ConjugatePEG Molecular Weight (kDa)StructureAggregation Content (%)
Unmodified AAT--~54.7%
N-terminal PEG-AAT402-armed25.7%
Thiol PEG-AAT30LinearLower than N-terminal
Thiol PEG-AAT402-armed13.5%

Data from a study on the thermal stability of PEGylated AAT. Aggregation was induced by heat treatment.[4]

Table 3: Effect of pH on the Fibrillation Kinetics of a Helical 29-mer Pharmaceutical Peptide

pHRelative Lag Time
5.0Longest
6.0Intermediate
7.0Shortest

Qualitative representation based on a study showing that the lag time of fibrillation is heavily dependent on pH.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of PEGylated peptides based on their hydrodynamic size.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • SEC column with an appropriate molecular weight range for the peptide and its potential aggregates (e.g., TSKgel G3000SWXL).[1]

  • Mobile phase: A buffer that minimizes non-specific interactions between the peptide and the column stationary phase (e.g., phosphate-buffered saline, pH 7.4). The addition of salts (e.g., 150 mM NaCl) or arginine can help reduce secondary interactions.

  • Peptide sample and standards (monomer, and if available, purified aggregates).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for HPLC) until a stable baseline is achieved.

  • Sample Preparation: Prepare the PEGylated peptide sample in the mobile phase to a known concentration. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength for the peptide (typically 214 nm or 280 nm).

  • Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight species. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective: To determine the hydrodynamic radius and size distribution of particles in a PEGylated peptide solution.

Materials:

  • DLS instrument.

  • Low-volume quartz or disposable cuvettes.

  • PEGylated peptide sample.

  • Filtration device (0.22 µm syringe filter).

Procedure:

  • Sample Preparation: Prepare the peptide solution in a suitable buffer. The buffer should be filtered to remove any particulate matter. Filter the final peptide solution through a 0.22 µm filter directly into a clean, dust-free cuvette.

  • Instrument Setup: Set the measurement parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

  • Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate for several minutes. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will generate a size distribution plot based on the intensity of scattered light. Analyze the distribution to identify the presence of different species (monomer, aggregates) and their respective sizes.

Protocol 3: Transmission Electron Microscopy (TEM) for Morphological Characterization

Objective: To visualize the morphology of PEGylated peptide aggregates.

Materials:

  • Transmission Electron Microscope.

  • Copper grids (e.g., 400-mesh) coated with a support film (e.g., formvar-carbon).

  • Negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid).

  • Pipettes and filter paper.

Procedure:

  • Sample Application: Apply a small drop (3-5 µL) of the PEGylated peptide solution onto the surface of a glow-discharged TEM grid.

  • Adsorption: Allow the sample to adsorb to the grid for 1-2 minutes.

  • Washing (Optional): Gently wash the grid by touching the surface to a drop of deionized water to remove buffer salts that may crystallize and interfere with imaging.

  • Staining: Wick away the excess sample with filter paper and immediately apply a drop of the negative staining solution to the grid for 30-60 seconds.

  • Blotting and Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Observe the grid under the TEM at various magnifications to identify and characterize the morphology of any aggregates present.

Visualizations

Troubleshooting_Workflow Start Observation of Aggregation (Turbidity, HMW species in SEC) Step1 Step 1: Initial Characterization Start->Step1 Step2 Step 2: Review Formulation & Storage Step1->Step2 sub_Step1 • Visual Inspection • DLS for size distribution • SEC for quantification Step1->sub_Step1 Step3 Step 3: Optimize PEGylation Reaction Step2->Step3 sub_Step2 • Check pH, buffer, ionic strength • Verify temperature, light protection • Avoid freeze-thaw cycles Step2->sub_Step2 Step4 Step 4: Formulation Optimization Step3->Step4 sub_Step3 • Adjust PEG:Peptide ratio • Screen pH and temperature • Evaluate PEG reagent quality Step3->sub_Step3 End Stable PEGylated Peptide Formulation Step4->End sub_Step4 • Screen stabilizing excipients (sugars, amino acids, surfactants) • Optimize pH and buffer system • Consider lyophilization Step4->sub_Step4

Caption: Troubleshooting workflow for addressing PEGylated peptide aggregation.

Excipient_Mechanism Peptide Peptide Monomer Aggregate Aggregate Peptide->Aggregate Self-Association (Hydrophobic/Electrostatic Interactions) StabilizedPeptide Stabilized Peptide Monomer Peptide->StabilizedPeptide Excipient Interaction Excipient Stabilizing Excipient (e.g., Arginine, Sucrose, Polysorbate) StabilizedPeptide->Aggregate Aggregation Inhibited

Caption: Mechanism of action for stabilizing excipients in preventing peptide aggregation.

PEG_Chain_Influence Peptide Peptide Core ShortPEG Short/Linear PEG Chain Peptide->ShortPEG Less Steric Hindrance LongPEG Long/Branched PEG Chain Peptide->LongPEG Greater Steric Hindrance & Surface Shielding AggregationHigh Higher Aggregation Propensity ShortPEG->AggregationHigh AggregationLow Lower Aggregation Propensity LongPEG->AggregationLow

Caption: Influence of PEG chain characteristics on peptide aggregation propensity.

References

Technical Support Center: Optimizing the Solubility of Fmoc-N-amido-PEG6-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of Fmoc-N-amido-PEG6-amine conjugates, with a primary focus on optimizing their solubility for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a free primary amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group is a base-labile protecting group commonly used in peptide synthesis.[1] The PEG chain enhances the solubility and biocompatibility of the molecule to which it is conjugated.[2][3][4][5][6] Common applications include its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), as well as in peptide synthesis and the modification of biomolecules to improve their pharmacokinetic properties.[7]

Q2: In which solvents is this compound soluble?

Q3: My this compound conjugate is difficult to dissolve, even in recommended solvents. What should I do?

The dissolution of PEGylated compounds can sometimes be a slow process.[8] If you are experiencing difficulty, consider the following troubleshooting steps:

  • Vortexing: Ensure the solution is being mixed thoroughly by vortexing.

  • Mild Heating: Gently warm the solution. For many PEG compounds, mild heating can significantly improve the rate of dissolution.[9] You can use a water bath set to 30-40°C.

  • Sonication: Using a bath sonicator can help to break up aggregates and enhance dissolution.

  • Solvent Quality: Ensure that you are using high-purity, anhydrous solvents, as water content can sometimes affect solubility.

Q4: I observed a precipitate in my stock solution after storing it in the freezer. Is it still usable?

Precipitation can occur upon storage at low temperatures. In many cases, the conjugate can be redissolved by allowing the vial to warm to room temperature, followed by vortexing or brief sonication. It is crucial to ensure the precipitate is fully redissolved to maintain an accurate concentration of your stock solution. If the precipitate does not redissolve with warming and mixing, it may indicate degradation or stability issues with the solvent used. It is recommended to prepare fresh stock solutions if you are unsure about the integrity of the solution. To minimize precipitation, consider storing the conjugate as a solid at -20°C and preparing fresh solutions before use.[1]

Q5: What are the best practices for preparing and storing stock solutions of this compound conjugates?

To ensure the stability and usability of your this compound conjugate, follow these best practices:

  • Storage of Solid Compound: Store the solid conjugate in its original vial at -20°C, protected from light and moisture.[1]

  • Preparing Stock Solutions:

    • Allow the vial to warm to room temperature before opening to prevent condensation of moisture.

    • Use a high-purity, anhydrous solvent such as DMF or DMSO.

    • Prepare a concentrated stock solution (e.g., 10-50 mg/mL) that can be further diluted for your experiments.

  • Storage of Stock Solutions: For short-term storage (days to weeks), store the stock solution at 0-4°C. For longer-term storage (months), it is recommended to store at -20°C.[3] Be aware that precipitation may occur at lower temperatures. Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dissolution and use of this compound conjugates.

Problem 1: Incomplete Dissolution of the Conjugate
  • Symptom: Visible solid particles or cloudiness in the solution after attempting to dissolve the conjugate.

  • Possible Causes:

    • Insufficient mixing or dissolution time.

    • Low ambient temperature.

    • Inappropriate solvent or solvent quality.

    • Concentration is too high for the chosen solvent.

  • Solutions:

    • Continue to vortex or stir the solution for a longer period.

    • Gently warm the solution in a water bath (30-40°C).[9]

    • Try a different recommended solvent (see Table 1).

    • If possible, try preparing a more dilute solution.

Problem 2: Precipitation of the Conjugate During Reaction
  • Symptom: The reaction mixture becomes cloudy or a solid precipitate forms after adding the this compound conjugate solution.

  • Possible Causes:

    • The conjugate has limited solubility in the final reaction buffer or solvent mixture.

    • The concentration of the conjugate in the final reaction mixture is too high.

    • A component of the reaction mixture is causing the conjugate to precipitate.

  • Solutions:

    • Increase the proportion of the organic solvent in which the conjugate is soluble in the final reaction mixture.

    • Perform the reaction at a more dilute concentration.

    • Add the conjugate solution to the reaction mixture slowly while stirring vigorously.

Data Presentation

Table 1: Solubility of this compound Conjugates in Common Solvents

SolventSolubilityNotes
Dimethylformamide (DMF)SolubleA common solvent for peptide synthesis and bioconjugation.
Dimethyl sulfoxide (B87167) (DMSO)SolubleAnother common solvent for preparing stock solutions.
Methylene chloride (DCM)SolubleA non-polar organic solvent.
ChloroformSolubleA non-polar organic solvent.
AcetonitrileSolubleA polar aprotic solvent.
MethanolLess SolubleSolubility may be limited.
TolueneLess SolubleSolubility may be limited, but can be improved with heating.[10]
WaterInsolubleThe Fmoc group makes the conjugate insoluble in aqueous solutions.
Diethyl etherInsolubleNot a suitable solvent.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.

  • Solvent Addition: Add the desired volume of anhydrous DMF or DMSO to the vial to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a bath sonicator for 5-10 minutes. If necessary, gently warm the vial in a 30-40°C water bath with intermittent vortexing until the solid is completely dissolved.

  • Storage: For short-term use, store the stock solution at 4°C. For long-term storage, aliquot and store at -20°C.

Protocol 2: Fmoc Deprotection
  • Reagent Preparation: Prepare a 20% solution of piperidine (B6355638) in DMF (v/v).

  • Deprotection Reaction: Add the 20% piperidine/DMF solution to the Fmoc-protected conjugate.

  • Incubation: Allow the reaction to proceed at room temperature for 10-30 minutes. The progress of the reaction can be monitored by analytical techniques such as HPLC or TLC.

  • Work-up: Following deprotection, the resulting free amine can be used in subsequent conjugation steps. The piperidine and dibenzofulvene-piperidine adduct are typically removed during subsequent purification steps (e.g., precipitation or chromatography).

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_reaction Conjugation cluster_deprotection Fmoc Deprotection start Start with solid This compound warm Warm vial to room temperature start->warm add_solvent Add anhydrous DMF or DMSO warm->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve stock_solution Clear Stock Solution dissolve->stock_solution conjugate Add stock solution to reaction mixture stock_solution->conjugate Use in reaction reaction Perform conjugation reaction conjugate->reaction product1 Fmoc-protected conjugate reaction->product1 deprotect Add 20% piperidine in DMF product1->deprotect Proceed to deprotection incubate Incubate at room temperature deprotect->incubate final_product Final deprotected conjugate incubate->final_product

Caption: Workflow for dissolving and using this compound.

troubleshooting_flowchart Troubleshooting Solubility Issues start This compound does not dissolve vortex Vortex thoroughly for an extended period start->vortex is_dissolved1 Is it dissolved? vortex->is_dissolved1 sonicate Sonicate in a bath sonicator is_dissolved1->sonicate No success Solution is ready for use is_dissolved1->success Yes is_dissolved2 Is it dissolved? sonicate->is_dissolved2 warm Gently warm to 30-40°C is_dissolved2->warm No is_dissolved2->success Yes is_dissolved3 Is it dissolved? warm->is_dissolved3 solvent Consider using an alternative solvent (e.g., DMSO if in DMF) is_dissolved3->solvent No is_dissolved3->success Yes dilute Prepare a more dilute solution solvent->dilute fail Consult further technical support dilute->fail

Caption: Flowchart for troubleshooting solubility problems.

References

Addressing unintended cleavage of the Fmoc-N-amido-PEG6-amine linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the unintended cleavage of the Fmoc-N-amido-PEG6-amine linker during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and where is it used?

The this compound is a heterobifunctional linker commonly used in bioconjugation and solid-phase peptide synthesis (SPPS). It consists of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The Fmoc group provides a temporary protecting group for the amine, which can be selectively removed under basic conditions. The PEG spacer enhances solubility and reduces steric hindrance, while the terminal amine allows for conjugation to various molecules.

Q2: Under what conditions is the Fmoc group intentionally cleaved?

The Fmoc group is designed to be labile to basic conditions.[1] It is most commonly removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The cleavage occurs via a β-elimination mechanism.[1]

Q3: What are the primary indicators of unintended Fmoc cleavage?

Unintended cleavage of the Fmoc group can manifest in several ways, including:

  • Formation of unexpected byproducts: Analysis of your reaction mixture by techniques like HPLC or mass spectrometry may reveal the presence of molecules corresponding to the deprotected linker or subsequent side reactions.

  • Low yield of the desired product: Premature deprotection can lead to the consumption of starting materials in unintended reactions, thus lowering the yield of your target molecule.

  • Inconsistent experimental results: Uncontrolled deprotection can lead to variability between experimental runs.

Q4: Can trace impurities in solvents or reagents cause premature Fmoc deprotection?

Yes, amine impurities in solvents like DMF can lead to the slow degradation of the Fmoc group over time.[4] It is crucial to use high-purity, peptide-synthesis-grade solvents to minimize this risk.

Troubleshooting Guide: Unintended Cleavage of the this compound Linker

This guide will help you diagnose and resolve issues related to the premature cleavage of the Fmoc group from your linker.

Problem 1: Suspected Unintended Cleavage During a Reaction

Symptoms:

  • Lower than expected yield of the Fmoc-protected final product.

  • Presence of a byproduct corresponding to the mass of the deprotected linker-conjugate.

  • Positive result in a qualitative test for primary amines (e.g., Kaiser test) when none is expected.

Possible Causes and Solutions:

Possible Cause Suggested Action
Basic Reagents or Buffers The reaction mixture may contain basic components that are cleaving the Fmoc group.
Solvent Impurities Solvents, particularly DMF, may contain amine impurities that can cause slow cleavage of the Fmoc group.[4]
Elevated Temperature High reaction temperatures can promote unintended Fmoc cleavage, especially in the presence of certain solvents.
Prolonged Reaction Times Extended exposure to even mildly basic conditions or solvents with trace impurities can lead to significant deprotection over time.
Problem 2: Gradual Loss of Fmoc Protection During Storage

Symptoms:

  • Decreased purity of the this compound linker over time, with the appearance of the deprotected species.

  • Inconsistent results when using an older batch of the linker.

Possible Causes and Solutions:

Possible Cause Suggested Action
Improper Storage Conditions Exposure to light, moisture, or elevated temperatures can degrade the linker.
Contamination of Stock Solution The solvent used to prepare the stock solution may be contaminated with basic impurities.

Data Presentation

Table 1: Half-life of Fmoc-Val-OH in the Presence of Various Amine Bases in DMF

Amine BaseConcentrationHalf-life (t1/2)
Piperidine20%6 seconds
Piperidine5%20 seconds
Morpholine50%1 minute
Dicyclohexylamine50%35 minutes
Diisopropylethylamine50%10 hours

This data, adapted from Total Synthesis, illustrates the high sensitivity of the Fmoc group to secondary amines like piperidine and its relative stability towards tertiary amines like diisopropylethylamine.[5]

Experimental Protocols

Protocol 1: Qualitative Detection of Unintended Fmoc Cleavage using the Kaiser Test

The Kaiser test is a colorimetric method to detect the presence of free primary amines. A positive result (blue/purple color) indicates that the Fmoc group has been cleaved.

Reagents:

Procedure:

  • Place a small sample of your resin-bound conjugate or a dried aliquot of your reaction mixture in a test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions.

  • Heat the test tube at 100-110°C for 3-5 minutes.

  • Observation:

    • Intense Blue/Purple Color: Indicates the presence of free primary amines, confirming unintended Fmoc cleavage.

    • Yellow/Colorless: Indicates the absence of primary amines, suggesting the Fmoc group is intact.

Protocol 2: Quantitative Monitoring of Fmoc Cleavage by UV-Vis Spectrophotometry

The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs strongly at approximately 301 nm. This can be used to quantify the extent of deprotection.

Reagents:

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Prepare a known concentration of your Fmoc-containing compound in a suitable solvent.

  • Initiate the cleavage reaction by adding the 20% piperidine in DMF solution.

  • At specific time intervals, take aliquots of the reaction mixture and dilute them to a known volume with a suitable solvent to stop the reaction.

  • Measure the absorbance of the diluted aliquots at 301 nm using a UV-Vis spectrophotometer.

  • The concentration of the DBF-piperidine adduct can be calculated using its molar extinction coefficient (ε ≈ 7800 M⁻¹cm⁻¹). This allows for the determination of the percentage of Fmoc cleavage over time.

Mandatory Visualizations

Unintended_Fmoc_Cleavage_Troubleshooting start Suspected Unintended Fmoc Cleavage issue_type During Reaction or Storage? start->issue_type check_reaction Check Reaction Conditions check_storage Check Storage Conditions reaction_path During Reaction issue_type->reaction_path Reaction storage_path During Storage issue_type->storage_path Storage base_present Basic Reagents/Buffers? reaction_path->base_present solvent_purity Solvent Purity? base_present->solvent_purity No solution_reaction Use Anhydrous/Amine-Free Solvents. Lower Temperature. Reduce Reaction Time. base_present->solution_reaction Yes temperature Elevated Temperature? solvent_purity->temperature No solvent_purity->solution_reaction Yes time Prolonged Reaction Time? temperature->time No temperature->solution_reaction Yes time->solution_reaction Yes storage_conditions Improper Storage? storage_path->storage_conditions stock_contamination Stock Solution Contamination? storage_conditions->stock_contamination No solution_storage Store at -20°C, Protected from Light/Moisture. Use Fresh, High-Purity Solvents for Stock. storage_conditions->solution_storage Yes stock_contamination->solution_storage Yes Fmoc_Cleavage_Mechanism Fmoc_Linker This compound Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Group Fmoc_Linker->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Base->DBF_Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Deprotected_Linker Free Amine Linker Beta_Elimination->Deprotected_Linker DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF->DBF_Adduct

References

Technical Support Center: Improving HPLC Resolution for PEGylated Compound Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PEGylated compounds using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might face during the HPLC purification of PEGylated compounds.

FAQ 1: Why am I seeing poor resolution between my PEGylated product and the unreacted protein?

Poor resolution is a common issue stemming from the similar properties of the PEGylated and non-PEGylated species. The large, hydrophilic PEG chain can mask the underlying protein's characteristics, making separation challenging.

Troubleshooting Steps:

  • Optimize the Chromatographic Mode: The choice of chromatography is critical. While Size Exclusion Chromatography (SEC) is often a first choice due to the size difference imparted by PEGylation, it may offer low resolution.[1] Reversed-Phase Chromatography (RPC) often provides superior resolution for PEGylated and unmodified proteins.[1][2] Ion-Exchange Chromatography (IEX) can also be effective by separating based on charge differences, which are altered by the shielding effect of the PEG chains.[][4]

  • Adjust the Mobile Phase Gradient: A shallow gradient can significantly improve the resolution between closely eluting peaks. For RPC, a moderately shallow gradient of 1-2% change in organic mobile phase per minute is often effective.[1]

  • Modify the Mobile Phase Composition: In RPC, acetonitrile (B52724) is commonly used as the organic mobile phase and often yields good results.[1] The addition of ion-pairing agents like trifluoroacetic acid (TFA) at a concentration of 0.1% is standard.[1]

  • Increase Column Temperature: Elevating the column temperature, for instance to 45°C, can improve peak shape and resolution in RPC separations of PEGylated proteins.[1][2]

FAQ 2: My peaks are broad and tailing. What are the likely causes and solutions?

Peak broadening and tailing in the analysis of PEGylated compounds can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Check for Secondary Silanol (B1196071) Interactions: In RPC, residual silanol groups on the silica-based stationary phase can interact with basic residues on the protein, causing peak tailing.[5][6]

    • Solution: Use a highly end-capped column to minimize exposed silanol groups.[5][6] Operating at a lower mobile phase pH (e.g., with 0.1% TFA) can also suppress the ionization of silanol groups.[1]

  • Evaluate Sample Concentration (Column Overload): Injecting too much sample can lead to peak distortion, including tailing.[5][7]

    • Solution: Try diluting your sample and injecting a smaller mass onto the column. If peak shape improves, column overload was a likely contributor.[7]

  • Optimize Mobile Phase pH: The pH of the mobile phase can influence the charge of both the analyte and the stationary phase, affecting peak shape.[5]

    • Solution: Ensure your mobile phase is buffered and that the pH is stable. For compounds with ionizable groups, working at a pH at least 2 units away from the pKa can improve peak symmetry.

  • Inspect for Column Voids or Blockages: A void at the column inlet or a partially blocked frit can distort peak shape for all analytes.[5][7]

    • Solution: If all peaks are tailing, consider reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[6][7]

FAQ 3: How can I separate different PEGylated species (e.g., mono-PEGylated vs. di-PEGylated)?

Separating species with different degrees of PEGylation relies on exploiting the physicochemical changes introduced by each additional PEG chain.

Troubleshooting Steps:

  • Size Exclusion Chromatography (SEC): This is often the most straightforward method, as each additional PEG molecule increases the hydrodynamic radius of the protein, leading to earlier elution.[][4] SEC can effectively resolve mono-PEGylated from di-PEGylated and native protein species.[4]

  • Ion-Exchange Chromatography (IEX): The shielding of charged amino acid residues by the PEG chains alters the protein's overall surface charge. This change in charge can be used to separate different PEGylated forms.[][4] IEX has been successfully used to separate various isoforms of mono- and di-PEGylated lysozyme.[4]

  • Reversed-Phase Chromatography (RPC): RPC separates based on hydrophobicity. While PEG itself is hydrophilic, its attachment can alter the overall hydrophobicity of the protein conjugate, allowing for the separation of different PEGylated species. RPC can often provide better resolution of different PEGylated forms than gel filtration.[1]

Data Presentation: HPLC Method Comparison

The following table summarizes common HPLC methods used for the purification of PEGylated compounds, highlighting their principles and typical applications.

Chromatographic ModePrinciple of SeparationCommon ApplicationAdvantagesLimitations
Size Exclusion (SEC) Hydrodynamic Radius (Size)Removal of unreacted PEG and protein; separation of different PEGylation degrees.[][4]Robust and predictable.Low resolution, low capacity.[1]
Ion-Exchange (IEX) Surface ChargeSeparation of positional isomers and different PEGylation degrees.[][4]High capacity and resolution.[8]Can be complex to develop methods for.
Reversed-Phase (RPC) HydrophobicityHigh-resolution separation of PEGylated forms and positional isomers.[1][]High resolution, compatible with mass spectrometry.[1]Can cause protein denaturation; PEGylated proteins may show poor peak shapes.[1]
Hydrophobic Interaction (HIC) Hydrophobicity (under non-denaturing conditions)Orthogonal separation to IEX and SEC for purifying PEGylated proteins.[][9]Maintains protein structure.Relatively low capacity and resolution between adjacent peaks.[]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Method for PEGylated Protein Separation

This protocol provides a starting point for developing a separation method for PEGylated proteins. Optimization will be required based on the specific protein and PEG chain.

1. Column Selection:

  • A C4 column (e.g., Jupiter 300 C4) is often a good starting point and may provide better resolution than C18 columns for PEGylated proteins.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 45°C.[1][2]
  • Detection: UV at 214 nm or 280 nm.[1]
  • Gradient: A moderately shallow gradient is recommended. For example:
  • Start at a low initial concentration of Mobile Phase B (e.g., 20%).[1]
  • Linear gradient to 55-65% Mobile Phase B over 25-30 minutes.[1][2]
  • Include a high organic wash (e.g., 90% B) for 5 minutes after the main gradient to elute any strongly retained components.[1]
  • Re-equilibrate the column at the initial conditions for at least 10 minutes before the next injection.[1]

4. Sample Preparation:

  • Dissolve the sample in Mobile Phase A or a compatible low-organic solvent.
  • Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

Visualizations

Logical Workflow for HPLC Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate HPLC method for the purification of PEGylated compounds.

G cluster_0 Purification Goal cluster_1 Primary Separation cluster_2 Secondary/Polishing Step cluster_3 Outcome start Start with Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Bulk separation of unreacted PEG/protein rpc Reversed-Phase Chromatography (RPC) start->rpc High-resolution of different species iex Ion-Exchange Chromatography (IEX) start->iex Separation based on charge iex2 Ion-Exchange Chromatography (IEX) sec->iex2 Further separation of isoforms hic Hydrophobic Interaction Chromatography (HIC) rpc->hic Orthogonal separation under non-denaturing conditions rpc2 Reversed-Phase Chromatography (RPC) iex->rpc2 Orthogonal separation end Purified PEGylated Compound hic->end iex2->end rpc2->end

Caption: A decision tree for selecting an HPLC purification strategy.

Troubleshooting Workflow for Poor HPLC Resolution

This diagram outlines a systematic approach to troubleshooting poor resolution in the HPLC separation of PEGylated compounds.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome start Poor Resolution or Bad Peak Shape check_gradient Is the gradient too steep? start->check_gradient check_temp Is the temperature optimized? start->check_temp check_column Is the column chemistry appropriate? start->check_column adjust_gradient Decrease gradient slope (e.g., 1-2%/min) check_gradient->adjust_gradient Yes adjust_temp Increase temperature (e.g., to 45°C) check_temp->adjust_temp No change_column Try a different stationary phase (e.g., C4 vs. C18) check_column->change_column No evaluate Evaluate Resolution adjust_gradient->evaluate adjust_temp->evaluate check_mobile_phase Optimize mobile phase (e.g., organic solvent, pH) change_column->check_mobile_phase check_mobile_phase->evaluate evaluate->start Unsuccessful end Resolution Improved evaluate->end Successful

Caption: A troubleshooting flowchart for HPLC resolution issues.

References

How to avoid steric hindrance with Fmoc-N-amido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-N-amido-PEG6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding steric hindrance and troubleshooting common issues during its use in solid-phase peptide synthesis (SPPS) and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal free amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) chain. Its primary use is in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS) and for creating Proteolysis Targeting Chimeras (PROTACs). The PEG chain acts as a flexible, hydrophilic spacer to increase the distance between conjugated molecules, which can improve solubility and reduce steric hindrance between the components.[1][2]

Q2: What is steric hindrance and why is it a concern with this reagent?

A2: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups in a molecule physically obstruct a chemical reaction. While the PEG6 linker is designed to minimize steric hindrance by providing space, its own bulk, or the bulk of the molecule it's being coupled to (like a growing peptide chain on a resin), can still lead to incomplete or failed coupling reactions. This results in lower yields and product impurities.[3][4]

Q3: How does the PEG6 linker itself help in mitigating steric hindrance?

A3: The polyethylene glycol (PEG) chain is highly flexible and hydrophilic. This flexibility allows the reactive ends of the linker to orient themselves favorably for a reaction, effectively navigating around bulky molecular structures. The hydrophilicity can also help disrupt peptide chain aggregation on a solid support, which is a common cause of inaccessible reaction sites.[2][5]

Troubleshooting Guide: Overcoming Low Coupling Efficiency

This guide addresses common issues related to steric hindrance and low coupling efficiency when using this compound.

Issue 1: Low to no coupling of this compound to the peptide-resin.
  • Potential Cause A: Steric Hindrance from the Resin-Bound Peptide. The growing peptide chain may be folded or aggregated, blocking the N-terminal amine and preventing the bulky PEG linker from accessing the reaction site.[3][4]

    • Solution 1: Use a More Effective Solvent. Switch from the standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which is better at solvating and breaking up secondary structures of peptides.[4]

    • Solution 2: Increase Reaction Temperature. Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50°C) can help disrupt peptide aggregation and increase reaction kinetics.

    • Solution 3: Incorporate Chaotropic Salts. Adding a low concentration of a chaotropic salt like lithium chloride (LiCl) to the coupling reaction can help break down peptide secondary structures.

  • Potential Cause B: Inefficient Activation of the Carboxylic Acid. The carboxylic acid on the molecule you are trying to couple with the PEG-amine is not being activated sufficiently to react.

    • Solution 1: Use a More Potent Coupling Reagent. For difficult couplings involving bulky residues or linkers, standard coupling reagents may not be sufficient. Switch to a more powerful uronium/aminium or phosphonium (B103445) salt-based reagent. Reagents like HATU, HCTU, or COMU are known to be highly efficient for sterically hindered couplings.[6][7]

    • Solution 2: Increase Equivalents and Reaction Time. Increase the molar excess of the this compound and the coupling reagent relative to the resin-bound amine. Doubling the coupling time or performing a "double coupling" (running the reaction twice) can also drive the reaction to completion.[8]

Issue 2: Incomplete Fmoc deprotection from the PEG linker itself.
  • Potential Cause: Inaccessible Fmoc Group. The peptide-resin matrix may be highly aggregated, preventing the piperidine (B6355638) solution from reaching the Fmoc group on the newly coupled PEG linker.

    • Solution 1: Extend Deprotection Time. Increase the deprotection time with 20% piperidine in DMF. Instead of a single 5-10 minute treatment, try two treatments of 10 minutes each.[4]

    • Solution 2: Monitor Fmoc Cleavage. The removal of the Fmoc group can be monitored by UV spectroscopy due to its strong absorbance. This allows you to confirm that the deprotection step has gone to completion before proceeding to the next coupling.[9]

Data Presentation: Comparison of Coupling Reagents for Difficult Couplings

For sterically hindered reactions, the choice of coupling reagent is critical. The following table summarizes the performance of common high-efficiency coupling reagents suitable for challenging couplings, such as those involving this compound.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, fast kinetics, effective for N-methyl amino acids and other hindered couplings.[7][10]More expensive. Can cause guanidinylation of the N-terminal amine if used in large excess.[7]
HCTU Uronium/Aminium SaltMore reactive than HBTU/TBTU, good balance of cost and efficiency.[7]Can also cause guanidinylation side reactions.[7]
COMU Uronium/Aminium SaltHigh efficiency comparable to HATU, with byproducts that are more water-soluble, aiding purification. Considered safer as it doesn't contain explosive HOBt/HOAt derivatives.[6][10][11]Can still lead to side reactions if not used with the correct stoichiometry.[11]
PyBOP Phosphonium SaltExcellent for routine and hindered couplings. Does not cause guanidinylation, making it safer for slow reactions or when using an excess of reagent.[7]Byproducts can be more difficult to remove during purification compared to COMU.
DIC/OxymaPure Carbodiimide/AdditiveA cost-effective and very safe option (non-explosive). OxymaPure shows superior performance and lower racemization risk compared to the classic HOBt additive.[3][6]Generally slower reaction kinetics compared to uronium/phosphonium salts.

Experimental Protocols

Protocol: Coupling of this compound to a Resin-Bound Peptide

This protocol outlines a general procedure for coupling this compound to the N-terminus of a peptide chain synthesized on a solid support (e.g., Rink Amide resin) using Fmoc/tBu chemistry.

1. Materials:

  • Peptide-functionalized resin (0.1 mmol scale)

  • This compound (3 eq, 0.3 mmol)

  • Coupling Reagent (e.g., HATU, 2.9 eq, 0.29 mmol)

  • Base (e.g., DIPEA, 6 eq, 0.6 mmol)

  • Solvent: Anhydrous DMF or NMP

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

2. Procedure:

  • Step 1: Resin Swelling & Fmoc Deprotection

    • Swell the peptide-resin in DMF in a reaction vessel for 30-60 minutes.

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes to ensure complete Fmoc removal from the N-terminal amino acid.

    • Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Step 2: Pre-activation and Coupling

    • In a separate vial, dissolve this compound (0.3 mmol) and HATU (0.29 mmol) in ~2 mL of DMF.

    • Add DIPEA (0.6 mmol) to the vial.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated linker solution to the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction can be left overnight or gently heated to 40°C.

  • Step 3: Washing

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Step 4: Confirmation of Coupling (Optional but Recommended)

    • Take a small sample of the resin beads.

    • Perform a Kaiser test. A negative result (beads remain yellow) indicates that the coupling was successful and there are no free primary amines remaining. If the test is positive (beads turn blue), a second coupling is required.

Visualizations

The following diagrams illustrate the key processes and logic for overcoming steric hindrance.

G start Start: Low Coupling Efficiency Detected check_deprotection 1. Verify Fmoc Deprotection of Peptide-Resin start->check_deprotection kaiser_test Perform Kaiser Test on Resin Before Coupling check_deprotection->kaiser_test deprotection_ok Deprotection Complete (Beads are Blue) kaiser_test->deprotection_ok Pass deprotection_fail Incomplete Deprotection (Beads are Yellow) kaiser_test->deprotection_fail Fail optimize_coupling 2. Optimize Coupling Conditions deprotection_ok->optimize_coupling redo_deprotection Action: Extend Deprotection Time (2 x 10 min) deprotection_fail->redo_deprotection redo_deprotection->check_deprotection change_reagent Action: Use Stronger Coupling Reagent (e.g., HATU, COMU) optimize_coupling->change_reagent increase_time Action: Increase Reaction Time / Double Couple optimize_coupling->increase_time disrupt_aggregation 3. Address Peptide Aggregation change_reagent->disrupt_aggregation increase_time->disrupt_aggregation change_solvent Action: Switch Solvent (DMF -> NMP) disrupt_aggregation->change_solvent add_salt Action: Add Chaotropic Salt (e.g., LiCl) disrupt_aggregation->add_salt end End: Successful Coupling change_solvent->end add_salt->end

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_alternative_coupling Alternative Coupling COOH R-COOH (e.g., on incoming molecule) Active_Ester Activated Intermediate (Highly Reactive Ester) COOH->Active_Ester Reagent Coupling Reagent (e.g., HATU, DIPEA) Reagent->Active_Ester Amide_Bond New Amide Bond Formation Active_Ester->Amide_Bond Amine H2N-PEG6-Amido-Fmoc (Free amine of the linker) Amine->Amide_Bond Peptide_Resin Peptide-Resin N-Terminal Amine Amide_Bond_Alt New Amide Bond Peptide_Resin->Amide_Bond_Alt Steric_Hindrance Steric Hindrance (Potential Barrier) Amide_Bond->Steric_Hindrance Active_Ester_Alt Activated Intermediate Active_Ester_Alt->Amide_Bond_Alt

Caption: General mechanism of amide bond formation in SPPS.

References

Impact of pH on the stability of Fmoc-N-amido-PEG6-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Fmoc-N-amido-PEG6-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Fmoc group on my PEG conjugate?

A1: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is known for its stability in acidic conditions and its lability (instability) in basic conditions.[1] This characteristic allows for its selective removal without affecting acid-labile protecting groups that may be present elsewhere in your molecule.

Q2: At what pH range is my this compound conjugate considered stable?

A2: Your conjugate is most stable in acidic to neutral aqueous solutions (pH < 7). As the pH becomes more alkaline (pH > 7.5), the rate of Fmoc group cleavage increases significantly. For applications requiring long-term stability in solution, maintaining a pH of 7.0 or below is recommended.

Q3: What is the mechanism of Fmoc group removal at basic pH?

A3: The cleavage of the Fmoc group proceeds through a base-catalyzed β-elimination reaction. A base removes the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene and a carbamic acid intermediate, which then spontaneously decarboxylates to release the free amine.

Q4: Can I use my this compound conjugate in cell culture media (typically pH 7.2-7.4)?

A4: While the conjugate can be used in cell culture media, it's important to be aware that there will be a slow, gradual loss of the Fmoc group over time at this pH. The rate of this hydrolysis will depend on the exact pH, temperature, and incubation time. For short-term experiments, the degradation may be acceptable, but for longer-term studies, the premature deprotection of the amine should be considered.

Q5: Are there any other factors besides pH that can affect the stability of my conjugate?

A5: Yes. The presence of primary and secondary amines in your solution can accelerate the cleavage of the Fmoc group, even at neutral pH. Additionally, prolonged exposure to elevated temperatures can also contribute to the degradation of the conjugate. The PEG chain itself can be susceptible to oxidative degradation, which is a separate stability consideration for the overall molecule.

Troubleshooting Guides

Issue 1: Premature loss of the Fmoc group during an experiment in aqueous buffer.

Possible Cause Troubleshooting Steps
pH of the buffer is too high (alkaline). Verify the pH of your buffer. If it is above 7.0, consider lowering it to the 6.0-7.0 range if your experiment allows.
Presence of primary or secondary amines in the buffer (e.g., Tris buffer). If possible, replace amine-containing buffers with non-nucleophilic buffers such as phosphate (B84403), HEPES, or MES.
Elevated temperature of the experiment. If your experimental conditions permit, try running the reaction at a lower temperature to reduce the rate of hydrolysis.
Incorrect storage of the conjugate. Ensure the conjugate is stored as a dry solid at the recommended temperature (typically -20°C) and protected from moisture. Prepare aqueous solutions fresh before use.

Issue 2: Incomplete or slow Fmoc deprotection when intended.

Possible Cause Troubleshooting Steps
Inefficient deprotection reagent. For complete and rapid Fmoc removal, a 20% solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF) is standard.[1]
Insufficient reaction time. While deprotection with 20% piperidine in DMF is very fast, ensure adequate reaction time, especially if using a weaker base or different solvent system.
Low temperature. Fmoc deprotection is typically carried out at room temperature. Lower temperatures will slow down the reaction rate.

Data Presentation

Table 1: Estimated Stability of this compound in Aqueous Buffers at 25°C

pHEstimated Half-life (t½)Stability Recommendation
4.0> 1 weekHigh stability. Suitable for long-term storage of solutions.
5.0Several daysGood stability. Suitable for most experimental workflows.
6.0~ 48 - 72 hoursModerate stability. Use within a few days of preparation.
7.0~ 24 - 48 hoursLimited stability. Prepare solutions fresh for daily use.
7.4~ 12 - 24 hoursLow stability. Significant deprotection can occur overnight.
8.0< 6 hoursVery low stability. Expect rapid deprotection.
9.0MinutesUnstable. Used for intentional, rapid deprotection.

Disclaimer: The half-life values presented in this table are estimates based on the known chemical behavior of Fmoc-carbamates and are intended for guidance. Actual stability may vary depending on buffer composition, temperature, and the specific molecular context.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound at a Specific pH

  • Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use non-amine-based buffers where possible (e.g., acetate (B1210297) for acidic pH, phosphate for neutral pH, and borate (B1201080) for alkaline pH).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound conjugate in a suitable organic solvent (e.g., DMF or DMSO).

  • Incubation: Dilute the stock solution into each of the prepared buffers to a final working concentration.

  • Time Points: Aliquot the solutions for analysis at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). Store the aliquots at a consistent temperature (e.g., 25°C).

  • Analysis: Analyze the samples at each time point by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the disappearance of the peak corresponding to the intact Fmoc-conjugate and the appearance of the peak for the deprotected amine-PEG conjugate.

  • Quantification: Calculate the percentage of the remaining Fmoc-conjugate at each time point to determine the rate of hydrolysis and the half-life at each pH.

Mandatory Visualization

pH_Stability_of_Fmoc_PEG_Amine cluster_acidic Acidic to Neutral pH (pH < 7) cluster_basic Basic pH (pH > 7.5) Stable This compound (Stable) Unstable This compound (Unstable) Deprotected Free Amine-PEG6 + Dibenzofulvene Unstable->Deprotected Rapid Cleavage

Caption: pH-dependent stability of the this compound conjugate.

Troubleshooting_Workflow Start Problem: Premature Fmoc Deprotection Check_pH Is buffer pH > 7.0? Start->Check_pH Check_Amines Does buffer contain primary/secondary amines? Check_pH->Check_Amines No Solution1 Action: Lower buffer pH to 6.0-7.0 Check_pH->Solution1 Yes Check_Temp Is temperature elevated? Check_Amines->Check_Temp No Solution2 Action: Switch to a non-amine buffer (e.g., Phosphate, HEPES) Check_Amines->Solution2 Yes Solution3 Action: Reduce experimental temperature Check_Temp->Solution3 Yes End Problem Resolved Check_Temp->End No, review other factors Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Interpreting Unexpected Mass Spectrometry Results of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum of a PEGylated protein is extremely complex and difficult to interpret. What are the common causes for this?

Mass spectra of PEGylated proteins are inherently complex due to several factors:

  • Heterogeneity of PEG: Traditional polymeric PEG reagents are not single molecules but a distribution of polymers with varying lengths. This polydispersity leads to a series of peaks, each corresponding to the protein conjugated with a different length of PEG.[1][2][3]

  • Multiple Charge States: During electrospray ionization (ESI), proteins and PEGylated proteins can acquire multiple charges, resulting in a complex envelope of peaks for each species in the sample.[1][3]

  • Spectral Congestion: The combination of PEG heterogeneity and multiple charge states leads to significant spectral overlap, making it challenging to resolve individual species and determine their masses accurately.[3][4]

  • Degree of PEGylation: If the PEGylation reaction is not precisely controlled, the sample may contain a mixture of proteins with different numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated), further complicating the spectrum.[5]

Q2: I am observing a repeating series of peaks with a mass difference of approximately 44 Da, even in my blank injections. What is the origin of this signal?

This characteristic pattern is a strong indicator of polyethylene (B3416737) glycol (PEG) contamination.[6][7] PEG is a very common contaminant in proteomics and mass spectrometry labs and can originate from various sources:

  • Lab Consumables: Many plasticware (e.g., microcentrifuge tubes, pipette tips), syringe filters, and membrane filters can leach PEG.[7][8]

  • Detergents: Non-ionic detergents like Triton X-100 and Tween, which are frequently used in protein extraction and washing glassware, are PEG-based and a major source of contamination.[6][7]

  • Solvents and Reagents: Solvents stored in plastic bottles can become contaminated with leached plasticizers, including PEG.[7]

  • Personal Care Products: Some hand creams and lotions contain PEG, which can be inadvertently introduced into samples.[7]

The presence of PEG contamination can suppress the signal of your target analyte, making its detection difficult or impossible.[9][10]

Q3: My deconvoluted mass spectrum shows no well-defined peaks. How can I improve the quality of my data for deconvolution?

Poor deconvolution results for PEGylated molecules are often due to the complexity of the raw mass spectrum.[1][2] Here are some strategies to improve data quality for more successful deconvolution:

  • Use of Charge-Stripping Reagents: Post-column addition of a volatile amine, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA), can simplify the mass spectrum.[2][3][11][12] These reagents act as charge-reducing agents, shifting the charge state distribution to a higher m/z range with fewer, more clearly defined charge states, which simplifies interpretation and improves deconvolution.[2][3]

  • Optimize LC-MS Method: Fine-tuning the liquid chromatography method and mass spectrometry parameters may be necessary to achieve a successful analysis, especially for highly heterogeneous samples.[1]

  • Utilize Appropriate Software: Employing specialized deconvolution software designed to handle complex spectra from heterogeneous samples, such as ProMass HR or BioAnalyst™, is crucial for accurate mass determination.[1][3]

Q4: I am seeing unexpected fragmentation patterns in my MS/MS data. What are the typical fragmentation pathways for PEGylated molecules?

The fragmentation of PEGylated molecules can occur on both the PEG chain and the peptide/protein backbone.

  • PEG Chain Fragmentation: In collision-induced dissociation (CID), the most common fragmentation is the loss of C2H4O monomer units (44 Da).[13] An alternating intensity pattern, where the loss of an even number of monomer units is favored, has been observed for deprotonated PEGs.[13]

  • In-Source Fragmentation: It is possible to induce in-source fragmentation to intentionally break down the PEG chain, which can be useful for elucidating the PEGylation site.[11][14]

  • Peptide Backbone Fragmentation: Standard b- and y-ion series from peptide backbone cleavage can also be observed, which are used for sequence confirmation and localization of the PEGylation site.[1]

Troubleshooting Guides

Issue 1: Broad, Unresolved "Hump" in the Mass Spectrum

This is a classic sign of a highly polydisperse PEGylated sample, often combined with a wide distribution of charge states.

Troubleshooting Workflow:

References

Technical Support Center: Best Practices for Hygroscopic PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and dissolution of hygroscopic Poly(ethylene glycol) (PEG) reagents. Adherence to these best practices is crucial for ensuring experimental reproducibility, maintaining reagent integrity, and obtaining reliable results in PEGylation and other applications.

Frequently Asked Questions (FAQs)

Q1: Why is my solid PEG reagent clumpy or difficult to weigh accurately?

A1: Poly(ethylene glycol) is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This can cause the powder to become clumpy, sticky, or even appear wet, making accurate weighing challenging. The extent of hygroscopicity can be influenced by the PEG's molecular weight and the ambient temperature and humidity.[2]

Q2: What are the recommended storage conditions for hygroscopic PEG reagents?

A2: To minimize moisture absorption and degradation, proper storage is critical. For long-term storage, all PEG reagents should be kept in a freezer at temperatures between -15°C and -40°C.[4] The container should be sealed tightly under a dry, inert atmosphere such as nitrogen or argon.[4] It is also advisable to store the container in the dark and with a desiccant on the outside to further protect it from light and ambient moisture.[4]

Q3: My PEG-NHS ester seems to have lost its reactivity. What could be the cause?

A3: PEG derivatives with moisture-sensitive functional groups, such as NHS esters, are particularly susceptible to hydrolysis.[4] Exposure to even small amounts of moisture can cause the NHS ester to hydrolyze, rendering it inactive for conjugation to primary amines. Following strict anhydrous storage and handling protocols is essential to preserve the reactivity of these reagents.[4]

Q4: Can I heat my PEG reagent to aid dissolution?

A4: Yes, gentle heating can facilitate the dissolution of PEG, especially for high molecular weight PEGs or when dissolution is slow at room temperature.[5][6][7] Aqueous solutions of PEG can be warmed to 80-90°C without adverse effects on the PEG backbone.[8] However, for functionalized PEGs, it is crucial to consider the thermal stability of the active group. Prolonged exposure to high temperatures should be avoided to prevent degradation.[9]

Q5: What solvents are suitable for dissolving PEG reagents?

A5: PEGs are soluble in a variety of solvents. Water is a common and effective solvent, especially for higher molecular weight PEGs.[5][8] They are also soluble in many polar organic solvents such as methanol, chloroform, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[5][6][10][11] The choice of solvent will depend on the specific application and the compatibility with the PEG derivative and other reactants. For PEGylation reactions involving NHS esters, it is important to use non-amine-containing buffers.[11]

Troubleshooting Guides

Issue 1: Inaccurate Weighing of Hygroscopic PEG Powder
  • Problem: The mass of the PEG reagent on the analytical balance is unstable and continuously increases.

  • Cause: The hygroscopic nature of the PEG is causing it to absorb atmospheric moisture during weighing.

  • Solutions:

    • Weighing by Difference: This is a recommended technique for hygroscopic solids.[12] It involves weighing the sealed container with the reagent, transferring the desired amount to the reaction vessel, and then re-weighing the original container. The difference in mass represents the amount of reagent transferred.

    • Glove Box: If available, perform all weighing and handling inside a glove box with a controlled, low-humidity atmosphere.[13][14]

    • Minimize Exposure: Work quickly to minimize the time the reagent is exposed to the open air. Keep the container sealed as much as possible.[12]

Issue 2: Incomplete or Slow Dissolution of PEG Reagent
  • Problem: The PEG reagent does not fully dissolve or takes an unreasonably long time to go into solution.

  • Cause: This is often an issue with higher molecular weight PEGs due to their higher viscosity in solution and potential for forming gels.[6][15]

  • Solutions:

    • Gentle Heating: As mentioned in the FAQs, warming the solution while stirring can significantly speed up dissolution.[5][16]

    • Incremental Addition: Add the PEG powder to the solvent in small portions while stirring vigorously to prevent the formation of large clumps.

    • Sonication: Using a sonicator bath can help to break up aggregates and accelerate dissolution.

    • Solvent Choice: Ensure you are using an appropriate solvent. For very high molecular weight PEGs, water is often the best choice.[5]

Issue 3: Poor Yield in PEGylation Reaction
  • Problem: The efficiency of the conjugation reaction is lower than expected.

  • Cause: This is often due to the degradation or deactivation of the functional groups on the PEG reagent, commonly caused by moisture.

  • Solutions:

    • Proper Reagent Handling: Before opening, always allow the PEG reagent container to equilibrate to room temperature to prevent condensation from forming on the cold powder.[4][17]

    • Inert Atmosphere: After dispensing the reagent, backfill the container with a dry, inert gas like argon or nitrogen before sealing and returning to storage.[4][17]

    • Aliquotting: For particularly sensitive or frequently used reagents, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material to ambient conditions.[4]

    • Buffer Selection: For reactions with amine-reactive PEGs (e.g., NHS esters), use non-amine-containing buffers such as phosphate-buffered saline (PBS) at a pH of 7-9.[11][18] Buffers containing primary amines, like Tris or glycine, will compete for the reactive sites.[11]

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic PEG Reagent by Difference
  • Place a sealed container of the hygroscopic PEG reagent on the analytical balance and record the initial mass (M1).

  • Remove the container from the balance and, in a low-humidity environment if possible, quickly transfer an estimated amount of the PEG powder to your reaction vessel.

  • Immediately reseal the original PEG container.

  • Place the sealed container back on the same analytical balance and record the final mass (M2).

  • The mass of the transferred PEG reagent is M1 - M2.

Protocol 2: General Procedure for Dissolving a High Molecular Weight PEG Reagent
  • Add the desired volume of the appropriate solvent (e.g., ultrapure water) to a clean, dry beaker or flask equipped with a magnetic stir bar.

  • Begin stirring the solvent at a moderate speed.

  • Slowly add the pre-weighed high molecular weight PEG powder to the vortex of the stirring solvent. Adding the powder too quickly can lead to the formation of large, difficult-to-dissolve clumps.

  • If the PEG does not readily dissolve, cover the vessel and gently heat the solution on a hot plate stirrer to a temperature of 50-60°C. Do not boil.

  • Continue stirring until the PEG is fully dissolved and the solution is clear. This may take some time.

  • Allow the solution to cool to room temperature before use in your experiment.[16]

Data Presentation

Table 1: Solubility of PEG in Various Solvents

Molecular Weight (Da)WaterMethanolChloroformTetrahydrofuran (THF)
Low MW PEGsSolubleSolubleSolubleSoluble
High MW PEGsPreferred SolventSolubleSolubleSoluble (may dissolve slowly)

This table provides a general guide. Specific solubilities can vary based on the exact molecular weight and any functionalization of the PEG reagent.[5][6][10]

Table 2: Recommended Storage Conditions for PEG Reagents

ParameterRecommended ConditionRationale
Temperature-15°C to -40°CReduces degradation and moisture absorption
AtmosphereDry Nitrogen or ArgonPrevents oxidation and hydrolysis
LightIn the darkPrevents light-sensitive degradation
DesiccantOutside the containerAbsorbs ambient moisture

These conditions are particularly critical for functionalized PEGs such as PEG-NHS Esters, PEG-Maleimides, and PEG-Thiols.[4]

Visualizations

experimental_workflow Workflow for Handling Hygroscopic PEG Reagents cluster_storage Storage cluster_handling Handling cluster_dissolution Dissolution cluster_reaction Reaction storage Store at -20°C under Inert Gas (N2 or Ar) equilibrate Equilibrate to Room Temperature storage->equilibrate 1. Retrieve weigh Weigh by Difference or in Glove Box equilibrate->weigh 2. Prepare backfill Backfill with Inert Gas weigh->backfill 2a. After Use dissolve Dissolve in Appropriate Solvent weigh->dissolve 3. Transfer backfill->storage 2b. Re-store heat Gentle Heating (if necessary) dissolve->heat Optional reaction Perform PEGylation or other reaction dissolve->reaction heat->reaction

Caption: Workflow for handling hygroscopic PEG reagents.

troubleshooting_logic Troubleshooting PEG Dissolution & Reactivity node_sol node_sol node_prob node_prob start Problem Encountered q1 Is the PEG fully dissolved? start->q1 q2 Is the reaction yield low? q1->q2 Yes prob_diss Incomplete Dissolution q1->prob_diss No prob_react Low Reactivity q2->prob_react Yes sol_diss1 Add PEG slowly to stirred solvent prob_diss->sol_diss1 sol_diss2 Apply gentle heat (50-60°C) prob_diss->sol_diss2 sol_diss3 Use sonication prob_diss->sol_diss3 sol_react1 Check storage conditions prob_react->sol_react1 sol_react2 Equilibrate to RT before opening prob_react->sol_react2 sol_react3 Use non-amine buffers prob_react->sol_react3

Caption: Troubleshooting logic for PEG dissolution & reactivity.

References

Technical Support Center: Optimizing Fmoc-N-amido-PEG6-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for Fmoc-N-amido-PEG6-amine coupling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

This compound is a heterobifunctional linker molecule commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features two key reactive groups:

  • A primary amine (-NH₂): This group readily reacts with activated carboxylic acids (e.g., NHS esters) and other carbonyl compounds to form stable amide bonds.[1][]

  • An Fmoc-protected amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. It can be removed under basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent, to reveal a second primary amine for further conjugation.

The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.

Q2: What are the two main coupling reactions involving this compound?

The two primary reactions are:

  • Coupling of the free amine: The exposed primary amine of this compound is reacted with a molecule containing a carboxylic acid or an activated ester (like an NHS ester).

  • Fmoc deprotection and subsequent coupling: The Fmoc group is removed to expose a new primary amine, which can then be coupled to another molecule.

Q3: How can I monitor the progress of the coupling reaction?

Reaction progress can be monitored by established analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to track the consumption of starting materials and the formation of the desired product, confirming its molecular weight.

  • Thin-Layer Chromatography (TLC): TLC can be used to visualize the disappearance of starting materials and the appearance of the product spot. Staining with reagents like ninhydrin (B49086) can be useful for detecting free amines.[3]

Troubleshooting Guide

Issue 1: Slow or Incomplete Coupling of the Free Amine

Potential Causes & Solutions

  • Suboptimal pH: For reactions with NHS esters, the pH should be in the range of 7.2-8.5. At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[4][5] For carboxylic acid couplings using carbodiimides like EDC, a slightly acidic pH (4.5-6.0) is often optimal for the activation step, followed by an increase to pH 7.2-7.5 for the amine coupling.[6]

  • Steric Hindrance: The molecule being coupled to the PEG linker may be sterically hindered, slowing down the reaction.

  • Low Reagent Concentration: Insufficient concentrations of either the PEG linker or the substrate will lead to a slower reaction rate.

  • Inefficient Carboxylic Acid Activation: When coupling to a carboxylic acid, the activation step (e.g., with EDC/NHS or HATU) may be inefficient.

Troubleshooting Workflow for Slow Amine Coupling

G start Slow or Incomplete Coupling check_ph Verify Reaction pH (7.2-8.5 for NHS esters) (4.5-6.0 for EDC activation) start->check_ph increase_conc Increase Reagent Concentration check_ph->increase_conc If pH is optimal extend_time Extend Reaction Time increase_conc->extend_time change_reagent Use a More Powerful Coupling Reagent (e.g., HATU) extend_time->change_reagent If still slow monitor Monitor by LC-MS/TLC change_reagent->monitor monitor->check_ph Incomplete complete Reaction Complete monitor->complete Desired product formed

Caption: Troubleshooting workflow for slow amine coupling.

Issue 2: Incomplete Fmoc Deprotection

Potential Causes & Solutions

  • Steric Hindrance from PEG Chain: The PEG chain can sterically shield the Fmoc group, making it less accessible to the piperidine base. This is more pronounced with longer PEG chains.[7]

  • Degraded Piperidine Solution: Old or improperly stored piperidine solutions can be less effective. It is recommended to use freshly prepared solutions.[7]

  • Insufficient Reaction Time: The standard deprotection time may not be sufficient, especially for PEGylated substrates.

Troubleshooting Workflow for Incomplete Fmoc Deprotection

G start Incomplete Fmoc Deprotection (Verified by LC-MS) double_deprotect Perform a Second Deprotection Step start->double_deprotect increase_time Increase Deprotection Time (e.g., 2 x 15 min) double_deprotect->increase_time stronger_base Use a Stronger Base Cocktail (e.g., 2% DBU in 20% Piperidine/DMF) increase_time->stronger_base If still incomplete check_reagents Use Freshly Prepared Piperidine Solution stronger_base->check_reagents monitor Monitor by LC-MS check_reagents->monitor monitor->double_deprotect Incomplete complete Deprotection Complete monitor->complete Fmoc removed G cluster_coupling Amine Coupling cluster_deprotection Fmoc Deprotection dissolve_cooh Dissolve Carboxylic Acid activate Activate with HATU/DIPEA dissolve_cooh->activate preactivate Pre-activate (15-30 min) activate->preactivate add_peg Add this compound preactivate->add_peg react_couple React (1-4 hours) add_peg->react_couple monitor_couple Monitor by LC-MS react_couple->monitor_couple add_piperidine Add 20% Piperidine/DMF monitor_couple->add_piperidine Proceed to Deprotection react_deprotect1 React (5-10 min) add_piperidine->react_deprotect1 repeat_deprotect Repeat Deprotection (10-20 min) react_deprotect1->repeat_deprotect wash Wash with DMF repeat_deprotect->wash monitor_deprotect Monitor by LC-MS wash->monitor_deprotect purify Purification monitor_deprotect->purify

References

Technical Support Center: Alternative Solvents for Difficult Fmoc-N-amido-PEG6-amine Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting difficult Fmoc-N-amido-PEG6-amine conjugations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you overcome common issues such as low yield, incomplete reactions, and solubility problems.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugation is giving a low yield in DMF. What is the likely cause?

A1: Low yields in DMF can stem from several factors. One common issue is the poor solubility of the growing peptide chain, leading to aggregation and reduced access to reactive sites. Another potential cause is steric hindrance, where the bulky nature of the PEG chain and the peptide impede the coupling reaction. Additionally, the purity of DMF is crucial, as degradation to dimethylamine (B145610) can cause premature Fmoc deprotection and side reactions.

Q2: What are the primary benefits of switching to an alternative solvent for this conjugation?

A2: Alternative solvents can offer improved solvation of both the PEG reagent and the peptide, which is essential for a successful conjugation. Solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) can disrupt peptide aggregation and enhance reaction kinetics. Some "green" solvent alternatives, such as 2-Methyltetrahydrofuran (2-MeTHF) or binary mixtures like DMSO/EtOAc, can also provide excellent results while reducing the environmental and health impacts associated with traditional solvents.[1][2][3][4][5]

Q3: Can I use the same coupling reagent when I change the solvent?

A3: While many common coupling reagents are compatible with a range of polar aprotic solvents, their efficiency can vary. For difficult conjugations, it is often beneficial to switch to a more powerful coupling reagent in conjunction with an alternative solvent. Reagents like HATU, HBTU, and PyBOP are known to be highly effective in challenging coupling reactions and are compatible with solvents such as NMP and DMSO.

Q4: How do I know if my this compound is fully dissolved in the new solvent?

A4: this compound is generally soluble in a range of polar organic solvents, including DMF, NMP, and DMSO.[6] Visually inspect the solution to ensure there are no suspended particles. If you suspect solubility issues, gentle warming and vortexing can help. For quantitative assessment, you can prepare a saturated solution and determine the concentration via techniques like UV-Vis spectroscopy, leveraging the UV absorbance of the Fmoc group.

Q5: Are there any special considerations for Fmoc deprotection in alternative solvents?

A5: Yes. While a 20% solution of piperidine (B6355638) in the chosen solvent is standard, the efficiency of Fmoc removal can be solvent-dependent. For sterically hindered or aggregated peptides, you may need to extend the deprotection time or perform a double deprotection.[7] In particularly difficult cases, a stronger base cocktail, such as 2% DBU in 20% piperidine, can be employed, though it should be used with caution to avoid side reactions.[7]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugations and provides a systematic approach to resolving them.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

dot

References

Technical Support Center: Minimizing Racemization During Peptide Coupling with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on minimizing racemization during peptide coupling with PEG derivatives for researchers, scientists, and drug development professionals.

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions (FAQs) and troubleshooting strategies to minimize racemization during the synthesis of PEGylated peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is a process where a pure, single enantiomer (typically the L-form in natural peptides) of an amino acid is converted into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this compromises the chiral integrity of the amino acid's alpha-carbon, leading to the incorporation of the incorrect stereoisomer into the peptide chain.[2] This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during the activation of the carboxylic acid for peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[1][3] The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to an achiral aromatic ring and a loss of stereochemical information. Subsequent reaction with an amine can produce both the desired L-peptide and the undesired D-diastereomer.[1][3][4]

  • Direct Enolization (α-Proton Abstraction): This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][3] This mechanism is less common but can become significant when using strong bases.[1]

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are far more susceptible than others. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[2][5] Aspartic acid (Asp) and Serine (Ser) can also be problematic under certain conditions.[2][6]

Q4: How does PEGylation affect the risk of racemization?

A4: The Polyethylene Glycol (PEG) moiety itself does not directly participate in the chemical mechanism of racemization. However, the process of coupling a PEGylated amino acid or attaching a PEG derivative to a peptide introduces practical challenges. The steric bulk of the PEG chain can slow down the desired coupling reaction. This increases the lifetime of the highly reactive activated amino acid intermediate, providing more time for the racemization side reaction to occur. Therefore, optimizing coupling conditions is critical when working with PEG derivatives.

Troubleshooting Guide

Issue: High levels of racemization are detected in my PEGylated peptide product.

This troubleshooting workflow provides a step-by-step approach to identify and resolve the source of racemization.

G start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base and Stoichiometry reagent->base desc_reagent Using Carbodiimide (DIC/EDC)? Add HOAt or OxymaPure. Using Uronium Salt (HBTU)? Switch to HATU or COMU for difficult couplings. reagent->desc_reagent conditions Step 3: Check Reaction Conditions base->conditions desc_base Using a strong base like DIPEA? Switch to a weaker/hindered base like NMM or sym-collidine. Ensure base is not in large excess. base->desc_base analysis Step 4: Re-analyze Purity conditions->analysis desc_conditions High temperature (Microwave)? Lower coupling temp to < 50°C. Long pre-activation time? Minimize time between activation and amine addition. conditions->desc_conditions

A logical workflow for troubleshooting high racemization levels.

Data Presentation: Coupling Reagents and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors in preventing racemization. The table below summarizes common reagents and their relative effectiveness.

Reagent Class Examples Additive Required? Relative Racemization Risk Recommendations & Notes
Carbodiimides DIC, EDC, DCCYes, essential High (without additive)Inexpensive and common, but activation without an additive like HOAt or Oxyma leads to significant racemization.[4][7] The combination of DIC and OxymaPure is a robust, low-racemization method.[4]
Uronium/Aminium Salts HBTU, TBTURecommendedLow to ModerateVery efficient reagents. HBTU can cause some racemization in sensitive cases.[8] Requires a base for activation, which can itself promote racemization.[4]
Uronium/Aminium Salts (Azabenzotriazole-based) HATU, HCTURecommendedVery LowGenerally superior to HBTU in suppressing racemization due to the electronic properties of the HOAt core.[8][9] HATU is highly recommended for difficult or sensitive couplings.
Phosphonium Salts PyBOP, PyAOPRecommendedLowHighly efficient reagents. PyBOP has largely replaced the carcinogenic BOP.[8] Similar to uronium salts, requires a base for activation.
Immonium-type COMUNoVery LowA highly efficient coupling reagent based on OxymaPure, demonstrating a very low tendency for racemization.[1]

Experimental Protocols

Protocol 1: General Low-Racemization Coupling of a PEG Derivative to a Resin-Bound Peptide

This protocol outlines a method for coupling an Fmoc-protected, PEGylated amino acid to the N-terminus of a peptide chain on solid support, using conditions designed to minimize racemization.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-Dimethylformamide (DMF). Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF followed by Dichloromethane (DCM) and DMF to remove all residual piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-PEG-Amino Acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6 equivalents) to the activation solution. Crucially, allow this pre-activation to proceed for only 1-2 minutes. Longer pre-activation times can increase the risk of racemization.[2]

  • Coupling: Immediately add the activated solution to the prepared resin. Agitate the reaction mixture at room temperature for 2-4 hours. The extended time may be necessary due to the steric bulk of the PEG moiety.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and finally methanol (B129727) before drying.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: Quantification of Racemization by RP-HPLC

This protocol describes a general method to quantify the percentage of the undesired D-diastereomer in a crude synthetic peptide product.[2]

  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column and a UV detector set to 214 nm or 220 nm.

  • Method Development: Develop a gradient elution method to achieve baseline separation of the main product peak (L-isomer) and the diastereomeric impurity (D-isomer). A shallow gradient is often required (e.g., a 0.5% per minute increase in Solvent B).

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Analysis: Inject the prepared sample. The D-isomer typically elutes as a small peak very close to the main L-isomer peak.

  • Quantification: Integrate the peak areas for both the desired L-isomer and the D-isomer. Calculate the percentage of racemization using the following formula:

    % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100

Visualizations

G cluster_0 Mechanism of Racemization via Oxazolone Formation A N-Protected L-Amino Acid B Activated Ester (Chiral) A->B + Coupling Reagent C Oxazolone Intermediate (Chiral) B->C Intramolecular Cyclization D Aromatic Oxazolone (Achiral) C->D + Base - H+ (Proton Abstraction) E Peptide Product (L-L and L-D mixture) D->E + Amine (R'-NH2) Ring Opening

The primary pathway for racemization during peptide synthesis.

G cluster_1 Workflow for PEG-Peptide Coupling and Analysis prep 1. Resin Swelling & Fmoc Deprotection activate 2. Pre-activation of Fmoc-PEG-AA prep->activate couple 3. Coupling Reaction on Solid Support activate->couple wash 4. Washing and Drying couple->wash cleave 5. Cleavage from Resin wash->cleave analyze 6. RP-HPLC Analysis for Racemization Quantification cleave->analyze

A standard workflow for synthesizing and analyzing PEGylated peptides.

References

Validation & Comparative

A Comparative Analysis of Fmoc-N-amido-PEG6-amine and Fmoc-N-amido-PEG8-amine in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component to achieve desired efficacy and drug-like properties. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in the formation of a productive ternary complex and ultimately determines the efficiency of protein degradation. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and modulate cell permeability. This guide provides a comparative analysis of two commonly used PEG linkers, Fmoc-N-amido-PEG6-amine and Fmoc-N-amido-PEG8-amine, for researchers, scientists, and drug development professionals.

The Critical Role of Linker Length in PROTAC Function

The length of the PEG linker is a critical parameter that dictates the spatial orientation and distance between the target protein and the E3 ligase within the ternary complex.[1][2] An optimal linker length is crucial for productive ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the lysine (B10760008) residues on the target protein are not accessible to the E3 ligase for ubiquitination.[2] Therefore, the choice between a PEG6 and a PEG8 linker, differing by two ethylene (B1197577) glycol units, can significantly impact a PROTAC's performance.

Performance Comparison: PEG6 vs. PEG8 Linkers

Performance MetricPROTAC with this compoundPROTAC with Fmoc-N-amido-PEG8-amineRationale
Degradation Potency (DC50) Potentially lower (higher value)Potentially higher (lower value)A slightly longer linker may provide the optimal distance and flexibility for more efficient ternary complex formation, leading to higher potency.
Maximum Degradation (Dmax) Potentially lowerPotentially higherImproved ternary complex stability with the PEG8 linker could lead to more complete degradation of the target protein.
Aqueous Solubility GoodSlightly betterThe additional ethylene glycol units in the PEG8 linker would marginally increase the hydrophilicity and aqueous solubility of the PROTAC.[4]
Cell Permeability ModeratePotentially slightly lowerWhile PEG linkers can adopt folded conformations to shield polarity and aid permeability, a longer PEG chain might slightly increase the topological polar surface area, potentially reducing passive diffusion.[3]
Ternary Complex Stability May be less stableMay be more stableThe increased flexibility and reach of the PEG8 linker could allow for more favorable protein-protein interactions within the ternary complex.

Caption: Comparative performance of hypothetical PROTACs utilizing PEG6 and PEG8 linkers.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. Below are representative protocols for key experiments.

PROTAC Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general approach for synthesizing a PROTAC using Fmoc-N-amido-PEG-amine linkers on a solid support.

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).

  • Attachment of First Ligand: Couple the first ligand (either the target protein binder or the E3 ligase binder with a carboxylic acid handle) to the resin using a standard coupling agent like HATU and a base such as DIPEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound ligand by treating with a solution of 20% piperidine (B6355638) in DMF.

  • Linker Coupling: Dissolve this compound or Fmoc-N-amido-PEG8-amine, HATU, and DIPEA in DMF and add to the resin. Allow the reaction to proceed to completion.

  • Fmoc Deprotection: Remove the Fmoc group from the linker by treating with 20% piperidine in DMF.

  • Coupling of Second Ligand: Couple the second ligand (with a carboxylic acid handle) to the deprotected amine of the linker using HATU and DIPEA.

  • Cleavage and Purification: Cleave the synthesized PROTAC from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

PROTAC_Synthesis_Workflow Resin Swell Resin Ligand1 Couple Ligand 1 Resin->Ligand1 Deprotection1 Fmoc Deprotection Ligand1->Deprotection1 Linker Couple PEG Linker (PEG6 or PEG8) Deprotection1->Linker Deprotection2 Fmoc Deprotection Linker->Deprotection2 Ligand2 Couple Ligand 2 Deprotection2->Ligand2 Cleavage Cleave and Purify Ligand2->Cleavage PROTAC Final PROTAC Cleavage->PROTAC Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_analysis Data Analysis Treatment Cell Treatment with PROTAC Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Data_Analysis Quantification and Normalization Detection->Data_Analysis Results Determine DC50 and Dmax Data_Analysis->Results PROTAC_Mechanism PROTAC PROTAC (PEG6 or PEG8 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociates Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of Target Protein Proteasome->Degradation Mediates Recycling->PROTAC Releases

References

A Head-to-Head Comparison of Fmoc-N-amido-PEG6-amine and t-Boc-N-amido-PEG6-amine for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and peptide synthesis, the choice of protecting group strategy is paramount. This guide provides a comprehensive, data-driven comparison of two widely utilized polyethylene (B3416737) glycol (PEG) linkers: Fmoc-N-amido-PEG6-amine and t-Boc-N-amido-PEG6-amine. We will delve into their chemical properties, deprotection protocols, and applications, offering a clear perspective on their respective advantages and disadvantages.

At the heart of their utility lies the principle of orthogonal protection, a strategy that allows for the selective removal of one protecting group without affecting another.[1][2] The Fluorenylmethyloxycarbonyl (Fmoc) group is notoriously base-labile, readily cleaved under mild basic conditions, while the tert-Butoxycarbonyl (t-Boc) group is acid-labile, requiring strong acidic conditions for its removal.[1][2] This fundamental difference dictates their suitability for various synthetic pathways and their compatibility with other chemical moieties within a complex molecule.

Quantitative Data Summary

A clear understanding of the physicochemical properties of these linkers is essential for experimental design. The following table summarizes key quantitative data for this compound and t-Boc-N-amido-PEG6-amine.

PropertyThis compoundt-Boc-N-amido-PEG6-amine
Molecular Formula C₂₉H₄₂N₂O₈C₁₉H₄₀N₂O₈
Molecular Weight 546.65 g/mol 424.53 g/mol
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[3]Soluble in water, DMSO, DMF, and DCM.[4]
Deprotection Condition Base-labile (e.g., 20% piperidine (B6355638) in DMF)Acid-labile (e.g., TFA in DCM)
Storage Conditions -20°C, desiccated, protected from light.[5]-20°C[4]

Orthogonal Deprotection Strategies: A Visual Guide

The key to leveraging the power of Fmoc and t-Boc protecting groups lies in their orthogonal nature. This allows for a stepwise and controlled synthesis, which is particularly crucial in the construction of complex biomolecules like antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).

G Orthogonal Deprotection of Fmoc and t-Boc cluster_0 Fmoc-Protected Moiety cluster_1 t-Boc-Protected Moiety cluster_2 Deprotection cluster_3 Deprotected Moiety Fmoc_Protected Fmoc-NH-R Base Base (e.g., Piperidine) Fmoc_Protected->Base Selective Cleavage Acid Acid (e.g., TFA) Fmoc_Protected->Acid Stable Boc_Protected Boc-NH-R' Boc_Protected->Base Stable Boc_Protected->Acid Selective Cleavage Amine_Fmoc H₂N-R Base->Amine_Fmoc Amine_Boc H₂N-R' Acid->Amine_Boc

Caption: Orthogonal deprotection of Fmoc and t-Boc groups.

Experimental Protocols

To provide a practical framework, we outline detailed methodologies for the deprotection of both this compound and t-Boc-N-amido-PEG6-amine.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc group to yield the free amine.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

Procedure:

  • Dissolve this compound in DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the dissolved compound. A typical ratio is 1:4 (v/v) of the compound solution to the deprotection solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Deprotection is typically complete within 30 minutes.

  • Upon completion, the reaction mixture can be purified by silica (B1680970) gel chromatography to isolate the deprotected amine. The dibenzofulvene-piperidine adduct byproduct can be monitored by UV spectrophotometry at approximately 301 nm to quantify the deprotection.[2]

Protocol 2: t-Boc Deprotection

This protocol outlines a typical procedure for removing a t-Boc group from an amine in solution.[2]

Materials:

  • t-Boc-N-amido-PEG6-amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

Procedure:

  • Dissolve the t-Boc-N-amido-PEG6-amine in DCM (e.g., at a concentration of 0.1 M).

  • Cool the solution in an ice bath (0 °C).

  • Add TFA to the solution. A common ratio is 1:1 (v/v) of DCM to TFA.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting amine salt can be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Experimental Workflow for Bioconjugation

The choice between Fmoc and t-Boc protected linkers significantly impacts the workflow of a bioconjugation experiment. The following diagram illustrates a typical workflow for conjugating a payload to a protein using either linker, highlighting the orthogonal deprotection step.

G cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Payload Attachment cluster_3 Step 4: Purification & Analysis start Protein + Linker (Fmoc- or t-Boc-PEG6-amine) conjugation Conjugation Reaction (e.g., NHS ester chemistry) start->conjugation deprotection Selective Deprotection (Base for Fmoc, Acid for t-Boc) conjugation->deprotection payload_conjugation Payload Conjugation deprotection->payload_conjugation purification Purification (e.g., SEC, HPLC) payload_conjugation->purification analysis Analysis (e.g., SDS-PAGE, MS) purification->analysis

Caption: A typical bioconjugation workflow.

Performance Comparison and Applications

The choice between Fmoc and t-Boc protection hinges on the overall synthetic strategy and the chemical nature of the molecule of interest.

This compound is favored in modern solid-phase peptide synthesis (SPPS) due to the mild basic conditions required for deprotection. This is particularly advantageous when working with acid-sensitive residues or linkers. The Fmoc strategy is often paired with tert-butyl-based side-chain protecting groups, which can be removed simultaneously in a final acidic cleavage step.[]

t-Boc-N-amido-PEG6-amine , on the other hand, is a cornerstone of the original Merrifield solid-phase synthesis. While the strong acidic conditions for deprotection can be harsh on sensitive peptides, the t-Boc group's stability to basic and nucleophilic reagents makes it a robust choice in certain contexts.[1] In solution-phase chemistry, the acid-lability of the t-Boc group allows for orthogonal deprotection in the presence of base-labile or hydrogenolysis-sensitive groups.

Conclusion

Both this compound and t-Boc-N-amido-PEG6-amine are invaluable tools in the arsenal (B13267) of the modern chemist and drug developer. The selection of one over the other is not a matter of inherent superiority but rather a strategic decision based on the principles of orthogonal synthesis and the specific requirements of the target molecule. A thorough understanding of their respective chemical properties, as outlined in this guide, will empower researchers to design and execute more efficient and successful synthetic strategies.

References

Beyond PEG: A Comparative Guide to Alternative Hydrophilic Linkers for Fmoc-N-amido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a hydrophilic linker is a critical decision in the synthesis of bioconjugates, influencing solubility, stability, and in vivo performance. While Fmoc-N-amido-PEG6-amine has been a widely used polyethylene (B3416737) glycol (PEG)-based linker, concerns regarding PEG's potential immunogenicity and non-biodegradability have driven the exploration of viable alternatives. This guide provides an objective comparison of alternative hydrophilic linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your research needs.

Introduction to Hydrophilic Linkers and the Need for Alternatives

Hydrophilic linkers are indispensable tools in bioconjugation, used to connect a biomolecule (e.g., peptide, antibody) to another molecule (e.g., a small molecule drug, a fluorescent probe). They enhance the solubility and bioavailability of hydrophobic molecules and can influence the pharmacokinetic profile of the final conjugate.[1][2] this compound is a discrete PEG linker with an Fmoc-protected amine and a terminal amine group, making it suitable for solid-phase peptide synthesis (SPPS) and subsequent conjugation.

However, the "PEG dilemma" has emerged as a significant concern in drug development. A substantial portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.[3] Furthermore, PEG is not biodegradable, raising concerns about potential long-term accumulation.[3] These limitations have necessitated the development of alternative hydrophilic linkers with improved biocompatibility and performance.

This guide focuses on three promising classes of alternatives to PEG-based linkers:

  • Polysarcosine (PSar) Linkers: A polypeptoid-based alternative with excellent biocompatibility.

  • Polypeptide Linkers: Composed of natural amino acids, offering tunability and biodegradability.

  • Polysaccharide Linkers: Natural polymers like dextran (B179266) that provide high hydrophilicity.

Comparative Data of Hydrophilic Linkers

The selection of a hydrophilic linker should be based on a thorough evaluation of its physicochemical and biological properties. The following tables summarize key quantitative data for this compound and its alternatives.

Linker TypeKey AdvantagesKey Disadvantages
This compound Well-established chemistry, good solubility.[1]Potential immunogenicity, non-biodegradable.[3]
Polysarcosine (PSar) Excellent biocompatibility, low immunogenicity, biodegradable.[4][5]Newer technology, less commercial availability of diverse structures.
Polypeptide (e.g., (Gly-Ser)n) Biodegradable, tunable properties (flexibility, length).[3]Potential for enzymatic degradation in vivo, can be more complex to synthesize.
Polysaccharide (e.g., Dextran) Highly hydrophilic, biocompatible.Can be polydisperse, potentially more complex conjugation chemistry.
ParameterPEG6Polysarcosine (PSar12)Polypeptide ((Gly4Ser)n)Polysaccharide (Dextran)
Hydrophilicity (qualitative) HighHighHighVery High
Biodegradability No[3]Yes[4]Yes[3]Yes
Immunogenicity Potential for anti-PEG antibodies[3]Low to negligible[4]Generally low[3]Generally low
In Vivo Clearance (ADC context) Prone to accelerated clearance with anti-PEG antibodies.[3]Slower clearance rates compared to equivalent length PEG (e.g., 38.9 mL/day/kg for PSar12 vs 47.3 mL/day/kg for PEG12).[6]Can be tuned by sequence design.Generally exhibits long circulation times.
Solubility High in aqueous and organic solvents.[1]Excellent water solubility.[5]Sequence-dependent, generally good.High water solubility.

Experimental Protocols

To facilitate a direct comparison of these linkers in your own research, detailed methodologies for key experiments are provided below.

Synthesis of Alternative Hydrophilic Linkers

a) On-Resin Synthesis of Fmoc-Protected Polysarcosine-Amine Linker:

This protocol describes the synthesis of a monodisperse Fmoc-protected polysarcosine linker on a solid support, ready for peptide synthesis.

  • Materials: Rink Amide resin, Fmoc-Sar-Sar-OH, HATU, DIPEA, DMF, Piperidine (B6355638)/DMF solution, Bromoacetic acid (BAA), Diisopropylcarbodiimide (DIC), Methylamine (B109427) in water, 2-Azidoethan-1-amine, TFA.

  • Procedure:

    • Swell Rink Amide resin in DMF.

    • Couple Fmoc-Sar-Sar-OH to the resin using HATU and DIPEA in DMF.

    • Remove the Fmoc group with 20% piperidine in DMF.

    • Repeat the following cycle to elongate the polysarcosine chain to the desired length:

      • Acylate with Bromoacetic acid and DIC in DMF.

      • Displace the bromide with methylamine in water.

    • For the final amine functionality, displace the bromide with a suitable protected amine, such as 2-azidoethan-1-amine, which can be reduced to the amine post-synthesis.

    • The final Fmoc-protected polysarcosine linker on the resin is ready for use in SPPS.[7]

b) Solid-Phase Synthesis of Fmoc-Protected Polypeptide Linker ((Gly-Ser)n):

This protocol outlines the standard Fmoc-SPPS procedure to create a polypeptide linker.

  • Materials: Rink Amide resin, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, HBTU, HOBt, DIPEA, DMF, Piperidine/DMF solution.

  • Procedure:

    • Swell Rink Amide resin in DMF.

    • Couple the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) to the resin using HBTU/HOBt/DIPEA in DMF.

    • Remove the Fmoc group with 20% piperidine in DMF.

    • Sequentially couple Fmoc-Ser(tBu)-OH and Fmoc-Gly-OH according to the desired (Gly-Ser)n sequence, with Fmoc deprotection after each coupling step.

    • The final Fmoc-protected polypeptide linker on the resin is ready for use.[8][9]

Determination of Linker Hydrophilicity by Reversed-Phase HPLC (RP-HPLC)

The retention time on a C18 RP-HPLC column can be used as a relative measure of hydrophilicity; more hydrophilic compounds will have shorter retention times.

  • Materials: HPLC system with a C18 column, water (HPLC grade), acetonitrile (B52724) (HPLC grade), trifluoroacetic acid (TFA).

  • Procedure:

    • Synthesize a model peptide or bioconjugate with each of the linkers to be tested.

    • Dissolve the purified compounds in the mobile phase.

    • Inject the samples onto the C18 column.

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) over a defined period (e.g., 5% to 95% acetonitrile over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Compare the retention times of the conjugates. Shorter retention times indicate greater hydrophilicity.[10][11]

In Vitro Plasma Stability Assay

This assay assesses the stability of the linker and the bioconjugate in a biologically relevant matrix.

  • Materials: Human plasma, phosphate-buffered saline (PBS), incubator at 37°C, LC-MS system.

  • Procedure:

    • Incubate the bioconjugate (e.g., an ADC) in human plasma at a concentration of 1 mg/mL at 37°C.

    • Take aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

    • At each time point, precipitate the plasma proteins by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate and any released payload or degradation products.

    • Plot the percentage of intact bioconjugate remaining over time to determine the stability profile.[5][12][13][14][15]

Characterization of Bioconjugate Homogeneity by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to assess the homogeneity of bioconjugates like ADCs, separating species based on the number of conjugated molecules (Drug-to-Antibody Ratio or DAR).[16][17][18]

  • Materials: HIC column (e.g., Butyl-NPR), HPLC system, mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0), mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Inject the purified bioconjugate onto the HIC column equilibrated with mobile phase A.

    • Elute with a decreasing salt gradient (i.e., increasing percentage of mobile phase B).

    • Monitor the elution profile at 280 nm.

    • The number of peaks and their relative areas correspond to the distribution of different DAR species. A more homogeneous conjugate will show a single or very few peaks.[19]

Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides an average DAR for a purified ADC.

  • Materials: UV/Vis spectrophotometer, quartz cuvettes.

  • Procedure:

    • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (e.g., λmax of the drug).

    • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the drug to the antibody.[20][21]

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between different linker properties, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation cluster_characterization Characterization Linker_Synthesis Synthesize Alternative Linkers (PSar, Polypeptide, Polysaccharide) Bioconjugation Conjugate to Biomolecule (e.g., Peptide, Antibody) Linker_Synthesis->Bioconjugation Hydrophilicity Hydrophilicity Assessment (RP-HPLC) Bioconjugation->Hydrophilicity Stability Plasma Stability (LC-MS) Bioconjugation->Stability Homogeneity Homogeneity Analysis (HIC) Bioconjugation->Homogeneity DAR DAR Determination (UV/Vis) Bioconjugation->DAR

Caption: General experimental workflow for comparing hydrophilic linkers.

Linker_Properties_Relationship Linker\nStructure Linker Structure Hydrophilicity Hydrophilicity Linker\nStructure->Hydrophilicity Stability Stability Linker\nStructure->Stability Immunogenicity Immunogenicity Linker\nStructure->Immunogenicity Solubility Solubility Hydrophilicity->Solubility In Vivo\nPerformance In Vivo Performance Hydrophilicity->In Vivo\nPerformance Stability->In Vivo\nPerformance Immunogenicity->In Vivo\nPerformance

Caption: Interrelationship of key linker properties.

Conclusion

The landscape of hydrophilic linkers is evolving beyond the traditional reliance on PEG. Alternatives such as polysarcosine, polypeptides, and polysaccharides offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity.[3] Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics.[4] While more direct comparative data is needed for some of the other alternatives, the available evidence strongly suggests that these novel linkers will play a crucial role in the development of the next generation of safer and more effective bioconjugates. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions about the most suitable linker for their specific application.

References

Investigating the effect of PEG linker length on PROTAC binding and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the impact of polyethylene (B3416737) glycol (PEG) linker length on the binding and degradation efficiency of Proteolysis Targeting Chimeras (PROTACs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying biological processes.

The design of a successful PROTAC—a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to selectively degrade target proteins—hinges on the meticulous optimization of its three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. Among these, the linker, particularly its length, plays a pivotal role in dictating the PROTAC's ability to form a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation. This guide delves into the critical influence of PEG linker length on PROTAC performance, supported by comparative data from various studies.

The Goldilocks Principle of Linker Length

The length of the PEG linker is not a one-size-fits-all parameter; it must be empirically optimized for each specific POI and E3 ligase pair.[1][] A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[] Conversely, an excessively long linker may lead to a flexible and unstable ternary complex, reducing the efficiency of ubiquitin transfer from the E3 ligase to the target protein.[3] This often results in a "hook effect," where at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the desired ternary complex.[4]

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic investigations have consistently demonstrated that varying the PEG linker length has a profound impact on the degradation potency (DC50 - the concentration required to degrade 50% of the target protein) and the maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific biological system.

Case Study 1: Targeting Bromodomain-Containing Protein 4 (BRD4)

A study on PROTACs targeting the epigenetic reader protein BRD4, a key target in cancer, illustrates the impact of PEG linker length. The PROTACs consisted of a BRD4 inhibitor (JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Linker CompositionDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data is illustrative and compiled from publicly available research.[5]

In this series, the PROTAC with a PEG5 linker demonstrated the highest potency and efficacy in degrading BRD4, highlighting a clear optimal linker length.[5]

Case Study 2: Targeting Estrogen Receptor α (ERα)

In the context of breast cancer, PROTACs targeting Estrogen Receptor α (ERα) have been developed. A study systematically varying the linker length of PROTACs connecting an ERα ligand to a VHL E3 ligase ligand revealed a distinct length-dependent degradation profile.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)
12Less Potent
16 More Potent
Data from a study by Cyrus et al.[6]

The PROTAC with a 16-atom linker was significantly more potent in degrading ERα compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities to ERα.[1][]

Case Study 3: Targeting Bruton's Tyrosine Kinase (BTK)

A series of PROTACs designed to degrade Bruton's Tyrosine Kinase (BTK), a target in B-cell malignancies, also showed a strong dependence on linker length. These PROTACs utilized a BTK inhibitor and a ligand for the Cereblon (CRBN) E3 ligase.

Linker CompositionDC50 (nM) in Mino CellsDmax (%)
Short Linkers (5-9 atoms)Largely ineffective-
Longer Linkers (14-20 atoms) Potent Degradation (e.g., 2.2 nM for one compound) (e.g., 97% for one compound)
Data from studies on covalent and non-covalent BTK PROTACs.[7][8]

In this case, PROTACs with shorter linkers were largely ineffective, while those with longer linkers demonstrated potent BTK degradation.[8] This underscores that the optimal linker length can vary significantly between different target-E3 ligase pairs.

Signaling Pathways and Experimental Workflows

To understand and evaluate the effect of PEG linker length on PROTAC efficacy, it is crucial to visualize the underlying molecular mechanisms and the experimental procedures used for their characterization.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Treatment (Varying PROTAC concentrations and linker lengths) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Quantify Band Intensity, Determine DC50 & Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

TR_FRET_Workflow A 1. Reagent Preparation (Tagged POI, Tagged E3 Ligase, PROTAC, Labeled Antibodies) B 2. Assay Plate Setup (Combine reagents in microplate with varying PROTAC concentrations) A->B C 3. Incubation (Allow for Ternary Complex Formation) B->C D 4. FRET Measurement (Plate Reader detects signal from Donor and Acceptor fluorophores) C->D E 5. Data Analysis (Calculate TR-FRET ratio, Generate dose-response curve) D->E

Caption: Workflow for TR-FRET ternary complex assay.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of PROTAC efficacy.

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with PROTACs having different PEG linker lengths.

Materials and Reagents:

  • Cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[9]

  • PROTACs with varying PEG linker lengths (stock solutions in DMSO).

  • Vehicle control (DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTACs in cell culture medium.

    • Treat the cells with different concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[10]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples.

    • Prepare samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.[9]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.[11]

Materials and Reagents:

  • Purified, tagged protein of interest (e.g., GST-tagged).

  • Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1).

  • PROTACs with varying PEG linker lengths.

  • TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST).

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His).

  • Assay buffer.

  • Microplates (e.g., 384-well).

Procedure:

  • Reagent Preparation:

    • Prepare dilutions of the tagged proteins, labeled antibodies, and PROTACs in assay buffer.

  • Assay Setup:

    • In a microplate, add the tagged POI, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody.

    • Add serial dilutions of the PROTACs to the wells. Include a no-PROTAC control.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow for ternary complex formation.[12]

  • FRET Measurement:

    • Measure the time-resolved fluorescence signals at the donor and acceptor emission wavelengths using a compatible plate reader.[13]

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve. The peak of the characteristic "bell-shaped" curve indicates the concentration for maximal ternary complex formation.[13]

Conclusion

The length of the PEG linker is a critical design element that profoundly influences the efficacy of a PROTAC. The provided case studies and experimental data underscore the necessity of systematic linker length optimization to achieve potent and selective protein degradation. Researchers and drug developers must consider a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The detailed experimental protocols and visual workflows in this guide offer a robust framework for the rational design and rigorous evaluation of novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.

References

A Head-to-Head Comparison of Fmoc and Boc Protecting Group Strategies for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protecting group strategies for polyethylene (B3416737) glycol (PEG) linkers is a critical decision that influences synthesis efficiency, final product purity, and overall project success. This guide provides an objective comparison of these two predominant methodologies, supported by available data and detailed experimental protocols to inform the selection process.

At a Glance: Key Differences Between Fmoc and Boc Strategies

The fundamental distinction between the Fmoc and Boc protecting groups lies in their chemical lability, which dictates the conditions for their removal and, consequently, the overall synthetic strategy. Fmoc is a base-labile protecting group, while Boc is acid-labile. This orthogonality is the cornerstone of their application in complex, multi-step syntheses, allowing for selective deprotection of one group without affecting the other.

Core Chemistry and Orthogonality

The selection of a protecting group strategy for a PEG linker is primarily determined by the stability of the target molecule and any other protecting groups present in the synthetic scheme. The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent, which is compatible with acid-labile functionalities.[] Conversely, the Boc group is removed with strong acids, such as trifluoroacetic acid (TFA), and is stable to basic conditions.[2][] This mutual exclusivity allows for their use in orthogonal protection schemes, where both types of protecting groups are present in a molecule and can be removed sequentially without interfering with each other.[]

Quantitative Data Summary

While direct head-to-head comparative studies for a wide range of PEG linkers are not extensively available in published literature, performance characteristics can be compiled from existing data on peptide synthesis and specific technical guides. The following tables summarize the key quantitative and qualitative differences between the two strategies.

Table 1: General Comparison of Fmoc and Boc Protecting Group Strategies

FeatureFmoc StrategyBoc Strategy
Protecting Group 9-Fluorenylmethyloxycarbonyltert-Butoxycarbonyl
Deprotection Condition Mild Base (e.g., 20% Piperidine in DMF)Strong Acid (e.g., 50% TFA in DCM)
Cleavage Mechanism β-eliminationAcidolysis
Compatibility Stable to acidic conditions; ideal for acid-labile molecules.[2]Stable to basic and nucleophilic conditions.[2]
Orthogonality Orthogonal to acid-labile protecting groups (e.g., Boc, tBu, Trt).[]Orthogonal to base-labile protecting groups (e.g., Fmoc).
Common Applications Solid-phase peptide synthesis (Fmoc/tBu strategy), synthesis of complex bioconjugates.[2]Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs.[2]
Side Reactions Potential for diketopiperazine formation in dipeptides; piperidine adducts.Risk of t-butylation of sensitive residues (e.g., Trp, Met) if scavengers are not used.
Automation Friendliness High; UV monitoring of Fmoc cleavage is possible.Moderate; requires handling of strong acids.

Table 2: Representative Deprotection Conditions and Performance for Boc-Protected PEG Linkers

Reagent/SolventTime (min)Purity by HPLC (%)
20% TFA in DCM578
50% TFA in DCM60>95
4M HCl in Dioxane5~80
4M HCl in Dioxane60>95
Data sourced from a technical guide on Boc-protected PEG linkers.[2]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of protected PEG linkers.

Protocol 1: Fmoc Deprotection of an Amino-PEG Linker

This protocol outlines a standard procedure for the removal of the Fmoc protecting group from a PEG linker attached to a solid support.

Materials:

  • Fmoc-protected amino-PEG-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-protected amino-PEG-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture at room temperature for an initial 5-10 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times) to prepare for the next coupling step or cleavage from the resin.

  • The progress of the deprotection can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct in the drained solution.

Protocol 2: Boc Deprotection of an Amino-PEG Linker

This protocol provides a general method for the removal of the Boc protecting group from a PEG linker.

Materials:

  • Boc-protected amino-PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 50% (v/v) TFA in DCM

  • Neutralization solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Washing solvent: DCM

Procedure:

  • Dissolve the Boc-protected amino-PEG linker in anhydrous DCM.

  • Add the deprotection solution (50% TFA in DCM) to the dissolved linker.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture by the dropwise addition of the neutralization solution until the pH is approximately 8.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amino-PEG linker.

Protocol 3: HPLC Analysis of PEG Linker Purity

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of protected and deprotected PEG linkers.

System:

  • HPLC or UPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for non-UV active compounds.

Column:

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

Mobile Phase:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Gradient:

  • A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes, followed by a hold and re-equilibration. The gradient should be optimized for the specific PEG linker.

Flow Rate:

  • Typically 1.0 mL/min.

Detection:

  • UV absorbance at 214 nm and 254 nm. For PEG linkers without a chromophore, an ELSD or CAD is necessary.[]

Sample Preparation:

  • Dissolve a small amount of the PEG linker in the initial mobile phase composition.

Mandatory Visualizations

Fmoc_Deprotection_Workflow start Fmoc-NH-PEG-Linker deprotection Add 20% Piperidine in DMF start->deprotection agitate Agitate at RT deprotection->agitate wash_dmf Wash with DMF agitate->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm product H2N-PEG-Linker wash_dcm->product

Caption: Workflow for the deprotection of an Fmoc-protected PEG linker.

Caption: Workflow for the deprotection of a Boc-protected PEG linker.

Decision_Tree start Start: Select Protecting Group Strategy for PEG Linker acid_sensitive Is the target molecule or are other protecting groups acid-sensitive? start->acid_sensitive base_sensitive Is the target molecule or are other protecting groups base-sensitive? acid_sensitive->base_sensitive No fmoc_strategy Choose Fmoc Strategy acid_sensitive->fmoc_strategy Yes boc_strategy Choose Boc Strategy base_sensitive->boc_strategy Yes orthogonal Consider Orthogonal Strategy (Fmoc & Boc) base_sensitive->orthogonal No/Both

Caption: Decision tree for selecting a protecting group strategy.

Conclusion

The choice between Fmoc and Boc protecting group strategies for PEG linkers is highly dependent on the specific requirements of the synthetic route. The Fmoc strategy, with its mild, basic deprotection conditions, is generally preferred for syntheses involving acid-sensitive moieties.[] In contrast, the Boc strategy is robust and well-suited for molecules that are stable to strong acids but may be sensitive to bases.[] The orthogonality of these two protecting groups also allows for their combined use in the synthesis of complex, multi-functionalized PEG linkers and their conjugates. A thorough understanding of the chemical properties of the target molecule and the reaction conditions associated with each strategy is paramount for making an informed decision and achieving a successful synthetic outcome.

References

A Comparative Guide to NMR and Mass Spectrometry for the Characterization of Fmoc-N-amido-PEG6-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of building blocks and intermediates is a cornerstone of modern drug development and materials science. For molecules such as Fmoc-N-amido-PEG6-amine, a popular linker used in bioconjugation and proteomics, robust analytical techniques are essential to confirm its identity, purity, and stability. This guide provides a comparative overview of nuclear magnetic resonance (NMR) and mass spectrometry (MS), two primary methods for the structural elucidation of such PEGylated conjugates. We also present alternative techniques—HPLC, SEC, and FTIR—offering complementary information. Detailed experimental protocols and data interpretation are provided to assist researchers in selecting the most appropriate methods for their needs.

Core Analytical Techniques: NMR and Mass Spectrometry

NMR spectroscopy and mass spectrometry are powerful, complementary techniques that, when used in tandem, provide unambiguous structural confirmation of synthesized molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H NMR is particularly useful for identifying the characteristic protons of the Fmoc protecting group, the repeating ethylene (B1197577) glycol units of the PEG chain, and the terminal amine group.

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry can provide the exact molecular weight, allowing for the confirmation of the elemental composition. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can further elucidate the structure of the molecule.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the characterization of this compound.

Table 1: Representative ¹H NMR Data for this compound

Note: The following chemical shifts are representative and based on similar Fmoc-protected PEG compounds. Actual values may vary slightly based on solvent and experimental conditions.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.75d2HAr-H (Fmoc)
7.59d2HAr-H (Fmoc)
7.40t2HAr-H (Fmoc)
7.31t2HAr-H (Fmoc)
4.38d2HFmoc-CH ₂-O
4.20t1HFmoc-CH
3.64s20HO-CH ₂-CH ₂-O (PEG)
3.55t2HCH ₂-NH-Fmoc
3.35t2HCH ₂-NH₂
2.85t2HCH ₂-NH₂

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Chemical FormulaC₂₉H₄₂N₂O₈
Molecular Weight546.66 g/mol
Exact Mass546.2941 g/mol
Common Adducts (m/z)[M+H]⁺: 547.2999, [M+Na]⁺: 569.2818, [M+K]⁺: 585.2558

Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementSensitivityLimitations
NMR Detailed structural information, connectivity of atoms, purity assessment.mg range, soluble sampleModerateLower sensitivity than MS, can be complex for large molecules.
Mass Spec Molecular weight confirmation, elemental composition, structural fragmentation.[1]µg-ng range, ionizable sampleHighDoes not provide detailed stereochemical or isomeric information.
RP-HPLC Purity assessment, quantification, separation of isomers.µg-ng range, soluble sampleHigh (with UV/Fluorescence)Requires a chromophore/fluorophore for sensitive detection.
SEC Molecular size, detection of aggregates or fragments.µg-mg range, soluble sampleModerateLimited resolution for small molecules of similar size.
FTIR Presence of functional groups.mg range, solid or liquidLowProvides limited structural detail compared to NMR and MS.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a detailed ¹H NMR spectrum to confirm the presence and connectivity of all protons in the this compound structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Experiment: ¹H NMR (1D proton).

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Angle: 30-45 degrees.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak.

  • Analysis: Integrate the peaks to determine the relative number of protons and assign the chemical shifts to the corresponding protons in the molecule.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the this compound conjugate.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrument: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization source for this type of molecule.

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺).

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

    • Capillary Voltage: Typically 3-4 kV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion. Compare the measured m/z value with the theoretical exact mass. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure. The primary fragmentation for aliphatic amines is typically α-cleavage.[2][3][4]

Alternative Characterization Techniques

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the this compound conjugate.

Methodology:

  • System: An HPLC or UPLC system equipped with a UV or fluorescence detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Detection: The Fmoc group provides strong UV absorbance at ~265 nm and fluorescence (Excitation: ~265 nm, Emission: ~315 nm), offering high sensitivity.[5]

b) Size-Exclusion Chromatography (SEC)

Objective: To detect the presence of any high molecular weight aggregates or low molecular weight impurities.

Methodology:

  • System: An HPLC system with a refractive index (RI) or UV detector.

  • Column: An SEC column with a suitable pore size for small molecules (e.g., 100-500 Å).

  • Mobile Phase: An isocratic mobile phase, typically a buffered aqueous solution (e.g., phosphate-buffered saline).

  • Analysis: The retention time is inversely proportional to the hydrodynamic volume of the molecule. Larger molecules elute earlier.

c) Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • System: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Analysis: The resulting spectrum will show characteristic absorption bands for the functional groups. Key expected peaks include:

    • ~3300 cm⁻¹ (N-H stretch of the amine and amide)

    • ~2870 cm⁻¹ (C-H stretch of the PEG chain)

    • ~1700 cm⁻¹ (C=O stretch of the Fmoc carbamate)

    • ~1520 cm⁻¹ (N-H bend of the amide)

    • ~1100 cm⁻¹ (C-O-C stretch of the PEG ether linkages)[6][7]

Visualization of Workflows and Data Interpretation

The following diagrams illustrate the experimental workflow and the complementary nature of NMR and mass spectrometry data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Confirmation synthesis This compound Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc RP-HPLC purification->hplc sec SEC purification->sec ftir FTIR purification->ftir structure Structural Confirmation nmr->structure identity Identity Confirmation ms->identity purity Purity Assessment hplc->purity sec->purity ftir->structure structure->identity purity->identity

Caption: Experimental workflow for the synthesis and characterization of this compound conjugates.

data_integration cluster_nmr NMR Data cluster_ms Mass Spec Data cluster_interpretation Structural Elucidation nmr_data ¹H NMR Spectrum: - Chemical Shifts - Integration - Coupling Constants connectivity Atom Connectivity (Fmoc, PEG, Amine) nmr_data->connectivity ms_data High-Res Mass Spectrum: - Exact Mass (m/z) - Elemental Composition - Fragmentation Pattern molecular_formula Molecular Formula (C₂₉H₄₂N₂O₈) ms_data->molecular_formula final_structure Confirmed Structure: This compound connectivity->final_structure molecular_formula->final_structure

Caption: Integration of NMR and Mass Spectrometry data for structural confirmation.

References

A Head-to-Head Comparison of Fmoc-N-amido-PEG6-amine and Fmoc-N-amido-PEG6-acid in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable linker is a critical determinant in the successful synthesis of peptide-drug conjugates, PROTACs, and other targeted therapeutics. The functional group at the terminus of a polyethylene (B3416737) glycol (PEG) linker dictates the conjugation strategy and can influence the properties of the final molecule. This guide provides an in-depth comparison of two commonly utilized heterobifunctional PEG linkers: Fmoc-N-amido-PEG6-amine and Fmoc-N-amido-PEG6-acid.

This publication will objectively compare the applications, reaction mechanisms, and potential performance of these two linkers, supported by generalized experimental protocols and illustrative diagrams to aid in experimental design and decision-making.

Introduction to Fmoc-N-amido-PEG6 Linkers

This compound and Fmoc-N-amido-PEG6-acid are members of the PEG family of linkers, which are widely employed to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. Both molecules share a common core structure: a six-unit polyethylene glycol chain that provides a flexible and hydrophilic spacer, and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a base-labile protecting group, which upon removal, exposes a primary amine for further conjugation. The key distinction between these two linkers lies in their terminal functional group: a primary amine in the case of this compound, and a carboxylic acid in Fmoc-N-amido-PEG6-acid. This difference in the terminal functional group is the primary determinant of their specific applications and the conjugation chemistries they employ.

At a Glance: Key Differences and Physicochemical Properties

PropertyThis compoundFmoc-N-amido-PEG6-acid
Terminal Functional Group Primary Amine (-NH2)Carboxylic Acid (-COOH)
Molecular Formula C29H42N2O8C30H41NO10
Molecular Weight 546.66 g/mol [1]575.65 g/mol [2]
Typical Conjugation Partner Carboxylic acids, activated esters (e.g., NHS esters), aldehydes, ketonesPrimary amines
Reaction Type Amide bond formation, reductive aminationAmide bond formation
Key Advantage Versatility in reacting with multiple functional groups.Direct reaction with primary amines, common in biomolecules.
Considerations Potential for side reactions if multiple amine-reactive sites exist on the target molecule.Requires activation of the carboxylic acid, which can add a step to the protocol.

Applications in Drug Development and Bioconjugation

The choice between this compound and Fmoc-N-amido-PEG6-acid is primarily driven by the available functional groups on the molecule to be conjugated and the desired synthetic strategy.

This compound is a versatile tool for conjugation to molecules bearing carboxylic acids or their activated esters. This makes it particularly useful for:

  • Peptide Modification: The terminal amine can be readily coupled to the C-terminus of a peptide or to the side chain of acidic amino acids like aspartic acid or glutamic acid.

  • PROTAC Synthesis: In the construction of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect to a warhead or an E3 ligase ligand that has a carboxylic acid handle.[3][4]

  • Drug Delivery: It can be conjugated to drugs or targeting ligands that possess a carboxylic acid functional group.

Fmoc-N-amido-PEG6-acid is the linker of choice when conjugating to molecules with primary amines. Its applications include:

  • Peptide Synthesis: It is frequently used in solid-phase peptide synthesis (SPPS) to introduce a PEG spacer. The carboxylic acid can be activated and coupled to the N-terminus of a growing peptide chain or the amine-containing side chain of amino acids like lysine (B10760008).

  • Bioconjugation to Proteins: The vast majority of proteins have surface-exposed lysine residues with primary amine side chains, making Fmoc-N-amido-PEG6-acid a suitable candidate for protein PEGylation.

  • PROTAC Development: It can be used to link to a warhead or E3 ligase ligand that has a primary amine as a point of attachment.

Experimental Protocols

Below are generalized experimental protocols for the conjugation of each linker. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid

This protocol describes the coupling of the terminal amine of the PEG linker to a molecule containing a carboxylic acid, such as a peptide or a small molecule drug.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution: Dissolve the carboxylic acid-containing molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Activation: Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a small amount of water.

  • Purification: Purify the conjugate by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Protocol 2: Amide Coupling of Fmoc-N-amido-PEG6-acid to a Primary Amine

This protocol outlines the conjugation of the terminal carboxylic acid of the PEG linker to a molecule with a primary amine, such as a protein or a small molecule.

Materials:

  • Fmoc-N-amido-PEG6-acid

  • Amine-containing molecule

  • Activating agents (e.g., EDC/NHS)

  • Anhydrous DMF or other suitable solvent

  • Reaction buffer (e.g., PBS, pH 7.4 for proteins)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Fmoc-N-amido-PEG6-acid (1.5 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Stir at room temperature for 30-60 minutes to form the NHS-activated ester.

  • Conjugation:

    • Dissolve the amine-containing molecule (1 equivalent) in a suitable reaction buffer.

    • Add the activated Fmoc-N-amido-PEG6-acid solution to the amine-containing molecule solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.

  • Characterization: Analyze the final conjugate by SDS-PAGE (for proteins), mass spectrometry, and HPLC to confirm conjugation and purity.

Signaling Pathways and Experimental Workflows

Visualizing the synthetic pathways and experimental workflows can aid in understanding the logical steps involved in utilizing these linkers.

G Workflow for this compound Conjugation cluster_start Reactants cluster_reagents Reagents cluster_process Process cluster_end Product & Analysis A This compound E Amide Bond Formation A->E B Carboxylic Acid- Containing Molecule B->E C Coupling Agents (e.g., HATU, DIPEA) C->E D Anhydrous DMF D->E F Purified Conjugate E->F G LC-MS & HPLC Analysis F->G

Caption: Amine-to-Carboxyl Conjugation Workflow.

G Workflow for Fmoc-N-amido-PEG6-acid Conjugation cluster_start Reactants cluster_reagents Reagents cluster_process Process cluster_end Product & Analysis A Fmoc-N-amido-PEG6-acid E Carboxylic Acid Activation A->E B Amine-Containing Molecule F Amide Bond Formation B->F C Activating Agents (e.g., EDC, NHS) C->E D Anhydrous DMF D->E E->F G Purified Conjugate F->G H Characterization (e.g., MS, HPLC) G->H

Caption: Acid-to-Amine Conjugation Workflow.

Conclusion

The selection between this compound and Fmoc-N-amido-PEG6-acid is a critical decision in the design and synthesis of complex biomolecules. While both linkers provide the benefits of a hydrophilic PEG spacer and a versatile Fmoc-protected amine, their utility is dictated by the functional groups available on the target molecule. This compound is ideal for conjugation to carboxylic acids, offering a direct coupling strategy. In contrast, Fmoc-N-amido-PEG6-acid is the preferred choice for linking to primary amines, a common feature in peptides and proteins, though it requires an initial activation step. By understanding the distinct chemical reactivity and following optimized protocols, researchers can effectively leverage these linkers to construct novel therapeutics and research tools with enhanced properties.

References

A Comparative Guide to Crosslinkers in Modern Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a cornerstone of precision oncology. The efficacy and safety of these complex biotherapeutics are critically dependent on the thoughtful design of their constituent parts: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that bridges the two. The linker is not merely a tether but a dynamic component that dictates the stability, pharmacokinetics, and mechanism of payload release, ultimately influencing the therapeutic index of the ADC.

This guide provides an objective comparison of the crosslinkers used in modern ADCs, with a focus on their performance substantiated by experimental data. We delve into the two primary categories of linkers—cleavable and non-cleavable—and explore their subtypes, offering a comprehensive overview to inform the rational design of next-generation ADCs.

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2][3] In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody component.[4][5] This distinction has profound implications for an ADC's efficacy, bystander effect, and toxicity profile.

The Bystander Effect: A Double-Edged Sword

A key feature of many cleavable linkers is their ability to induce a "bystander effect."[2] Once the payload is released from the ADC, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells.[3] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3] However, this can also lead to increased off-target toxicity if the payload escapes into systemic circulation.[6] Non-cleavable linkers, by releasing a payload that is generally not membrane-permeable, minimize the bystander effect, which can lead to lower off-target toxicity.[1][2]

Performance Comparison of ADC Linkers

The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
Linker TypeSub-typePayloadTarget Antigen/Cell LineIC50 (pM)Key Findings
Cleavable Val-CitMMAEHER2+14.3Potent in vitro activity.
Val-AlaMMAEHER2+92Comparable activity to Val-Cit.[2]
HydrazoneDoxorubicinVariousVariableGenerally less potent than protease-sensitive linkers.[7]
β-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher potency than both a Val-Cit ADC and Kadcyla® (T-DM1).[2]
Sulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[2]
Non-Cleavable SMCCDM1HER2+33Effective, but generally less potent in vitro than some cleavable counterparts.[2]
ThioetherMMAFCD30+~200Potent activity, but payload choice is critical as it must remain active with the linker attached.
CX (triglycyl peptide)DM1EGFR & EpCAMSignificantly ImprovedMore active in vivo than SMCC-DM1 ADCs even at lower doses.[2]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 2: In Vivo Plasma Stability of Different ADC Linkers
Linker TypeADC ModelAnimal ModelLinker Half-Life (approx.)Key Findings
Cleavable Disulfide (SPDB)Rat90 hours (3.75 days)Moderate stability.
HydrazoneMouse36 hours (1.5 days)Lower stability, can lead to premature payload release.[8]
Val-Cit DipeptideCynomolgus Monkey230 hours (9.6 days)High stability, widely used in approved ADCs.[9]
GGFG TetrapeptideRat~120 hours (5 days)Stable linker used in Enhertu®.
Non-Cleavable SMCCCynomolgus Monkey>250 hours (>10.4 days)Generally exhibit higher plasma stability compared to cleavable linkers.[2]
Thioether (MC)Mouse>200 hours (>8.3 days)High stability, contributing to a better safety profile.

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance. Below are protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the diluted compounds. Incubate for 72-96 hours.[8][10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration. Determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.[10]

Protocol 2: In Vitro Plasma Stability Assay (LC-MS/MS)

This assay quantifies the amount of payload prematurely released from an ADC in plasma over time.

Materials:

  • ADC of interest

  • Human or animal plasma

  • Incubator at 37°C

  • Acetonitrile (B52724)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect samples at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[4][12]

  • Protein Precipitation: At each time point, add cold acetonitrile to the plasma sample to precipitate proteins, including the ADC.[9]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[9]

  • Supernatant Collection: Carefully collect the supernatant, which contains the released, small molecule payload.[9]

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.[4][13]

  • Data Analysis: Plot the concentration of the released payload over time to determine the stability of the linker. The half-life of the linker can be calculated from this data.[13]

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

  • Animal scales

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.[14][15]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups (typically 5-10 mice per group).[14][16]

  • ADC Administration: Administer the ADC, vehicle, and other controls to the respective groups, typically via intravenous injection. The dosing schedule will depend on the specific ADC and study design.[17]

  • Monitoring: Monitor tumor volume by measuring the length and width with calipers two to three times a week. Also, monitor the body weight of the mice as an indicator of toxicity.[14][16]

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the mice and excise the tumors for weight measurement and further analysis.[17]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the ADC. Statistical analysis is performed to compare the treatment groups to the control group.[17]

Visualizing Key Concepts in ADC Technology

Diagrams generated using Graphviz (DOT language) are provided below to illustrate fundamental ADC mechanisms and experimental workflows.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_internalization Internalization & Trafficking ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome (Lower pH) TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Apoptosis2 Apoptosis BystanderCell->Apoptosis2 Lysosome Lysosome (Low pH, Proteases) Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload Lysosome->Payload 4. Payload Release (Cleavable or Non-cleavable) Payload->BystanderCell 6. Bystander Effect (with cleavable linkers) Apoptosis1 Apoptosis Payload->Apoptosis1 5. Cell Killing

General mechanism of action for an antibody-drug conjugate.

Linker_Cleavage cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers ADC_Cleavable ADC with Cleavable Linker Protease Protease-Sensitive (e.g., Val-Cit) ADC_Cleavable->Protease Cathepsins in Lysosome Hydrazone pH-Sensitive (e.g., Hydrazone) ADC_Cleavable->Hydrazone Low pH in Endosome/Lysosome Disulfide Redox-Sensitive (e.g., Disulfide) ADC_Cleavable->Disulfide High Glutathione in Cytosol Payload_Released Released Payload Protease->Payload_Released Hydrazone->Payload_Released Disulfide->Payload_Released ADC_NonCleavable ADC with Non-Cleavable Linker Lysosomal_Degradation Lysosomal Degradation of Antibody ADC_NonCleavable->Lysosomal_Degradation Payload_Metabolite Payload-Linker-Amino Acid Metabolite Lysosomal_Degradation->Payload_Metabolite

Payload release mechanisms for cleavable and non-cleavable linkers.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 Determine IC50 Cytotoxicity->IC50 Plasma_Stability Plasma Stability Assay (e.g., LC-MS/MS) HalfLife Determine Plasma Half-Life Plasma_Stability->HalfLife Bystander_Assay Bystander Effect Assay Bystander_Killing Quantify Bystander Killing Bystander_Assay->Bystander_Killing Xenograft Xenograft Model Development IC50->Xenograft HalfLife->Xenograft Bystander_Killing->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Study (Body Weight, Clinical Signs) Xenograft->Toxicity TGI Determine TGI Efficacy->TGI MTD Determine MTD Toxicity->MTD Lead_Candidate Lead Candidate Selection TGI->Lead_Candidate MTD->Lead_Candidate ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->Plasma_Stability ADC_Candidate->Bystander_Assay

A typical experimental workflow for the preclinical evaluation of an ADC.

Conclusion

The selection of a crosslinker is a critical decision in the design of an antibody-drug conjugate, with far-reaching consequences for its therapeutic potential. Cleavable linkers offer the advantage of a bystander effect, which can be crucial for treating heterogeneous tumors, but may also present challenges related to stability and off-target toxicity. Non-cleavable linkers, on the other hand, generally provide superior plasma stability and a more favorable safety profile, though potentially at the cost of the bystander effect.

Ultimately, there is no one-size-fits-all solution, and the optimal linker choice is contingent on the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic outcome. A thorough understanding of the principles outlined in this guide, supported by rigorous experimental evaluation, will empower researchers to develop safer and more effective antibody-drug conjugates for the treatment of cancer.

References

A Comparative Guide to Piperidine and Alternative Bases for Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize solid-phase peptide synthesis (SPPS), the choice of a deprotection agent for the fluorenylmethyloxycarbonyl (Fmoc) group is a critical parameter. This guide provides an objective comparison of piperidine (B6355638), the conventional base for Fmoc removal, with several leading alternatives. The performance of each base is evaluated based on experimental data, with a focus on deprotection efficiency, impact on peptide purity and yield, and the propensity to induce common side reactions.

The removal of the Fmoc protecting group is a fundamental step in SPPS, proceeding via a β-elimination mechanism initiated by a base.[1] Piperidine has long been the reagent of choice for this transformation.[2] However, its classification as a controlled substance in some regions, along with concerns about side reactions such as aspartimide formation and racemization, has driven the exploration of alternative bases.[3][4] This guide examines the performance of 4-methylpiperidine (B120128) (4MP), piperazine (B1678402) (PZ), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as viable alternatives to piperidine.

Quantitative Performance Comparison

The following tables summarize the quantitative data from comparative studies on the efficacy of different bases for Fmoc deprotection.

Table 1: Comparison of Deprotection Reagents on Peptide Yield and Purity [5][6]

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Peptide-Specific Yield (%)
20% 4-Methylpiperidine (4MP) in DMF NBC11289.7 80.271.9
NBC195185.3 75.464.3
Peptide 382.185.7 70.4
Peptide 488.582.472.9
20% Piperidine (PP) in DMF NBC11287.581.571.3
NBC195182.178.264.2
Peptide 383.584.170.2
Peptide 489.281.973.1
10% Piperazine (PZ) in DMF/ethanol (9:1) NBC11288.180.971.3
NBC195183.776.964.4
Peptide 381.785.169.5
Peptide 489.8 82.173.7

Note: The highest values for each peptide are highlighted in bold.

Table 2: Kinetic Comparison of Fmoc Deprotection Reagents [7]

Deprotection Reagentt1/2 (seconds)Time for Complete Deprotection (minutes)
20% Piperidine in DMF 7~1
5% Piperazine in DMF 50~11
5% Piperazine + 0.5% DBU in DMF 12~2
5% Piperazine + 1% DBU in DMF 7~1
5% Piperazine + 2% DBU in DMF < 5< 1

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for Fmoc deprotection using piperidine and a common alternative, DBU with piperazine.

Standard Fmoc Deprotection Protocol with Piperidine[8][9]

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-3 minutes at room temperature.[8]

  • Solution Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.[8]

  • Solution Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene (DBF)-piperidine adduct.

    • Wash with DMF (3 times).

    • Wash with DCM (3 times).

    • Wash with MeOH (3 times).

  • Drying: Dry the deprotected resin under a stream of nitrogen. The resin is now ready for the next coupling step.

Fmoc Deprotection Protocol with DBU and Piperazine[10]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in DMF.[7]

  • DMF (peptide synthesis grade)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection: Add the DBU/piperazine solution to the resin. Agitate the mixture at room temperature. The reaction is typically complete in less than a minute.[9]

  • Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of the deprotection reagents and byproducts.

Visualizing the Chemistry and Workflows

To further clarify the processes involved, the following diagrams illustrate the Fmoc deprotection mechanism, a typical experimental workflow for comparing bases, and a decision-making guide for selecting an appropriate deprotection reagent.

Fmoc_Deprotection_Mechanism cluster_elimination Elimination cluster_trapping Trapping Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction DBF Dibenzofulvene (DBF) Intermediate1->DBF β-elimination Free_Amine H2N-Peptide-Resin DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct Trapping Base Base (e.g., Piperidine) Protonated_Base Protonated Base Base->Protonated_Base Protonation Experimental_Workflow start Start: Select Peptide Sequence and Resin split start->split deprotection_pp Fmoc Deprotection (Piperidine) split->deprotection_pp Control Group deprotection_alt Fmoc Deprotection (Alternative Base) split->deprotection_alt Experimental Group coupling Amino Acid Coupling deprotection_pp->coupling deprotection_alt->coupling cleavage Cleavage from Resin coupling->cleavage analysis HPLC & Mass Spec Analysis cleavage->analysis comparison Compare Yield, Purity, Side Products analysis->comparison end End: Optimal Base Identified comparison->end Decision_Tree start Sensitive Sequence? aspartimide_prone Aspartimide Prone? start->aspartimide_prone Yes standard_synthesis Standard Synthesis start->standard_synthesis No racemization_prone Racemization Prone? aspartimide_prone->racemization_prone No use_piperazine_hobt Use Piperazine + HOBt aspartimide_prone->use_piperazine_hobt Yes racemization_prone->standard_synthesis No use_dbu Use DBU-based reagent racemization_prone->use_dbu Yes use_piperidine Use 20% Piperidine standard_synthesis->use_piperidine use_4mp Consider 4-Methylpiperidine standard_synthesis->use_4mp

References

The Impact of PEG Chain Length on Bioconjugate Efficacy: A Comparative Analysis of Fmoc-N-amido-PEG-amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic efficacy, stability, and overall performance. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates such as antibody-drug conjugates (ADCs), peptides, and PROTACs.[1][2][3] This guide provides an objective comparison of the efficacy of different length Fmoc-N-amido-PEG-amine linkers, supported by experimental data, to facilitate informed selection in the design of novel therapeutics and diagnostics.

The length of the PEG chain in a linker is not merely a spacer but an active contributor to the molecule's overall efficacy.[4] It significantly influences the physicochemical and biological properties of the resulting bioconjugate.[1] Longer PEG chains can enhance hydrophilicity, which is particularly beneficial for hydrophobic molecules as it can reduce aggregation and improve stability in aqueous solutions.[1] Conversely, shorter PEG linkers may be preferred where minimal steric hindrance is desired for optimal binding to target receptors.[1]

Data Presentation: A Quantitative Comparison of PEG Linker Performance

The following table summarizes key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths. The data is compiled from multiple studies and is intended to highlight general trends. Direct comparison across different studies should be made with caution as experimental conditions may vary.

ParameterShort PEG Linkers (e.g., PEG2-PEG4)Intermediate PEG Linkers (e.g., PEG8-PEG12)Long PEG Linkers (e.g., PEG24 and longer)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency In some cases, lower drug loading has been observed.Often show higher drug loading efficiencies.Can lead to lower drug loading.Intermediate PEG lengths (PEG6, PEG8, PEG12) have demonstrated higher drug loading efficiencies (DAR ~3.7-5.0) compared to shorter (DAR ~2.5) and longer (DAR ~3.0) chains.[1]
In Vitro Cytotoxicity (for ADCs) Generally maintains high potency.Often represents a balance between improved pharmacokinetics and retained potency.May exhibit a more significant reduction in cytotoxicity.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. For instance, a 4 kDa PEG linker resulted in a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.[1][5]
Pharmacokinetics (Plasma Half-life) Shorter half-life.Increased half-life.Significantly prolonged half-life.Inserted PEG chains significantly prolong the circulation half-life. A 4 kDa PEG insertion resulted in a 2.5-fold half-life extension, while a 10 kDa PEG led to an 11.2-fold extension.[5]
Solubility & Stability Improves solubility of hydrophobic molecules.Further enhances solubility and stability.Provides the most significant improvement in solubility and protection against proteolysis.The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and biomolecules. Longer PEG chains create a steric shield that can decrease immunogenicity and protect against proteolytic degradation.[1][2][6]
Cellular Uptake (Nanoparticles) Higher non-specific uptake by macrophages compared to longer PEGs.Reduced non-specific uptake.Significant reduction in non-specific uptake, providing a "stealth" effect.Increasing PEG length generally decreases non-specific cellular uptake by providing a hydrophilic shield that repels opsonins and reduces phagocytic removal.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare bioconjugates with different PEG linker lengths.

Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

Objective: To synthesize and characterize ADCs with varying Fmoc-N-amido-PEG-amine linker lengths.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Drug-linker constructs with varying PEG lengths (e.g., Maleimide-PEGn-Payload, where the PEG portion is derived from the corresponding Fmoc-N-amido-PEGn-amine)

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

  • Mass spectrometer (for confirming conjugation)

Procedure:

  • Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.[1]

  • Fmoc-Deprotection of the Linker: Prior to conjugation, the Fmoc protecting group on the Fmoc-N-amido-PEG-amine linker is removed using a standard basic treatment (e.g., 20% piperidine (B6355638) in DMF) to reveal the primary amine.[7]

  • Drug-Linker Conjugation: The maleimide-activated drug is then reacted with the deprotected amine of the PEG linker. The resulting Maleimide-PEGn-Drug is then added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide (B117702) and the antibody's sulfhydryl groups.[1]

  • Quenching: Stop the reaction by adding a quenching agent to cap any unreacted maleimide groups.[1]

  • Purification: Remove unconjugated drug-linker and other impurities using SEC.[1]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.

    • Assess the purity and aggregation of the ADC using SEC.

    • Confirm the identity and covalent nature of the conjugate using mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To compare the cytotoxic potential of ADCs with different PEG linker lengths on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different PEG linker lengths

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers and incubate for a period of 72-96 hours.[1]

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.[1]

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value for each ADC.[1]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Different Length PEG Linkers

Objective: To synthesize a model peptide using different length Fmoc-N-amido-PEG-amine linkers and compare the yield and purity.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-N-amido-PEGn-amine linkers (e.g., n=2, 4, 8)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA-based)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF.[8]

  • Linker Coupling: Couple the Fmoc-N-amido-PEGn-amine linker to the resin.

  • Fmoc Deprotection: Remove the Fmoc group from the PEG linker with 20% piperidine in DMF.[8]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected linker using appropriate coupling reagents.[8]

  • Peptide Elongation: Continue the synthesis by repeating the Fmoc deprotection and amino acid coupling steps for the desired peptide sequence.[8][9]

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail.[8]

  • Purification and Analysis: Isolate the crude peptide by precipitation. Analyze the purity and determine the yield of the peptide using RP-HPLC and mass spectrometry.[10]

Mandatory Visualization

PEG_Linker_Efficacy Impact of PEG Linker Length on Bioconjugate Properties Short Short (e.g., PEG2-4) Solubility Solubility / Stability Short->Solubility + PK Pharmacokinetics (Half-life) Short->PK - Potency In Vitro Potency (Cytotoxicity) Short->Potency High Uptake Non-specific Uptake Short->Uptake Higher Intermediate Intermediate (e.g., PEG8-12) Intermediate->Solubility ++ Intermediate->PK + Intermediate->Potency Moderate Intermediate->Uptake Reduced Long Long (e.g., PEG24+) Long->Solubility +++ Long->PK ++ Long->Potency Reduced Long->Uptake Lowest

Caption: Logical relationship between PEG linker length and its impact on key bioconjugate properties.

References

A Head-to-Head Comparison of Coupling Reagents for PEGylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a coupling reagent is a critical determinant of success in the PEGylation of biologics. This guide provides an objective, data-driven comparison of common PEGylation coupling reagents, offering insights into their performance, stability, and optimal use. Detailed experimental protocols and visual diagrams are included to aid in the practical application of this information.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals. It can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic enzymes and the host's immune system. The choice of coupling chemistry is paramount, as it dictates the efficiency of the PEGylation reaction, the stability of the resulting conjugate, and the preservation of the biologic's activity.

This guide focuses on a head-to-head comparison of the most frequently utilized coupling reagents, targeting primary amines, thiols, and other functional groups.

Performance Comparison of PEGylation Coupling Reagents

The selection of a PEGylation reagent is a multi-faceted decision that depends on the available functional groups on the biomolecule, the desired stability of the linkage, and the required reaction conditions. Below are tables summarizing the key characteristics and performance metrics of common coupling reagents.

Amine-Reactive PEGylation Reagents

Primary amines, found on lysine (B10760008) residues and the N-terminus of proteins, are the most common targets for PEGylation due to their abundance and accessibility.

Coupling ReagentTarget Functional GroupBond FormedTypical Reaction pHTypical Reaction TimeKey AdvantagesKey Disadvantages
PEG-NHS Ester Primary Amine (-NH₂)Amide7.0 - 8.530 min - 2 hoursHigh reactivity, well-established chemistry.Susceptible to hydrolysis, which can compete with the conjugation reaction.
PEG-Aldehyde Primary Amine (-NH₂)Secondary Amine6.0 - 7.02 - 20 hoursForms a very stable linkage; can favor N-terminal PEGylation at lower pH.Slower reaction kinetics compared to NHS esters; requires a reducing agent (e.g., sodium cyanoborohydride).
PEG-Isothiocyanate Primary Amine (-NH₂)Thiourea (B124793)8.0 - 9.52 - 4 hoursForms a stable thiourea linkage.Can have side reactions with other nucleophiles.
PEG-Carboxylic Acid (with EDC/NHS) Primary Amine (-NH₂)Amide4.5 - 7.52 - 12 hoursVersatile; allows for a two-step activation and conjugation process.Requires activation with carbodiimides, which can lead to side products.

Quantitative Comparison of Amine-Reactive Reagents

ReagentReported Conjugation YieldLinkage StabilitySite Selectivity
PEG-NHS Ester High (>90% under optimal conditions)Stable amide bond.Can be random, targeting multiple lysine residues.
PEG-Aldehyde High, but kinetics are slower.Very stable secondary amine bond.Can be tuned for higher N-terminal selectivity by controlling pH. Reductive amination has been shown to have 3-4 times greater Vmax/NH2 compared to NHS chemistry.[1]
Thiol-Reactive PEGylation Reagents

Thiol groups on cysteine residues offer a more specific target for PEGylation due to their lower abundance compared to amines.

| Coupling Reagent | Target Functional Group | Bond Formed | Typical Reaction pH | Typical Reaction Time | Key Advantages | Key Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | | PEG-Maleimide | Thiol (-SH) | Thioether | 6.5 - 7.5 | 1 - 2 hours | High reactivity and specificity for thiols. | The resulting thioether bond can be susceptible to retro-Michael addition and exchange with other thiols in vivo. | | PEG-Iodoacetamide | Thiol (-SH) | Thioether | 7.5 - 8.5 | 2 - 12 hours | Forms a very stable, irreversible thioether bond. | Less reactive than maleimides and can have some reactivity towards other nucleophiles at higher pH. | | PEG-Vinyl Sulfone | Thiol (-SH) | Thioether | 7.0 - 9.0 | 2 - 4 hours | Forms a stable, irreversible thioether bond. | Reaction rate is generally slower than maleimides. |

Quantitative Comparison of Thiol-Reactive Reagents

ReagentReported Conjugation YieldLinkage Stability in Human Plasma
PEG-Maleimide High (>90%)Moderate; susceptible to retro-Michael addition.
Next-Gen Thiol Reagents (e.g., Julia-Kocienski like) HighSuperior stability compared to maleimide (B117702) conjugates.
Click Chemistry for PEGylation

"Click chemistry" refers to a class of reactions that are highly specific, high-yielding, and tolerant of aqueous conditions, making them ideal for bioconjugation.

Coupling Reagent SystemTarget Functional GroupsBond FormedReaction ConditionsKey Advantages
PEG-Azide + Alkyne-modified protein (CuAAC) Azide and AlkyneTriazoleRequires a copper catalyst.Very high specificity and efficiency.
PEG-Azide + Strained Alkyne (e.g., DBCO)-modified protein (SPAAC) Azide and CyclooctyneTriazoleCatalyst-free.Bioorthogonal (avoids side reactions with biological molecules).

Quantitative Comparison of Click Chemistry vs. Traditional Methods

MethodSpecificityYieldReaction Conditions
Click Chemistry (e.g., Click-PEGylation) Very HighVery High (>95%)Mild, aqueous conditions.
Traditional (e.g., NHS, Maleimide) Moderate to HighHighCan be sensitive to pH and buffer components.

Experimental Protocols

A generalized protocol for a head-to-head comparison of different PEGylation reagents is provided below. This protocol should be adapted based on the specific protein and PEG reagents being used.

General Protocol for Comparative PEGylation Studies

1. Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA, as a model) in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS, pH 7.4).

  • Amine-reactive PEG reagents: mPEG-NHS, mPEG-Aldehyde.

  • Thiol-reactive PEG reagents: mPEG-Maleimide, mPEG-Iodoacetamide (if the protein has free thiols or they have been introduced via mutagenesis).

  • Click Chemistry reagents: Azide-functionalized PEG and an alkyne-functionalized protein (requires prior modification of the protein).

  • Reaction buffers with varying pH (e.g., phosphate buffer pH 6.0, 7.4, and sodium borate (B1201080) buffer pH 8.5).

  • Reducing agent for aldehyde chemistry (e.g., Sodium cyanoborohydride).

  • Quenching solution (e.g., 1 M Tris-HCl or glycine).

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or Ion Exchange Chromatography - IEX).

  • Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometry).

2. Experimental Setup:

  • Prepare stock solutions of the protein and all PEG reagents.

  • Set up parallel reactions for each coupling reagent to be tested. It is crucial to keep the protein concentration, PEG-to-protein molar ratio, temperature, and reaction volume constant across all experiments to ensure a fair comparison.

  • For pH-dependent reactions (e.g., NHS vs. Aldehyde), set up reactions in parallel at different pH values.

3. Reaction Procedure (Example for Amine-Reactive Reagents):

  • NHS Ester Reaction:

    • Dissolve the protein in PBS at pH 7.4.

    • Add a 5 to 20-fold molar excess of mPEG-NHS to the protein solution.

    • Incubate at room temperature for 1-2 hours.

    • Quench the reaction by adding quenching solution.

  • Aldehyde Reaction:

    • Dissolve the protein in a phosphate buffer at pH 6.0.

    • Add a 5 to 20-fold molar excess of mPEG-Aldehyde and the reducing agent to the protein solution.

    • Incubate at room temperature for 2-20 hours.

    • The reaction is typically self-quenching as the aldehyde is consumed.

4. Purification:

  • After the reaction, purify the PEGylated protein from unreacted PEG and byproducts using SEC or IEX.

5. Analysis and Characterization:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • HPLC (SEC or RP-HPLC): To quantify the degree of PEGylation by separating and quantifying the un-PEGylated protein, mono-PEGylated, and multi-PEGylated species.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugates and confirm the number of attached PEG chains.

  • Activity Assay: To assess the biological activity of the PEGylated protein compared to the native protein.

  • Stability Assay: To evaluate the stability of the PEG-protein linkage, incubate the purified conjugate in human plasma or a solution containing a high concentration of a competing thiol (e.g., glutathione (B108866) for maleimide conjugates) and analyze for the release of the PEG chain over time using HPLC or SDS-PAGE.

Visualizing PEGylation Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the general workflow for a comparative PEGylation study and the reaction mechanisms of common coupling reagents.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis & Comparison Protein Protein Solution Reaction1 Reagent 1 (e.g., NHS-PEG) Protein->Reaction1 Reaction2 Reagent 2 (e.g., Aldehyde-PEG) Protein->Reaction2 Reaction3 Reagent 3 (e.g., Maleimide-PEG) Protein->Reaction3 Reagents PEG Coupling Reagents (NHS, Aldehyde, Maleimide, etc.) Reagents->Reaction1 Reagents->Reaction2 Reagents->Reaction3 Purification Purification (SEC/IEX) Reaction1->Purification Reaction2->Purification Reaction3->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization Performance Performance Metrics (Yield, Stability, Activity) Characterization->Performance

Caption: A generalized workflow for the head-to-head comparison of different PEGylation coupling reagents.

Reaction_Mechanisms cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_click Click Chemistry NHS Protein-NH₂ + PEG-NHS Amide Protein-NH-CO-PEG (Amide Bond) NHS->Amide pH 7.0-8.5 Aldehyde Protein-NH₂ + PEG-CHO SecAmine Protein-NH-CH₂-PEG (Secondary Amine Bond) Aldehyde->SecAmine pH 6.0-7.0 + Reductant Maleimide Protein-SH + PEG-Maleimide Thioether1 Protein-S-PEG (Thioether Bond) Maleimide->Thioether1 pH 6.5-7.5 Click Protein-Alkyne + PEG-Azide Triazole Protein-Triazole-PEG Click->Triazole Cu(I) or Strain-Promoted

Caption: Simplified reaction mechanisms for common PEGylation coupling chemistries.

Conclusion

The selection of a PEGylation coupling reagent is a critical step that can significantly impact the final properties of a biopharmaceutical. While traditional amine-reactive reagents like NHS esters offer high reactivity, alternatives such as aldehyde-based coupling can provide enhanced stability and greater site-selectivity. For proteins with available cysteine residues, thiol-reactive chemistry offers a more targeted approach, although the stability of the resulting linkage must be carefully considered. Emerging "click chemistry" methods provide a powerful tool for achieving highly specific and efficient PEGylation with minimal side reactions. By carefully considering the comparative data and employing rigorous experimental protocols, researchers can select the optimal coupling strategy to maximize the therapeutic potential of their PEGylated biologics.

References

A Comparative Guide to Validating Conjugate Purity with Analytical HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the development of complex biotherapeutics like antibody-drug conjugates (ADCs), PEGylated proteins, and other bioconjugates, ensuring product purity and homogeneity is a critical quality attribute. Analytical High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful, complementary techniques essential for this validation. This guide provides a detailed comparison of these methods, offering insights into their respective strengths and applications in determining conjugate purity.

Core Principles: A Tale of Two Detectors

At its core, the primary difference between analytical HPLC and LC-MS for purity assessment lies in the detection method coupled to the chromatographic separation.

  • Analytical HPLC typically employs a UV-Vis or diode array detector (DAD). It measures the absorbance of light by the molecules as they elute from the chromatography column. Purity is determined by calculating the relative area of the main peak in the resulting chromatogram.[1][2] This method is robust, reproducible, and a staple in quality control (QC) environments for quantifying known components and impurities.[1]

  • LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[3] As components elute from the column, they are ionized and their mass-to-charge (m/z) ratio is measured.[4][5] This provides not only a quantitative measure of purity from the total ion chromatogram (TIC) but also invaluable information on the molecular weight of the main product and any impurities, confirming identity and revealing the nature of contaminants.[4][6]

Comparative Analysis: HPLC vs. LC-MS

Choosing between analytical HPLC and LC-MS depends on the specific information required at a given stage of drug development. While HPLC-UV provides reliable quantification of purity, LC-MS offers deeper structural insights.

FeatureAnalytical HPLC (with UV Detection)LC-MS (with Mass Spectrometry Detection)
Primary Output UV Chromatogram (Absorbance vs. Retention Time)Total Ion Chromatogram (TIC) and Mass Spectra (Intensity vs. m/z)
Information Yield Purity (%), Retention Time, Quantification of known impurities.Purity (%), Molecular Weight Confirmation, Impurity Identification, Structural Information.[4][6]
Purity Assessment Based on the relative peak area of species that absorb UV light.Based on the relative peak area in the TIC for all ionizable species.
Impurity Identification Not possible. Impurities are only noted as extra peaks.Possible by determining the molecular weight of impurity peaks.[4]
Sensitivity High (typically nanogram range).Very High (typically picogram to nanogram range).
Key Advantage Robustness, simplicity, and ease of validation for QC environments.[7]High specificity and ability to identify unknown peaks, crucial for development and characterization.
Limitations Cannot identify unknown impurities; co-eluting species with similar UV spectra can be missed.Incompatible with non-volatile mobile phase additives like high salt concentrations used in HIC.[7] Complex data analysis.
Typical Use Case Routine purity testing, stability studies, lot release testing.[8]Characterization of new conjugates, impurity profiling, investigation of degradation pathways.[9][10]
Experimental Workflows and Logical Relationships

The workflow for analyzing a conjugate sample involves subjecting it to chromatographic separation followed by detection. The key distinction lies in the detector used and the subsequent data analysis path.

G cluster_prep Sample Preparation cluster_hplc HPLC Path cluster_lcms LC-MS Path Sample Conjugate Sample HPLC Analytical HPLC (e.g., SEC, HIC, RP) Sample->HPLC LCMS LC System (e.g., RP-HPLC) Sample->LCMS UV UV-Vis Detector HPLC->UV Separation Chroma Chromatogram (Purity %) UV->Chroma Detection Analysis Comparative Data Analysis & Purity Validation Chroma->Analysis MS Mass Spectrometer LCMS->MS Separation & Ionization Spectrum Mass Spectrum (Identity & Purity) MS->Spectrum Detection Spectrum->Analysis

Workflow for conjugate purity validation using HPLC and LC-MS.

Detailed Experimental Protocols

Below are representative protocols for common HPLC and LC-MS methods used in conjugate analysis. These should be optimized for the specific conjugate being analyzed.

Protocol: Purity and Aggregation Analysis by Size-Exclusion HPLC (SEC-HPLC)

Size-Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments, which are critical quality attributes affecting efficacy and safety.[8][11][12][13] SEC separates molecules based on their hydrodynamic radius in solution.[14]

  • Objective: To quantify the monomer, aggregate, and fragment content of a protein conjugate.

  • Instrumentation: An HPLC or UHPLC system with a UV detector.

  • Column: SEC column suitable for proteins (e.g., TSK-GEL G3000SWXL, 7.8 mm x 300 mm, 5 µm particle size).[15]

  • Mobile Phase: Phosphate-buffered saline (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8). The high salt concentration helps to prevent secondary ionic interactions with the stationary phase.[12]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample should be diluted in the mobile phase to a concentration of approximately 1 mg/mL.[14]

  • Data Analysis: Integrate the peak areas for aggregates (eluting earliest), the monomer (main peak), and fragments (eluting latest). Calculate the percentage of each species relative to the total integrated area to determine purity.

Protocol: Drug-to-Antibody Ratio (DAR) Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)

For ADCs, HIC is a key technique that separates species based on hydrophobicity under non-denaturing conditions.[7][16] Since the conjugated drug is typically hydrophobic, HIC can resolve ADC species with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4).[7][13]

  • Objective: To determine the distribution of different drug-loaded species in an ADC sample.

  • Instrumentation: A bio-inert HPLC system with a UV detector.

  • Column: HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm).

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[7]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20-25% Isopropanol.[7]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 280 nm (for the antibody) and at the drug's absorbance maximum (e.g., 248 nm) if applicable.[7]

  • Gradient: A decreasing salt gradient (e.g., 0-100% B over 30 minutes) is used to elute species in order of increasing hydrophobicity.

  • Data Analysis: Peaks are assigned to different DAR species (DAR0, DAR2, etc.). The relative percentage of each peak area provides the drug distribution profile.

Protocol: Purity and Identity Confirmation by Reversed-Phase LC-MS (RP-LC-MS)

Reversed-Phase (RP) HPLC, especially when coupled with MS, is a high-resolution technique that is invaluable for confirming molecular weight and identifying impurities.[3][17] For large molecules like conjugates, wide-pore columns (e.g., 300Å) with C4 or C8 chemistry are typically used.

  • Objective: To confirm the molecular weight of the conjugate and its subunits (e.g., light and heavy chains of an ADC after reduction) and to identify impurities.

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Wide-pore reversed-phase column (e.g., Agilent PLRP-S, Waters BEH300 C4, 2.1 mm x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 60-80°C to improve peak shape and recovery for large proteins.

  • Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 20-30 minutes.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Data Acquisition: Full MS scan mode from m/z 500-4000.

  • Sample Preparation: For ADCs, the sample is often reduced with a reagent like DTT to separate light and heavy chains prior to analysis, simplifying the resulting spectra.[18]

  • Data Analysis: The multiple charged-state envelope observed in the mass spectrum for the large protein is mathematically converted into a single, zero-charge molecular mass using a deconvolution algorithm.[4][19][20] This allows for the confirmation of the expected masses of the conjugate and its subunits and the identification of any modifications or impurities.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fmoc-N-amido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical Properties and Associated Hazards

Fmoc-N-amido-PEG6-amine is a solid substance, and like similar PEGylated compounds, it is soluble in various organic solvents. The polyethylene (B3416737) glycol (PEG) component is generally considered to be of low toxicity and is biodegradable.[1] However, the presence of the Fmoc group and the amine functionality necessitates careful handling. Based on information for structurally similar chemicals, the primary hazards are associated with inhalation, ingestion, and skin/eye contact.[2][3]

Hazard Profile of Structurally Similar Compounds
Physical State Solid
Potential Health Effects May be harmful if inhaled or swallowed.[2][3]
May cause respiratory tract, skin, and eye irritation.[2][3]
Primary Exposure Routes Inhalation, Ingestion, Skin Contact, Eye Contact
Hazardous Decomposition Under fire conditions, may produce oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[2][3]

Step-by-Step Disposal Protocol

This protocol provides a clear, operational plan for the disposal of this compound, covering both solid and liquid waste forms.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate personal protective equipment:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

Waste Segregation and Collection

Proper segregation of chemical waste is critical to ensure safe disposal.

  • Solid Waste:

    • Collect all solid this compound, along with any contaminated disposable materials such as weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, this solution must be collected as liquid hazardous waste.

    • Segregate the liquid waste based on the solvent used (e.g., halogenated or non-halogenated organic solvents). Never mix incompatible waste streams.[4]

    • Use a designated, sealed, and properly vented waste container for the specific solvent class.

Container Labeling

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safety. The label on your hazardous waste container must include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The solvent used (for liquid waste) and the estimated concentration and volume.

  • The date the waste was first added to the container.

  • The associated hazards (e.g., "Irritant").

The container must be kept securely closed at all times, except when adding waste.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Ensure the area is well-ventilated.

  • Wear your full PPE.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Carefully collect the absorbed material using non-sparking tools and place it into your designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

Final Disposal
  • Do not pour this compound or its solutions down the drain. While the PEG component is biodegradable, the overall environmental impact of the compound is not fully known.[1]

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure secondary containment area until it is collected.

  • Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always follow your local and institutional regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal pathway for waste containing this compound.

DisposalWorkflow This compound Disposal Workflow start Identify Waste Containing This compound waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (dissolved in solvent) waste_type->liquid_waste Liquid collect_solid Collect in a labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container (segregated by solvent type). liquid_waste->collect_liquid spill Is there a spill? collect_solid->spill collect_liquid->spill spill_procedure Follow Spill Management Protocol: 1. Wear PPE 2. Contain with absorbent 3. Collect in solid waste container 4. Decontaminate area spill->spill_procedure Yes storage Store sealed container in a designated secondary containment area. spill->storage No spill_procedure->storage disposal Arrange for pickup by EHS or a licensed waste contractor. storage->disposal

Caption: Decision workflow for the proper disposal of this compound.

By adhering to this structured disposal plan, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby building a culture of safety and responsibility that extends beyond the product itself.

References

Personal protective equipment for handling Fmoc-N-amido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-N-amido-PEG6-amine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Compound Information and Potential Hazards

  • Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[4][5]

  • Ingestion: May be harmful if swallowed.[4][5]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[5]

  • Eye Contact: May cause eye irritation.[5]

It is also important to note that PEGylated compounds can be hygroscopic, meaning they can absorb moisture from the air.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Disposable Nitrile GlovesTwo pairs of powder-free nitrile gloves are recommended.[8][9] Change gloves immediately if contaminated.
Body Protection Laboratory CoatA long-sleeved lab coat should be worn at all times. For handling larger quantities or when there is a risk of splashing, a disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) is advised.[8]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory.[10] A face shield should be worn over safety glasses, especially when there is a risk of splashing or when handling the powder outside of a contained environment.[10][11]
Respiratory Protection Dust Mask or RespiratorIf handling the solid compound outside of a fume hood or glove box where dust can be generated, a dust respirator is necessary to prevent inhalation.[4]

Operational and Handling Plan

A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.

ParameterRecommendation
Temperature Store at -20°C for long-term storage.[1][6][7][12] For short-term storage (days to weeks), 0-4°C is acceptable.[1]
Atmosphere Store under an inert atmosphere if possible, and always keep the container tightly sealed to prevent moisture absorption.[6][7]
General Practices Allow the container to warm to room temperature before opening to avoid condensation.[6][7] Keep away from strong oxidizing agents.[4][5]

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood) A->B C Allow Compound to Reach Room Temperature B->C D Weigh Compound in Fume Hood C->D Proceed with caution E Dissolve in Appropriate Solvent D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G After experiment completion H Dispose of Contaminated Waste G->H I Remove PPE H->I

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to maintaining a safe laboratory environment and complying with regulations.

Waste TypeDisposal Procedure
Solid Waste Collect spilled material or unused solid compound in a designated, labeled waste container. Use appropriate tools like a shovel or scoop for larger spills.[4]
Liquid Waste Collect solutions containing this compound in a labeled hazardous waste container. Do not dispose of it down the drain.
Contaminated Materials Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated hazardous waste container.

Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[4][5]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。